Tegoprazan
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIQCDHNPDMGSL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942195-55-3 | |
| Record name | Tegoprazan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942195553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tegoprazan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16690 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TEGOPRAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W017G7IF4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tegoprazan on H+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegoprazan is a prominent member of the potassium-competitive acid blocker (P-CAB) class of drugs, representing a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This document details the binding kinetics, competitive nature, and reversible action of this compound, contrasting it with traditional proton pump inhibitors (PPIs). Furthermore, it presents quantitative data on its inhibitory potency, outlines key experimental methodologies for its characterization, and provides visual representations of its interaction with the proton pump and associated experimental workflows.
Introduction: A New Era in Acid Suppression
For decades, proton pump inhibitors (PPIs) have been the standard of care for acid-related conditions.[3] However, their mechanism of action, which involves irreversible inhibition after acid-induced activation, is associated with certain limitations, including a slower onset of action and variability in patient response linked to CYP2C19 genetic polymorphisms.[4] this compound, a P-CAB, offers a distinct and direct mechanism of action, addressing some of these limitations.[4][5] It directly and reversibly binds to the potassium-binding site of the H+/K+-ATPase, leading to a rapid, potent, and sustained inhibition of gastric acid secretion.[4][6]
The Gastric H+/K+-ATPase: The Target of this compound
The gastric H+/K+-ATPase is a P-type ATPase found in the secretory canaliculi of parietal cells in the stomach lining. It is the final step in the pathway of acid secretion, actively pumping H+ ions into the gastric lumen in exchange for K+ ions. The enzyme cycles through different conformational states (E1 and E2) to transport these ions across the membrane. The E2 conformation has a high affinity for K+, a crucial step for the subsequent binding of H+ and its eventual transport.[7]
This compound's Core Mechanism of Action: Reversible Potassium Competition
This compound's primary mechanism of action is the competitive inhibition of the H+/K+-ATPase.[6] Unlike PPIs, which form a covalent bond with the enzyme, this compound's interaction is reversible.[6][8]
Key features of this compound's mechanism include:
-
Direct Binding: this compound does not require activation by gastric acid. It binds directly to the proton pump.[6]
-
Potassium Competition: this compound competes with K+ ions for binding to the K+-binding site on the luminal side of the H+/K+-ATPase.[6][9] By occupying this site, it prevents the conformational changes necessary for H+ translocation.
-
Reversible Inhibition: The binding of this compound to the H+/K+-ATPase is reversible, allowing for a more controlled and sustained inhibition of acid secretion.[6][9]
-
pH-Dependent Affinity: The inhibitory affinity of this compound is higher at a lower pH.[7] The protonation of this compound is thought to be responsible for a change in its dihedral angle, allowing the inhibitor to position itself more deeply within the luminal cavity of the enzyme.[7][10]
Binding Kinetics and Affinity
Kinetic studies have demonstrated that this compound binds to two different intermediate states of the H+/K+-ATPase.[7][11] This interaction is characterized by a "ping-pong" mechanism, with a stoichiometry of one H+, one K+, and one ATP molecule.[7][10]
Quantitative Data on this compound's Inhibitory Activity
The potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Species | Value | Reference |
| IC50 | Porcine | 0.29 - 0.53 μM | [8][9] |
| IC50 | Canine | 0.52 μM | [9] |
| IC50 | Human | 0.52 μM | [9] |
| Apparent Kd (State 1) | - | 0.56 ± 0.04 μM (at pH 7.2) | [7][11] |
| Apparent Kd (State 2) | - | 2.70 ± 0.24 μM (at pH 7.2) | [7][11] |
| K0.5 (pH 7.2) | - | 3.25 ± 0.29 μM | [7] |
| K0.5 (pH 6.2) | - | 0.89 ± 0.04 μM | [7] |
Table 1: In Vitro Inhibitory Potency of this compound on H+/K+-ATPase
| Parameter | Animal Model | Value | Reference |
| ED50 (GERD model) | Rat | 2.0 mg/kg | [8] |
| ED50 (Naproxen-induced ulcer) | Rat | 0.1 mg/kg | [8] |
| ED50 (Ethanol-induced ulcer) | Rat | 1.4 mg/kg | [8] |
| ED50 (Water-immersion stress ulcer) | Rat | 0.1 mg/kg | [8] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Acid-Related Diseases
Experimental Protocols for Characterizing this compound's Action
The following outlines a generalized methodology for determining the in vitro inhibitory activity of this compound on H+/K+-ATPase.
Preparation of H+/K+-ATPase Vesicles
-
Source: Gastric H+/K+-ATPase is typically isolated from the gastric mucosa of pigs.
-
Homogenization: The gastric mucosa is homogenized in a buffered solution.
-
Centrifugation: A series of differential centrifugation steps are performed to isolate microsomal fractions enriched with H+/K+-ATPase.
-
Vesicle Formation: The enriched microsomal fraction is treated to form ion-leaky vesicles, which allows for the controlled study of enzyme activity.
In Vitro H+/K+-ATPase Activity Assay
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing the H+/K+-ATPase vesicles, ATP, Mg2+, and varying concentrations of K+.
-
Incubation: this compound, at various concentrations, is pre-incubated with the enzyme preparation.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.
-
Measurement of ATPase Activity: The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis. This is commonly done by quantifying the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method (e.g., the Fiske-Subbarow method).
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is calculated by fitting the dose-response data to a suitable pharmacological model.
Visualizing the Mechanism and Workflows
Signaling Pathway of H+/K+-ATPase and this compound Inhibition
References
- 1. This compound as a new remedy for gastrointestinal diseases in comparison with its therapeutic predecessors: A mini-review -ORCA [orca.cardiff.ac.uk]
- 2. This compound as a New Remedy for Gastrointestinal Diseases in Comparison with its Therapeutic Predecessors: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of pharmacokinetic characteristics of two this compound (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.au.dk [pure.au.dk]
Tegoprazan: A Technical Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegoprazan is a potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] Developed by CJ Healthcare and discovered by Pfizer, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), leading to a rapid and sustained suppression of gastric acid.[1][3] This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic pathways of this compound, supplemented with clinical trial data and detailed experimental protocols.
Introduction: The Advent of a New Acid Blocker
For decades, proton pump inhibitors (PPIs) have been the cornerstone of treatment for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. However, their limitations, such as a delayed onset of action and the influence of CYP2C19 gene polymorphism, have driven the search for more effective alternatives.[4] this compound emerged from this research as a leading member of the P-CAB class.[4] It directly inhibits the H+/K+-ATPase proton pump, providing a faster and more prolonged acid suppression.[1] Approved in South Korea in 2018 for the treatment of erosive esophagitis and GERD, this compound has since demonstrated its efficacy and safety in numerous clinical trials.[3][5]
Mechanism of Action: A Reversible Inhibition
This compound's therapeutic effect stems from its ability to competitively and reversibly inhibit the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells.[6][7] Unlike PPIs, which require acid-catalyzed activation and form covalent bonds with the proton pump, this compound acts directly without the need for conversion and its binding is reversible.[6][7] This fundamental difference in its mechanism contributes to a rapid onset of action and sustained acid control.[6]
Mechanism of this compound's action on the gastric proton pump.
Clinical Efficacy and Safety: A Comparative Overview
Clinical trials have consistently demonstrated this compound's non-inferiority, and in some aspects superiority, to established PPIs like esomeprazole (B1671258) and lansoprazole (B1674482).
Erosive Esophagitis (EE)
A phase 3 trial comparing this compound with esomeprazole for the treatment of erosive esophagitis revealed high cumulative healing rates for this compound.[7]
| Treatment Group | Cumulative Healing Rate (Week 8) |
| This compound 50 mg | 98.9% (91/92) |
| This compound 100 mg | 98.9% (90/91) |
| Esomeprazole 40 mg | 98.9% (87/88) |
Table 1: Cumulative Healing Rates in Erosive Esophagitis at Week 8.[7]
The study concluded that both 50 mg and 100 mg doses of this compound were non-inferior to 40 mg of esomeprazole.[7] The incidence of adverse events was comparable across all groups, indicating that this compound was well-tolerated.[7]
Non-Erosive Reflux Disease (NERD)
In a phase 3 trial evaluating this compound for NERD, a significantly higher percentage of patients receiving this compound experienced complete resolution of major symptoms compared to placebo.[8][9]
| Treatment Group | Complete Resolution of Major Symptoms (Week 4) | P-value vs. Placebo |
| This compound 50 mg | 42.5% (45/106) | 0.0058 |
| This compound 100 mg | 48.5% (48/99) | 0.0004 |
| Placebo | 24.2% (24/99) | - |
Table 2: Efficacy of this compound in Non-Erosive Reflux Disease at Week 4.[8][9]
Gastric Ulcer (GU)
A randomized clinical trial comparing this compound to lansoprazole for the treatment of gastric ulcers also demonstrated non-inferiority.[10]
| Treatment Group | Healing Rate (Week 8) | Healing Rate (Week 4) |
| This compound 50 mg | 94.8% (91/96) | 90.6% (87/96) |
| This compound 100 mg | 94.9% (94/99) | 91.9% (91/99) |
| Lansoprazole 30 mg | 95.7% (89/93) | 89.2% (83/93) |
Table 3: Healing Rates in Gastric Ulcer at Week 4 and Week 8.[10]
The incidence of drug-related treatment-emergent adverse events was similar across all treatment groups.[10]
Synthesis of this compound: A Detailed Pathway
The chemical synthesis of this compound, (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, is a multi-step process involving the construction of two key building blocks: the benzimidazole (B57391) core and the chiral chromanol side chain.[5]
Overall synthetic strategy for this compound.
Experimental Protocols
A common route to the benzimidazole core involves the following key transformations:[3][5]
-
Selective O-benzylation of a substituted phenol: This protects the hydroxyl group.
-
Regioselective bromination with N-Bromosuccinimide (NBS): Introduces a bromine atom at a specific position.[3]
-
Acetylation of the aniline: The amino group is acetylated.[3]
-
Palladium-catalyzed cyanation: The aryl bromide is converted to a nitrile.[3]
-
Iron-mediated reduction and concomitant condensation: The nitro group is reduced, leading to the formation of the benzimidazole ring.[3]
-
Hydrolysis of the nitrile: The nitrile is converted to a carboxylic acid.[3]
-
Amide coupling: The carboxylic acid is coupled with dimethylamine.
-
Protection of the benzimidazole nitrogen: Typically with a tosyl group.[3]
-
Removal of the benzyl (B1604629) protecting group: This is usually achieved through hydrogenolysis.[3]
The enantiomerically pure chromanol is crucial for the drug's activity and is typically prepared as follows:[5]
-
Condensation: 3,5-difluorophenol is condensed with methyl propiolate.[5]
-
Reduction and Friedel-Crafts Acylation: The double bond of the resulting enol ether is reduced, followed by an intramolecular Friedel-Crafts acylation to form the chromanone.[5]
-
Asymmetric Reduction: The chromanone is asymmetrically reduced to the desired (S)-alcohol using a chiral catalyst, such as an oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).[5]
The final step in the synthesis of this compound is the coupling of the benzimidazole core with the chiral chromanol side chain via a Mitsunobu reaction, followed by the removal of the protecting group on the benzimidazole nitrogen.[5][11]
Conclusion
This compound stands out as a significant therapeutic innovation in the landscape of acid-related gastrointestinal disorders. Its novel mechanism of action as a potassium-competitive acid blocker translates into a rapid, potent, and sustained acid-suppressive effect.[4] Extensive clinical trials have substantiated its efficacy and safety, positioning it as a valuable alternative to conventional PPIs. The synthesis of this compound is a complex but well-defined process, highlighting the advancements in modern medicinal chemistry. For researchers and drug development professionals, this compound serves as a prime example of targeted drug design and development, offering a promising solution for patients suffering from acid-related conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound as a new remedy for gastrointestinal diseases in comparison with its therapeutic predecessors: A mini-review -ORCA [orca.cardiff.ac.uk]
- 3. Synthesis of this compound | NROChemistry [nrochemistry.com]
- 4. This compound: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to synthesize this compound?_Chemicalbook [chemicalbook.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Randomised phase 3 trial: this compound, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomised clinical trial: comparison of this compound and placebo in non‐erosive reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Randomised clinical trial: this compound, a novel potassium‐competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Tegoprazan's Interaction with the Gastric Proton Pump: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegoprazan is a leading potassium-competitive acid blocker (P-CAB) that offers a novel mechanism for the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), this compound reversibly inhibits the gastric H+/K+-ATPase, or proton pump, by competing with potassium ions at their binding site. This technical guide provides a comprehensive overview of the this compound binding site on the gastric proton pump, integrating structural data, quantitative binding affinities, and detailed experimental methodologies. The information presented is intended to support further research and drug development in this area.
Mechanism of Action: Reversible Inhibition of the Gastric H+/K+-ATPase
This compound exerts its acid-suppressing effects by directly targeting the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. As a P-CAB, this compound competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase.[1][2] This mode of action prevents the conformational changes in the enzyme that are necessary for the exchange of intracellular H+ for extracellular K+, thereby inhibiting gastric acid production.[1] This reversible and competitive inhibition allows for a rapid onset of action and sustained acid suppression.[1][2]
The this compound Binding Site: A Molecular Perspective
The precise binding pocket of this compound within the gastric H+/K+-ATPase has been elucidated through X-ray crystallography and cryo-electron microscopy (cryo-EM) studies. These structural analyses reveal that this compound binds in a luminal-open E2P conformation of the enzyme.
Key Amino Acid Residues
The binding of this compound is stabilized by a network of interactions with specific amino acid residues within the transmembrane helices of the H+/K+-ATPase α-subunit. These interactions primarily involve hydrophobic contacts and hydrogen bonds. The key residues identified are detailed in the table below.
| Interacting Residue | Transmembrane Helix | Type of Interaction with this compound |
| Tyr801 | TM5 | Hydrogen bond |
| Cys813 | TM6 | Hydrophobic interaction |
| Asp824 | TM6 | Ionic interaction |
| Val332 | TM4 | Hydrophobic interaction |
| Leu817 | TM6 | Hydrophobic interaction |
| Phe821 | TM6 | Hydrophobic interaction |
This data is a representative summary based on available structural information. The precise nature and strength of interactions can be further explored through molecular dynamics simulations.
Quantitative Analysis of this compound Binding
The affinity of this compound for the gastric H+/K+-ATPase has been quantified through various in vitro assays. The following tables summarize key binding parameters from different studies.
Table 3.1: In Vitro Inhibitory Potency (IC50) of this compound
| H+/K+-ATPase Source | IC50 (μM) | Reference |
| Porcine | 0.29 - 0.53 | [3][4] |
| Canine | 0.29 - 0.52 | [3] |
| Human | 0.29 - 0.52 | [3] |
Table 3.2: Kinetic Parameters of this compound Inhibition
| Parameter | Value | Condition | Reference |
| Apparent Kd (high affinity) | 0.56 ± 0.04 μM | pH 7.2 | [5] |
| Apparent Kd (low affinity) | 2.70 ± 0.24 μM | pH 7.2 | [5] |
| K0.5 | 3.25 ± 0.29 μM | pH 7.2 | [5] |
| K0.5 | 0.89 ± 0.04 μM | pH 6.2 | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the interaction between this compound and the gastric H+/K+-ATPase.
H+/K+-ATPase Activity Assay (Kinetic Analysis)
This protocol is based on the methods described by Catriel et al. (2024).
-
Preparation of H+/K+-ATPase Vesicles: Gastric H+/K+-ATPase-rich microsomes are prepared from the gastric mucosa of a suitable animal model (e.g., pig) through a series of differential and density gradient centrifugation steps.
-
ATPase Activity Measurement: The rate of ATP hydrolysis is determined by measuring the liberation of inorganic phosphate (B84403) (Pi) using a colorimetric method (e.g., malachite green assay).
-
Assay Conditions: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.2) and temperature (37°C). The assay mixture contains the H+/K+-ATPase vesicles, MgCl2, ATP, and varying concentrations of KCl and this compound.
-
Data Analysis: The ATPase activity is plotted against the substrate (K+) concentration at different inhibitor (this compound) concentrations. Kinetic parameters such as Km, Vmax, and Ki are determined by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed inhibition).
X-ray Crystallography of the this compound-H+/K+-ATPase Complex
This protocol is a generalized summary based on the work of Tanaka et al. (2022).
-
Protein Expression and Purification: The α- and β-subunits of the gastric H+/K+-ATPase are co-expressed in a suitable expression system (e.g., insect cells) and purified using affinity chromatography.
-
Complex Formation: The purified H+/K+-ATPase is incubated with an excess of this compound to ensure complete binding.
-
Crystallization: The this compound-H+/K+-ATPase complex is crystallized using vapor diffusion methods. This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals.
-
Data Collection and Structure Determination: The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The diffraction data is processed, and the three-dimensional structure of the complex is solved using molecular replacement and refined to a high resolution.
Visualizations
Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound
Caption: Gastric acid secretion pathway and this compound's point of inhibition.
Experimental Workflow for H+/K+-ATPase Inhibition Assay
References
- 1. This compound: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Tegoprazan
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tegoprazan
Introduction
This compound is a novel, potent, and highly selective potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Developed as an alternative to traditional proton pump inhibitors (PPIs), this compound offers a distinct mechanism of action that results in rapid, potent, and sustained gastric acid suppression.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound belongs to the class of P-CABs that competitively and reversibly inhibit the gastric hydrogen-potassium ATPase (H+/K+-ATPase), also known as the proton pump, in parietal cells.[2][3] Unlike PPIs, which require activation in an acidic environment and bind irreversibly to the proton pump, this compound directly competes with potassium ions (K+) at their binding site on the enzyme.[2][3] This action prevents the final step of gastric acid secretion, leading to a rapid increase in intragastric pH.[3][5] Its reversible binding allows for a more controlled and sustained inhibition of acid secretion.[1][3]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Pharmacodynamics between this compound and Dexlansoprazole Regarding Nocturnal Acid Breakthrough: A Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
Tegoprazan: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegoprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders. By competitively inhibiting the gastric H+/K+-ATPase, this compound offers a rapid onset of action and sustained suppression of gastric acid secretion. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and its pharmacokinetic and pharmacodynamic profiles. Detailed experimental protocols and signaling pathways are presented to support further research and development in this area.
Chemical Structure and Identification
This compound, with the IUPAC name 7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl]oxy]-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide, is a synthetic organic compound with a well-defined chemical structure.[1][2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl]oxy]-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide |
| CAS Number | 942195-55-3[1] |
| Molecular Formula | C₂₀H₁₉F₂N₃O₃[1] |
| Molecular Weight | 387.4 g/mol [1] |
| SMILES | CN(C)C(=O)c1cc(c2c(c1)n(c(n2)C)C)[O@H]3COc4cc(F)cc(F)c43 |
| InChI Key | CLIQCDHNPDMGSL-HNNXBMFYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. It is a weak base with pH-dependent solubility.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| pKa | 5.1[3] |
| LogP | 2.3 |
| Solubility (pH 3) | 0.7 mg/mL[3] |
| Solubility (pH 6.8) | 0.02 mg/mL[3] |
| Appearance | Solid[1] |
Mechanism of Action and Signaling Pathway
This compound is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the final step in the gastric acid secretion pathway.[4] Unlike proton pump inhibitors (PPIs), this compound does not require acid activation and directly competes with potassium ions (K+) for binding to the H+/K+-ATPase.[4] This competitive and reversible inhibition leads to a rapid onset of action and sustained control of gastric pH.[4]
The signaling pathway for gastric acid secretion in parietal cells involves the activation of the H+/K+-ATPase. This process is stimulated by various secretagogues, including histamine, acetylcholine, and gastrin. These molecules bind to their respective receptors on the parietal cell membrane, initiating intracellular signaling cascades that ultimately lead to the translocation and activation of the H+/K+-ATPase at the apical membrane. This compound directly targets and blocks the function of this proton pump.
Pharmacological Properties
Pharmacodynamics
This compound demonstrates potent and dose-dependent inhibition of gastric acid secretion. Clinical studies have shown that it rapidly increases and maintains intragastric pH above 4.
Table 3: Pharmacodynamic Parameters of this compound
| Parameter | Value | Species | Notes |
| IC₅₀ (H+/K+-ATPase) | 0.29 - 0.52 µM | Porcine, Canine, Human | In vitro inhibition of H+/K+-ATPase activity.[5] |
| Binding Affinity (Kd) | 0.56 ± 0.04 µM and 2.70 ± 0.24 µM | N/A | Binding to two different intermediate states of the H,K-ATPase at pH 7.2.[1][4] |
| Time to reach pH ≥ 4 | < 2 hours | Human | All dose groups (50, 100, and 200 mg) reached a mean pH of ≥4 within 2 hours.[1][4] |
| % Time pH ≥ 4 (24h) | 52% (50 mg IR), 70% (100 mg IR) | Human | Single oral administration.[2] |
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with its pharmacokinetics being linear over the therapeutic dose range. It is primarily metabolized by CYP3A4 to its active metabolite, M1.
Table 4: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Notes |
| Tₘₐₓ (Time to Maximum Concentration) | 0.5 - 1.5 hours | Single ascending dose study. |
| t₁/₂ (Elimination Half-life) | 3.65 - 5.39 hours | Single ascending dose study. |
| Cₘₐₓ (Maximum Concentration) | 1434.50 ± 570.82 µg/L | For a 100 mg single oral dose. |
| AUCₗₐₛₜ (Area Under the Curve) | 5720.00 ± 1417.86 µg*h/L | For a 100 mg single oral dose. |
| Metabolism | Primarily by CYP3A4 to active metabolite M1.[3] | M1 is the major metabolite.[6] |
| Excretion | Approximately 50.51% in urine and 47.26% in feces.[7] | Mass balance study with radiolabeled this compound.[7] |
| Protein Binding | Fraction unbound in plasma: 8.7% |
Experimental Protocols
H+/K+-ATPase Inhibition Assay
This protocol describes the in vitro assessment of this compound's inhibitory activity on gastric H+/K+-ATPase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against H+/K+-ATPase.
Materials:
-
H+/K+-ATPase enriched membrane vesicles (prepared from hog gastric mucosa)
-
This compound
-
Assay Buffer (e.g., 60 mM Tris-HCl, pH 7.4, 2 mM MgCl₂, 1 mM EGTA, ± 7.5 mM KCl)
-
ATP (Adenosine triphosphate)
-
Malachite green reagent for phosphate (B84403) detection
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: H+/K+-ATPase enriched membrane vesicles are prepared from fresh hog gastric mucosa using differential centrifugation and sucrose (B13894) gradient centrifugation.
-
Assay Reaction:
-
Add 80 ng of microsomal H+/K+-ATPase to each well of a 96-well microplate containing the assay buffer.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Initiate the reaction by adding 1 mM ATP.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Phosphate Detection:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis:
-
The ATPase activity is calculated based on the amount of Pi released.
-
The percentage of inhibition at each this compound concentration is determined relative to the vehicle control.
-
The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Efficacy Evaluation in Animal Models
The efficacy of this compound in suppressing gastric acid secretion can be evaluated in various animal models.
Objective: To assess the in vivo efficacy of this compound in reducing gastric acid output.
Animal Model: Pylorus-ligated rats or histamine-stimulated dog models are commonly used.
Procedure (Pylorus-ligated rat model):
-
Animal Preparation: Fast male Sprague-Dawley rats overnight with free access to water.
-
Drug Administration: Administer this compound or vehicle orally at various doses.
-
Surgical Procedure: After a set time, anesthetize the rats and ligate the pylorus to allow gastric juice to accumulate.
-
Sample Collection: After a defined period (e.g., 4 hours), sacrifice the animals and collect the gastric contents.
-
Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with NaOH.
-
Data Analysis: Calculate the total acid output and determine the dose-dependent inhibition by this compound.
Conclusion
This compound is a promising potassium-competitive acid blocker with a distinct chemical structure and favorable pharmacological profile. Its rapid and sustained inhibition of the gastric H+/K+-ATPase offers significant advantages for the treatment of acid-related disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists involved in the ongoing development and characterization of this important therapeutic agent. Further research into its long-term safety and efficacy in diverse patient populations will continue to define its role in clinical practice.
References
- 1. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.skku.edu [pure.skku.edu]
- 6. Development of a Physiologically Based Pharmacokinetic Model for this compound: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Tegoprazan In Vivo Metabolism: A Technical Guide to Biotransformation and Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tegoprazan is a novel potassium-competitive acid blocker (P-CAB) primarily metabolized in the liver. This document provides a comprehensive overview of its in vivo metabolism, focusing on the primary biotransformation pathways, major circulating metabolites, and the experimental methodologies used for their characterization. The dominant metabolic pathways are N-demethylation and oxidation, primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C19.[1][2][3] The most significant circulating metabolite is M1 (desmethyl-tegoprazan), which exhibits systemic exposure greater than the parent drug but possesses substantially lower pharmacological activity.[1][4][5] This guide synthesizes quantitative data from human radiolabeled studies and details the analytical protocols essential for metabolite identification and quantification.
Metabolic Pathways of this compound
This compound undergoes extensive metabolism following oral administration. The biotransformation in humans involves several key pathways:
-
N-demethylation: This is a primary pathway, leading to the formation of the major metabolite, M1.[4][5]
-
Oxidation: Mono-oxidation and di-oxidation occur at various positions on the molecule.[4][5]
-
Conjugation: Subsequent glucuronidation and sulfation of oxidized metabolites facilitate their excretion.[4][5][6]
The cytochrome P450 (CYP) system is central to this compound's phase I metabolism. In vitro and clinical studies have confirmed that CYP3A4 is the principal enzyme responsible, accounting for approximately 73-75% of its hepatic metabolism.[2][3][7] CYP2C19 also contributes to a lesser extent.[1][3] The significant role of CYP3A4 indicates a potential for drug-drug interactions (DDIs) when co-administered with strong inhibitors or inducers of this enzyme.[1][8]
Major Metabolites in Human Plasma
A human mass balance study using [¹⁴C]this compound identified the parent drug and its N-demethylation metabolite, M1, as the primary drug-related compounds circulating in plasma.[4][6] M1 accounted for a slightly higher percentage of the total radioactivity area under the curve (AUC) than this compound itself, indicating significant formation and slower elimination of the metabolite.[4][5] Despite its high exposure, M1 is about 10-fold less potent as an inhibitor of H+/K+-ATPase compared to the parent drug.[1][9] Other metabolites, such as M2 (an oxidation product) and M13 (a conjugate), were more prominent in excreta, particularly urine, but were not major circulating components.[4]
Table 1: Pharmacokinetic Parameters of this compound and M1 in Human Plasma Data from a single 50 mg/150 μCi [¹⁴C]this compound oral dose study in healthy subjects.[4][6]
| Parameter | This compound | Metabolite M1 | Total Radioactivity (TRA) |
| % of TRA AUC | 34.84% | 40.10% | 100% |
| Cmax (ng/mL) | 634 | Not Reported | 990 (ng eq./mL) |
| Tmax (h) | 0.50 | 4.00 | 0.50 |
| t1/2 (h) | 4.33 | 10.0 | 8.72 |
Experimental Protocols
In Vivo Human Mass Balance and Metabolism Study
The definitive characterization of this compound's metabolism was conducted through a human mass balance study using a radiolabeled compound.[4][5][6]
-
Study Design: An open-label, single-dose study was performed on six healthy male subjects.[4][6] Each subject received a single oral dose of 50 mg this compound containing 150 μCi of [¹⁴C]this compound.[4][6]
-
Sample Collection: Serial blood, plasma, urine, and feces samples were collected at predefined intervals for up to 192 hours post-dose to determine pharmacokinetics, excretion routes, and mass balance.[4]
-
Radioactivity Measurement: Total radioactivity in all biological matrices was quantified using Liquid Scintillation Counting (LSC).[4]
-
Metabolite Profiling and Quantification:
-
Concentrations of the parent drug (this compound) and the M1 metabolite in plasma were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4]
-
Metabolite profiling was conducted on pooled plasma, urine, and feces samples to identify the full spectrum of metabolites.
-
-
Mass Balance Calculation: The total recovery of radioactivity was calculated as the sum of the cumulative radioactive dose excreted in urine and feces.[4] The study found near-complete recovery, with 50.51% of the dose excreted in urine and 47.26% in feces.[4][5][6]
Bioanalytical Method: LC-MS/MS for this compound and M1
A validated LC-MS/MS method was employed for the simultaneous quantification of this compound and its major metabolite M1 in human plasma.[4]
-
Sample Preparation: Plasma samples were processed via protein precipitation.[4]
-
Internal Standard: A deuterated analog, this compound-d6, was used as the internal standard for accurate quantification.[4]
-
Chromatographic Separation:
-
Column: XBridge C18 (2.1 × 50 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution was used with two solutions:
-
Solution A: 5 mM ammonium (B1175870) formate (B1220265) aqueous solution with 0.1% formic acid/acetonitrile.[4]
-
Solution B: Methanol/acetonitrile/formic acid (50/50/0.1, v/v/v).[4]
-
-
Flow Rate: 0.8 mL/min.[4]
-
-
Mass Spectrometric Detection:
-
Calibration Range: The method was linear from 3.00 to 3000 ng/mL for this compound and 1.00 to 1000 ng/mL for M1.[4]
Conclusion
This compound is extensively metabolized in vivo, primarily through CYP3A4-mediated N-demethylation and oxidation, followed by conjugation.[1][4][5][7] Its major circulating metabolite, M1, has higher systemic exposure and a longer half-life than the parent drug but is significantly less pharmacologically active.[4][6][9] The drug and its metabolites are eliminated almost equally through renal and fecal routes.[4][6] Understanding this metabolic profile is critical for predicting potential drug-drug interactions and informing clinical use, particularly when co-administering with potent CYP3A4 modulators.
References
- 1. Development of a Physiologically Based Pharmacokinetic Model for this compound: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integration of a Physiologically Based Pharmacokinetic and Pharmacodynamic Model for this compound and Its Metabolite: Application for Predicting Food Effect and Intragastric pH Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. walueps.com [walueps.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mass balance and metabolite profiles in humans of this compound, a novel potassium-competitive acid blocker, using 14C-radiolabelled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of Drug–Drug Interaction Potential of this compound Using Physiologically Based Pharmacokinetic Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vitro Potency and Selectivity of Tegoprazan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and selectivity of Tegoprazan, a potassium-competitive acid blocker (P-CAB). The information is compiled from various scientific publications and is intended to serve as a valuable resource for researchers and professionals in the field of drug development and gastroenterology.
Introduction to this compound
This compound is a novel, potent, and highly selective inhibitor of the gastric H+/K+-ATPase, also known as the proton pump.[1][2] It belongs to the class of P-CABs, which competitively and reversibly inhibit the final step of gastric acid secretion.[1][2] Unlike proton pump inhibitors (PPIs), this compound does not require acid activation and demonstrates a rapid onset of action.[3] Its mechanism involves competing with potassium ions (K+) at the luminal side of the parietal cell, thereby preventing the exchange of H+ for K+ and reducing gastric acid production.[1][2][3]
In Vitro Potency of this compound
The in vitro potency of this compound has been evaluated by determining its half-maximal inhibitory concentration (IC50) against H+/K+-ATPase from various species.
| Enzyme Source | Assay Condition | IC50 (μM) | Reference |
| Porcine Gastric H+/K+-ATPase | Ion-leaky vesicle preparation | 0.29 - 0.52 | [1] |
| Canine Gastric H+/K+-ATPase | Ion-leaky vesicle preparation | 0.29 - 0.52 | [1] |
| Human Gastric H+/K+-ATPase | Ion-leaky vesicle preparation | 0.29 - 0.52 | [1] |
| Porcine H+/K+-ATPase | Ion-tight vesicle preparation | 0.13 | [1] |
In Vitro Selectivity of this compound
The selectivity of this compound is a critical aspect of its pharmacological profile, indicating its specificity for the target enzyme over other related ATPases, such as Na+/K+-ATPase.
| Enzyme | Species | IC50 (μM) | Selectivity (fold) | Reference |
| H+/K+-ATPase | Canine | 0.29 - 0.52 | >340 | [1] |
| Na+/K+-ATPase | Canine (kidney) | >100 | [1] |
Mechanism of Action: Potassium-Competitive Inhibition
Kinetic analyses have revealed that this compound inhibits H+/K+-ATPase in a potassium-competitive manner.[1][2] This means that this compound and K+ compete for the same binding site on the enzyme. The binding of this compound to the H+/K+-ATPase is reversible, which contrasts with the covalent, irreversible binding of traditional PPIs.[1][2][3]
Experimental Protocols
Preparation of Porcine Gastric H+/K+-ATPase-Enriched Microsomes
A detailed protocol for the preparation of H+/K+-ATPase-enriched microsomes from porcine gastric mucosa is crucial for conducting in vitro inhibition assays. The following is a generalized procedure based on established methods:
-
Tissue Procurement: Obtain fresh porcine stomachs from a local abattoir and transport them on ice.
-
Mucosal Scraping: Open the stomach along the lesser curvature, rinse with cold saline, and scrape the fundic mucosa.
-
Homogenization: Homogenize the mucosal scrapings in a buffered sucrose (B13894) solution (e.g., 0.25 M sucrose, 5 mM Tris-HCl, pH 7.4) using a blender.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 min) to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 min) to pellet the microsomes.
-
-
Resuspension: Resuspend the microsomal pellet in a suitable buffer.
-
Density Gradient Centrifugation (Optional for higher purity): Layer the resuspended microsomes on a discontinuous sucrose gradient and centrifuge at high speed. The H+/K+-ATPase-enriched fraction will be located at a specific interface.
-
Protein Concentration Determination: Determine the protein concentration of the final microsomal preparation using a standard method like the Bradford assay.
-
Storage: Aliquot and store the enriched microsomes at -80°C until use.
In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of H+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Buffer (e.g., 40 mM Tris-HCl, pH 7.4)
-
MgCl₂ (e.g., 2 mM)
-
KCl (e.g., 10 mM, to stimulate the enzyme)
-
H+/K+-ATPase-enriched microsomes (a specific amount of protein, e.g., 10 µg)
-
Varying concentrations of this compound (or vehicle control, typically DMSO)
-
-
Pre-incubation: Pre-incubate the reaction mixture with this compound for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding ATP (e.g., 2 mM).
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding an ice-cold solution, such as 10% trichloroacetic acid (TCA).
-
Measurement of Inorganic Phosphate (Pi):
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Measure the amount of Pi in the supernatant using a colorimetric method, such as the malachite green assay. This involves adding a reagent that forms a colored complex with Pi, which can be quantified spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Na+/K+-ATPase Selectivity Assay
To assess the selectivity of this compound, a similar inhibition assay is performed using Na+/K+-ATPase.
-
Enzyme Source: Use a commercially available or prepared Na+/K+-ATPase, for example, from canine kidney microsomes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
MgCl₂ (e.g., 3 mM)
-
NaCl (e.g., 100 mM)
-
KCl (e.g., 2 mM)
-
Na+/K+-ATPase enzyme preparation
-
Varying concentrations of this compound
-
-
Assay Procedure: Follow the same steps of pre-incubation, reaction initiation with ATP, incubation, termination, and Pi measurement as described for the H+/K+-ATPase assay.
-
Data Analysis: Determine the IC50 value for Na+/K+-ATPase and compare it to the IC50 value for H+/K+-ATPase to calculate the selectivity ratio.
Conclusion
The in vitro data robustly demonstrate that this compound is a potent and highly selective inhibitor of gastric H+/K+-ATPase. Its potassium-competitive and reversible mechanism of action distinguishes it from traditional PPIs. These pharmacological properties contribute to its rapid and effective inhibition of gastric acid secretion, making it a significant therapeutic option for acid-related disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other P-CABs.
References
Tegoprazan: A Technical Guide on its Modulation of Gastric Acid Secretion in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical pharmacology of tegoprazan, a potassium-competitive acid blocker (P-CAB), focusing on its effects on gastric acid secretion in various animal models. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to support further research and development in the field of acid-related disorders.
Introduction: The Advent of Potassium-Competitive Acid Blockers
For decades, proton pump inhibitors (PPIs) have been the standard of care for acid-related diseases. However, their limitations, such as a slow onset of action, influence by food intake, and variability due to CYP2C19 genetic polymorphisms, have driven the development of novel therapeutic agents.[1] this compound is a next-generation P-CAB that offers a distinct mechanism of action, directly and reversibly binding to the potassium-binding site of the H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[1] This mode of action bypasses the need for acid activation, leading to a more rapid, potent, and sustained inhibition of gastric acid.[1]
Mechanism of Action: Reversible Inhibition of the Gastric Proton Pump
This compound exerts its effect by competitively inhibiting the binding of potassium ions (K+) to the H+/K+-ATPase in gastric parietal cells. This reversible inhibition effectively blocks the final step in the gastric acid secretion pathway.[2][3][4][5][6] Unlike PPIs, which form covalent bonds with the proton pump and require acid activation, this compound's action is immediate and not dependent on the pump's activity state.[1][3] This results in a faster onset of acid suppression and a more consistent effect throughout a 24-hour period.[1]
Signaling Pathway of Gastric Acid Secretion and this compound Inhibition
Caption: Mechanism of this compound action on the gastric H+/K+-ATPase.
Quantitative Efficacy Data in Animal Models
This compound has demonstrated potent and dose-dependent inhibition of gastric acid secretion in various animal models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of H+/K+-ATPase
| Species | IC50 (μM) | Inhibition Type | Reference |
| Porcine | 0.53 | Reversible | [3][5] |
| Porcine | 0.29 - 0.52 | Reversible, K+-competitive | [4][6] |
| Canine | 0.29 - 0.52 | Reversible, K+-competitive | [4][6] |
| Human | 0.29 - 0.52 | Reversible, K+-competitive | [4][6] |
Table 2: In Vivo Efficacy in Rat Models
| Model | Parameter | This compound | Esomeprazole (B1671258) | Reference |
| GERD | ED50 (mg/kg) | 2.0 | >30 (15-fold less potent) | [3][5] |
| Naproxen-induced Peptic Ulcer | ED50 (mg/kg) | 0.1 | - | [5] |
| Ethanol-induced Peptic Ulcer | ED50 (mg/kg) | 1.4 | - | [5] |
| Water-Immersion Restraint Stress-induced Peptic Ulcer | ED50 (mg/kg) | 0.1 | - | [5] |
| Acetic Acid-induced Peptic Ulcer | Curative Ratio (at 5 days) | 44.2% (at 10 mg/kg) | 32.7% (at 30 mg/kg) | [3][5] |
Table 3: In Vivo Efficacy in Dog Models
| Model | Dose (mg/kg) | Effect | Onset of Action | Reference |
| Histamine-induced Acid Secretion | 0.1, 0.3, 1.0 | Dose-dependent inhibition | - | [4] |
| Histamine-induced Acid Secretion | 1.0 | Complete inhibition | Within 1 hour | [4][6] |
| Pentagastrin-induced Acidification | 1.0, 3.0 | Reversal of acidified gastric pH to neutral | - | [4][6] |
Detailed Experimental Protocols
This section outlines the methodologies employed in key preclinical studies to evaluate the efficacy of this compound.
In Vitro H+/K+-ATPase Inhibition Assay
Objective: To determine the inhibitory concentration (IC50) of this compound on the proton pump.
Methodology:
-
Preparation of H+/K+-ATPase: Ion-leaky vesicles containing gastric H+/K+-ATPase are isolated from the gastric mucosa of pigs.
-
Assay Conditions: The enzyme assay is conducted in a reaction mixture containing the H+/K+-ATPase vesicles, a buffer solution, and varying concentrations of this compound or a comparator (e.g., esomeprazole).
-
Enzyme Activity Measurement: The ATPase activity is measured by quantifying the amount of inorganic phosphate (B84403) released from ATP hydrolysis.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Rat Model of Gastroesophageal Reflux Disease (GERD)
Objective: To evaluate the in vivo efficacy of this compound in preventing esophageal injury caused by gastric acid reflux.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Surgical Procedure: Under anesthesia, the pylorus and the transitional region between the forestomach and the corpus are ligated to induce gastric acid accumulation and reflux into the esophagus.
-
Drug Administration: this compound or a vehicle control is administered orally prior to the surgical procedure.
-
Evaluation of Esophageal Injury: After a set period, the animals are euthanized, and the esophagus is removed. The extent of esophageal lesions is macroscopically scored.
-
Measurement of Gastric Acid Secretion: Gastric contents are collected to measure the volume and acidity of the gastric juice.
-
Data Analysis: The effective dose to reduce esophageal injury by 50% (ED50) is determined.
Dog Model of Histamine-Induced Gastric Acid Secretion
Objective: To assess the inhibitory effect of this compound on stimulated gastric acid secretion.
Methodology:
-
Animal Model: Beagle dogs equipped with a gastric fistula are used.
-
Stimulation of Acid Secretion: A continuous intravenous infusion of histamine is administered to induce a stable and sustained level of gastric acid secretion.
-
Drug Administration: this compound is administered orally at various doses.
-
Sample Collection: Gastric juice is collected at regular intervals through the gastric fistula.
-
Measurement of Acid Output: The volume and acidity of the collected gastric juice are measured to calculate the total acid output.
-
Data Analysis: The percentage inhibition of acid secretion is calculated for each dose of this compound.
Experimental Workflow for In Vivo Animal Studies
Caption: A generalized workflow for in vivo animal studies of this compound.
Pharmacokinetics and Pharmacodynamics
Studies in dogs have shown that this compound is well-absorbed after oral administration, with plasma concentrations and distribution to gastric tissue and fluid being dose-proportional.[4][6] The concentration of this compound in gastric juice has been observed to be higher than in plasma.[4] The plasma half-life in dogs is relatively short, in the range of 3.3 to 3.5 hours.[4] Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models have been developed to predict the pharmacokinetic profiles and changes in intragastric pH under various conditions, including the effects of food.[7][8][9]
Comparative Pharmacology: this compound vs. PPIs
This compound exhibits several pharmacological advantages over traditional PPIs.[1]
-
Rapid Onset of Action: this compound achieves maximal acid suppression more rapidly than PPIs.[1]
-
Reversible Inhibition: Its reversible binding allows for a more controlled and sustained inhibition of acid secretion.[3][5]
-
No Acid Activation Required: this compound does not require an acidic environment for activation, leading to a more consistent effect.[1][3]
-
Potency: In animal models, this compound has demonstrated superior or non-inferior efficacy compared to PPIs like esomeprazole and lansoprazole, often at lower doses.[3][5]
Logical Relationship: this compound vs. PPIs
Caption: Key mechanistic differences between this compound and PPIs.
Conclusion
Preclinical studies in animal models have robustly demonstrated that this compound is a potent and effective inhibitor of gastric acid secretion. Its unique mechanism of action as a potassium-competitive acid blocker translates to a rapid onset of action and sustained efficacy, offering significant advantages over traditional proton pump inhibitors. The data summarized in this guide provide a strong foundation for the clinical development and application of this compound in the management of acid-related gastrointestinal diseases. Further research into its long-term effects and potential applications in other conditions is warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integration of a Physiologically Based Pharmacokinetic and Pharmacodynamic Model for this compound and Its Metabolite: Application for Predicting Food Effect and Intragastric pH Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integration of a Physiologically Based Pharmacokinetic and Pharmacodynamic Model for this compound and Its Metabolite: Application for Predicting Food Effect and Intragastric pH Alterations - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Basis for Tegoprazan's Reversible Inhibition of H+,K+-ATPase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the reversible inhibition of the gastric hydrogen-potassium ATPase (H+,K+-ATPase) by Tegoprazan, a potassium-competitive acid blocker (P-CAB). Through a comprehensive review of structural biology data, kinetic studies, and detailed experimental methodologies, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's mode of action.
Introduction: A New Era in Acid Suppression
Gastric acid secretion is primarily mediated by the H+,K+-ATPase, an enzyme responsible for pumping protons into the gastric lumen in exchange for potassium ions.[1] For decades, proton pump inhibitors (PPIs) have been the standard of care for acid-related disorders. However, their mechanism of irreversible inhibition has certain limitations. This compound belongs to a newer class of drugs, the potassium-competitive acid blockers (P-CABs), which offer a distinct, reversible mechanism of action.[2][3] This reversible binding to the proton pump allows for a more controlled and sustained inhibition of acid secretion.[2]
This compound's key advantages include a rapid onset of action, as it does not require acid activation, and a consistent therapeutic effect that is less influenced by food intake or genetic variations in drug-metabolizing enzymes.[2] This guide delves into the precise molecular interactions, kinetic properties, and experimental procedures that define this compound's efficacy as a reversible inhibitor of the gastric proton pump.
The Target: Gastric H+,K+-ATPase
The gastric H+,K+-ATPase is a P-type ATPase composed of a catalytic α-subunit and a glycosylated β-subunit. The α-subunit contains the binding sites for ATP, protons, and potassium ions, as well as the binding pocket for inhibitors like this compound. The enzyme cycles through different conformational states (E1 and E2) to transport ions across the parietal cell membrane.[1][2] this compound preferentially binds to the E2-P conformation of the enzyme, which is the potassium-binding state.[4]
Molecular Mechanism of this compound's Reversible Inhibition
This compound's inhibitory action is characterized by its competitive binding with potassium ions at the luminal side of the H+,K+-ATPase. This reversible interaction prevents the conformational changes necessary for proton translocation, thereby halting acid secretion.[3][4]
The Binding Site of this compound
High-resolution cryo-electron microscopy (cryo-EM) studies have elucidated the precise binding pocket of this compound within the transmembrane domain of the H+,K+-ATPase α-subunit. The crystal structure of the gastric proton pump in complex with this compound has been deposited in the Protein Data Bank (PDB) with the accession code 7W47 .[5]
Analysis of this structure reveals that this compound binds in a cavity located on the luminal side of the enzyme, effectively blocking the potassium access channel. The binding is stabilized by a network of interactions with specific amino acid residues.
Key Amino Acid Interactions
The binding of this compound to the H+,K+-ATPase is mediated by a series of non-covalent interactions with amino acid residues lining the binding pocket. These interactions are crucial for the affinity and reversibility of the inhibition. While the specific bond types are inferred from the structural data, the key interacting residues identified from the 7W47 PDB structure include:
-
Hydrophobic Interactions: The aromatic rings of this compound form hydrophobic interactions with residues such as Tyr801 , Phe808 , and Trp812 .
-
Hydrogen Bonding: The polar groups on the this compound molecule are positioned to form hydrogen bonds with residues like Asn138 and Gln142 .
-
Van der Waals Contacts: Numerous van der Waals interactions with surrounding residues contribute to the overall stability of the drug-enzyme complex.
Quantitative Analysis of this compound's Inhibition
The reversible nature of this compound's inhibition can be quantified through various kinetic and binding parameters. These values are essential for understanding the drug's potency and its behavior under different physiological conditions.
| Parameter | Value | Species | Conditions | Reference |
| IC50 | 0.29 µM | Porcine | - | [3] |
| 0.52 µM | Canine | - | [3] | |
| 0.47 µM | Human | Ion-leaky vesicles | [6] | |
| 0.53 µM | Porcine | - | [7] | |
| Apparent Kd | 0.56 ± 0.04 µM | - | Binding to E2P state, pH 7.2 | [1][2] |
| 2.70 ± 0.24 µM | - | Binding to another intermediate state, pH 7.2 | [1][2] | |
| K0.5 (this compound) | 3.25 ± 0.29 µM | - | pH 7.2 | [2] |
| 0.89 ± 0.04 µM | - | pH 6.2 | [2] |
Table 1: Quantitative data for this compound's inhibition of H+,K+-ATPase.
The data clearly indicates that the inhibitory potency of this compound is influenced by pH, with a higher affinity observed at a more acidic pH.[2] This is advantageous as the drug is more effective in the acidic environment of the stomach.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
H+,K+-ATPase Activity Assay
This assay measures the enzymatic activity of the H+,K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified H+,K+-ATPase vesicles
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl2
-
ATP solution: 10 mM in Assay Buffer
-
Potassium chloride (KCl) solution: 1 M
-
This compound solutions of varying concentrations
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, purified H+,K+-ATPase vesicles (typically 5-10 µg of protein), and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM. To measure K+-dependent ATPase activity, also add KCl to a final concentration of 10 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution that also initiates color development for phosphate detection, such as the malachite green reagent.[8]
-
After a short incubation at room temperature to allow for color development, measure the absorbance at a wavelength of approximately 620-660 nm using a spectrophotometer.[8][9]
-
Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.
-
Calculate the specific activity of the H+,K+-ATPase and the percentage of inhibition by this compound.
Vesicular Ion Transport Assay
This assay directly measures the transport of protons into gastric vesicles, providing a functional assessment of H+,K+-ATPase inhibition.
Materials:
-
Isolated gastric vesicles enriched with H+,K+-ATPase
-
Loading Buffer: 150 mM KCl, 10 mM HEPES-Tris (pH 7.4)
-
Assay Buffer: 150 mM NaCl, 10 mM HEPES-Tris (pH 7.4)
-
ATP solution: 10 mM in Assay Buffer
-
Valinomycin (B1682140) (a K+ ionophore): 1 mM in ethanol
-
Acridine (B1665455) orange (a fluorescent pH probe)
-
This compound solutions of varying concentrations
-
Fluorometer
Procedure:
-
Load the gastric vesicles with the Loading Buffer by incubation and centrifugation.
-
Resuspend the loaded vesicles in the Assay Buffer.
-
Add acridine orange to the vesicle suspension to a final concentration of 1-5 µM.
-
Place the suspension in a cuvette in a fluorometer and monitor the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~530 nm.
-
Add this compound or vehicle control to the cuvette and incubate for a few minutes.
-
Add valinomycin to create a potassium gradient.
-
Initiate proton transport by adding ATP. The influx of protons into the vesicles will quench the acridine orange fluorescence.
-
Monitor the rate of fluorescence quenching, which is proportional to the rate of proton transport.
-
Calculate the percentage of inhibition of proton transport by this compound by comparing the rates of fluorescence quenching in the presence and absence of the inhibitor.
Visualizing the Molecular Interactions and Processes
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway for gastric acid secretion and this compound's point of inhibition.
Caption: Experimental workflow for the H+,K+-ATPase activity assay.
Caption: Logical relationship of this compound's competitive and reversible inhibition.
Conclusion
This compound represents a significant advancement in the management of acid-related gastrointestinal disorders. Its mechanism of reversible, potassium-competitive inhibition of the gastric H+,K+-ATPase offers a rapid and sustained control of gastric acid secretion. This technical guide has provided a detailed overview of the molecular basis of this compound's action, including the specific amino acid interactions at its binding site, quantitative kinetic data, and comprehensive experimental protocols. The visualizations further clarify the complex signaling pathways and experimental workflows. This in-depth understanding is crucial for the ongoing research and development of novel acid suppressants and for optimizing the clinical application of P-CABs.
References
- 1. researchgate.net [researchgate.net]
- 2. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Comparison of pharmacokinetic characteristics of two this compound (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
Tegoprazan's Influence on Gut Microbiome Composition: A Technical Guide
This technical guide provides an in-depth analysis of the current scientific understanding of how tegoprazan, a potassium-competitive acid blocker (P-CAB), affects the composition and function of the gut microbiome. The information is intended for researchers, scientists, and professionals in drug development, offering a granular look at preclinical findings, including quantitative data on microbial shifts and detailed experimental protocols.
Executive Summary
This compound, a novel acid suppressant, has been shown to modulate the gut microbiome, distinguishing its effects from those of traditional proton pump inhibitors (PPIs). Preclinical studies, primarily in murine models of colitis, indicate that this compound can alleviate gut dysbiosis by improving microbial diversity and promoting the growth of beneficial bacteria.[1][2][3][4][5] Notably, this compound administration has been associated with an increased abundance of Bacteroides vulgatus, a commensal bacterium implicated in maintaining intestinal homeostasis.[1][2][3][4][5] These alterations in the gut microbiota may contribute to this compound's protective effects on the intestinal barrier.[1][2][3][4][5] Unlike the PPI rabeprazole, which has been shown to aggravate dysbiosis, this compound appears to restore a healthier microbial state.[1][3] Further research in animal models suggests that while both P-CABs and PPIs can induce changes in the small intestinal microbiota, the microbial composition in this compound-treated subjects may, over time, converge with that of controls.[6]
Quantitative Analysis of Microbiome Alterations
The following tables summarize the key quantitative data from preclinical studies investigating the impact of this compound on the gut microbiome.
Effects on Microbial Diversity in a DSS-Induced Colitis Mouse Model
A study by Son et al. (2022) investigated the effects of this compound on the gut microbiome of mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, comparing it to a vehicle control and the PPI rabeprazole.
| Diversity Metric | Group | Observation |
| Beta Diversity | DSS + this compound vs. DSS + Vehicle & DSS + Rabeprazole | Distinct clustering in Principal Coordinate Analysis (PCoA), indicating a different overall microbial composition.[1][7] |
| Alpha Diversity (Shannon Index) | DSS + this compound | Showed a tendency to restore the Shannon index towards the level of the control group, although not always statistically significant.[1][7] |
| DSS + Rabeprazole | Aggravated the reduction in alpha diversity caused by DSS.[1][3] |
Alterations in Relative Abundance of Specific Bacterial Taxa
The same study reported significant changes in the abundance of specific bacterial species.
| Bacterial Species | Group | Change in Relative Abundance (Feces) | Change in Relative Abundance (Tissues) |
| Bacteroides vulgatus | Control | 42% | 28% |
| DSS + Vehicle | 11% | 5% | |
| DSS + this compound | 29% | 16% | |
| DSS + Rabeprazole | No significant impact on the abundance of B. vulgatus.[1][3] |
Experimental Protocols
This section details the methodologies employed in key studies to assess the effect of this compound on the gut microbiome.
Murine Model of DSS-Induced Colitis (Son et al., 2022)
-
Animal Model: Male C57BL/6 mice.
-
Induction of Colitis: Administration of 2.5% (w/v) dextran sulfate sodium (DSS) in drinking water for 5 days.
-
Treatment Groups:
-
Control (no DSS)
-
DSS + Vehicle (0.5% methylcellulose)
-
DSS + this compound (30 mg/kg, oral gavage, twice daily)
-
DSS + Rabeprazole (30 mg/kg, oral gavage, twice daily)
-
-
Sample Collection: Fecal and colonic tissue samples were collected at the end of the experiment.
-
Microbiome Analysis: 16S rRNA gene sequencing was performed on the collected samples to determine the microbial composition.[7]
Long-Term Administration in a Rat Model
-
Animal Model: Male Sprague-Dawley rats.[6]
-
Treatment Groups:
-
Control
-
Esomeprazole
-
This compound
-
Vonoprazan
-
-
Drug Administration: Oral gavage for 1, 2, or 4 weeks.[6]
-
Microbiome Analysis: Analysis of the small intestinal microbiota.[6]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for studying this compound's effect on the gut microbiome and a proposed signaling pathway.
References
- 1. Novel Potassium-Competitive Acid Blocker, this compound, Protects Against Colitis by Improving Gut Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Potassium-Competitive Acid Blocker, this compound, Protects Against Colitis by Improving Gut Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Potassium-Competitive Acid Blocker, this compound, Protects Against Colitis by Improving Gut Barrier Function [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. Long-term Effects of Potassium-competitive Acid Blockers and Proton Pump Inhibitors on Gastrin, Gastric Emptying Rate, and Small Intestinal Microbiota in Rats [jnmjournal.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential of Tegoprazan in Gastric Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the emerging anti-cancer properties of Tegoprazan, a potassium-competitive acid blocker (P-CAB), specifically within the context of gastric cancer cell lines. While the primary research is currently available in abstract form, this document synthesizes the existing data to provide a comprehensive overview of the reported cellular effects, the proposed mechanism of action, and the experimental methodologies employed in these preliminary investigations. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound in oncology.
Introduction to this compound and its Novel Anti-Cancer Activity
This compound is a next-generation oral drug for acid-related gastrointestinal disorders, acting as a potassium-competitive acid blocker (P-CAB).[1] It offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by reversibly inhibiting the H+/K+-ATPase enzyme.[2] Recent preliminary findings have indicated that this compound exerts a more pronounced anti-cancer effect on gastric cancer cells compared to the PPI esomeprazole.[3][4] These studies, conducted on the human gastric cancer cell lines AGS and MKN74, suggest that this compound's therapeutic applications may extend beyond acid suppression.[3][4][5]
Cellular and Molecular Effects of this compound on Gastric Cancer Cells
Initial investigations have revealed that this compound impacts multiple key pathways involved in cancer progression. The observed anti-cancer effects are multifaceted, ranging from the inhibition of cell proliferation to the induction of programmed cell death and the suppression of metastasis-related processes.
Summary of Observed Anti-Cancer Effects
The following table summarizes the reported effects of this compound on gastric cancer cell lines based on available research abstracts.[3][4][5]
| Cellular Process | Observed Effect of this compound in Gastric Cancer Cell Lines (AGS & MKN74) |
| Cell Proliferation | Inhibited in a dose-dependent manner. |
| Apoptosis | Stimulated. |
| Cell Cycle | Arrested at the G1/S phase transition. |
| Cell Migration | Inhibited. |
| Cell Invasion | Inhibited. |
| Colony Formation | Inhibited. |
| Epithelial-Mesenchymal Transition (EMT) | Inhibited. |
Proposed Mechanism of Action: The PI3K/AKT/GSK3β Signaling Pathway
The anti-cancer activity of this compound in gastric cancer cells is believed to be mediated through the PI3K/AKT/GSK3β signaling pathway, with the proto-oncogene cMYC identified as a crucial upstream regulator.[3][4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers, including gastric cancer.
The proposed mechanism suggests that this compound's intervention leads to the modulation of this pathway, ultimately resulting in the observed anti-proliferative and pro-apoptotic effects. The blockage of G1/S phase entry is a key outcome of this pathway's modulation by this compound.[3][5]
Caption: Proposed mechanism of this compound's anti-cancer effect.
Experimental Protocols
The following sections outline the general methodologies for the key experiments cited in the preliminary studies on this compound.
Cell Culture
-
Cell Lines: Human gastric adenocarcinoma cell lines, AGS and MKN74, are utilized.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Gastric cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control (untreated cells).
Annexin V-FITC/PI Staining for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding dye such as propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway of interest.
-
Protein Extraction: Total protein is extracted from this compound-treated and control cells.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., cMYC, PI3K, AKT, GSK3β, and EMT markers) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Cell Migration, Invasion, and Colony Formation Assays
-
Wound-Healing Assay (Migration): A scratch is made in a confluent cell monolayer, and the rate at which the cells close the gap is monitored over time.
-
Matrigel Chamber Assay (Invasion): Cells are seeded in the upper chamber of a Matrigel-coated insert, and their ability to invade the Matrigel and migrate to the lower chamber is quantified.
-
Colony Forming Assay (Anchorage-Independent Growth): Cells are cultured in a soft agar (B569324) medium, and the number and size of colonies formed are measured as an indicator of tumorigenicity.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the anti-cancer properties of this compound in gastric cancer cell lines.
Caption: A generalized workflow for in vitro studies.
Conclusion and Future Directions
The preliminary evidence suggests that this compound possesses significant anti-cancer properties against gastric cancer cell lines. Its ability to inhibit proliferation, induce apoptosis, and arrest the cell cycle, purportedly through the modulation of the cMYC/PI3K/AKT/GSK3β pathway, presents a compelling case for further investigation. Future research should focus on obtaining and publishing the full dataset from these initial studies to allow for a more detailed quantitative analysis. Subsequent in vivo studies using animal models will be crucial to validate these in vitro findings and to assess the therapeutic efficacy and safety of this compound as a potential anti-cancer agent. The exploration of this compound in combination with existing chemotherapeutic agents could also be a promising avenue for future research in the treatment of gastric cancer.
References
- 1. Effect of this compound, a novel potassium-competitive acid blocker, on non-steroidal anti-inflammatory drug (NSAID)-induced enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
Tegoprazan: A Preclinical In-depth Analysis of Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegoprazan is a potent and selective potassium-competitive acid blocker (P-CAB) that has demonstrated significant efficacy in the management of acid-related gastrointestinal disorders. Its primary mechanism of action is the reversible inhibition of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[1][2] While its on-target activity is well-characterized, a comprehensive understanding of its potential off-target effects is crucial for a complete preclinical safety and pharmacological profile. This technical guide provides a detailed overview of the reported off-target activities of this compound in preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated biological pathways.
I. Quantitative Summary of Off-Target Activities
The following tables summarize the key quantitative data from preclinical studies investigating the off-target effects of this compound.
Table 1: Selectivity Profile of this compound
| Target | Assay System | Species | IC50 (μM) | Reference |
| On-Target | ||||
| H+/K+-ATPase | Ion-leaky vesicles | Porcine | 0.53 | [3] |
| H+/K+-ATPase | In vitro | Porcine, Canine, Human | 0.29 - 0.52 | [2] |
| Off-Target | ||||
| Na+/K+-ATPase | Enzyme activity assay | Canine Kidney | > 100 | [2] |
Table 2: Effects on Intestinal Epithelial Cells (Indomethacin-Induced Injury Model)
| Endpoint | Cell Line | Effect of this compound | Quantitative Change | Reference |
| Cell Proliferation | HIEC-6, Caco-2, HT-29 | Ameliorated inhibition by indomethacin (B1671933) | Data not quantified in abstract | [1] |
| Intestinal Permeability | HIEC-6, Caco-2 | Restored | Mitigated suppression of occludin and ZO-1 | [1] |
| Pro-inflammatory Cytokines | HIEC-6, Caco-2 | Reversed elevation | Data not quantified in abstract | [1] |
| Apoptosis | Small intestinal epithelial cells | Reversed increase | Data not quantified in abstract | [1] |
Table 3: Anti-inflammatory Effects on Macrophages (LPS-Stimulated Bone-Marrow-Derived Macrophages)
| Endpoint | Effect of this compound | Quantitative Change | Reference |
| Nitric Oxide (NO) Production | Reduced | Data not quantified in abstract | [4] |
| Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) | Decreased gene expression | Data not quantified in abstract | [5] |
| Anti-inflammatory Cytokines (IL-4, IL-10, TGF-β) | Increased gene expression | Data not quantified in abstract | [5] |
| ERK and p38 Phosphorylation (MAPK Pathway) | Suppressed | Data not quantified in abstract | [4] |
Table 4: Effects on Gastric Cancer Cells
| Endpoint | Cell Line | Effect of this compound | Implicated Pathway | Reference |
| Proliferation | AGS, MKN74 | Inhibited | - | [6] |
| Apoptosis | AGS, MKN74 | Stimulated | - | [6] |
| Cell Cycle | AGS, MKN74 | Blocked G1/S phase entry | cMYC/PI3K/AKT/GSK3β | [6] |
| Migration, Invasion, Colony Formation, EMT | AGS, MKN74 | Inhibited | - | [6] |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative summary.
Na+/K+-ATPase Activity Assay
This protocol is based on the methodology for assessing the selectivity of this compound.
-
Objective: To determine the inhibitory activity of this compound on Na+/K+-ATPase.
-
Materials:
-
Canine kidney Na+/K+-ATPase enzyme preparation.
-
This compound stock solution.
-
Assay buffer: 100 mM NaCl, 2 mM KCl, 3 mM MgSO4, 3 mM ATP, 25 mM Tris-HCl (pH 7.4).
-
10% Sodium dodecyl sulfate (B86663) (SDS) solution.
-
Reagents for measuring inorganic phosphate (B84403) (Pi).
-
-
Procedure:
-
Prepare a reaction mixture containing the Na+/K+-ATPase enzyme preparation and varying concentrations of this compound in the assay buffer.
-
For negative and positive inhibition controls, use 1% DMSO and a known Na+/K+-ATPase inhibitor, respectively.
-
Initiate the enzyme reaction by adding ATP.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 30 µl of 10% SDS.
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay for NSAID-Induced Injury
This protocol describes the assessment of this compound's protective effect on intestinal epithelial cell viability.
-
Objective: To evaluate the effect of this compound on the viability of intestinal epithelial cells treated with indomethacin.
-
Materials:
-
Human intestinal epithelial cell lines (e.g., HIEC-6, Caco-2, HT-29).
-
Cell culture medium and supplements.
-
Indomethacin stock solution.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
-
Procedure:
-
Seed the intestinal epithelial cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with indomethacin alone or in combination with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals by adding a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot for Tight Junction Proteins
This protocol outlines the procedure to assess the effect of this compound on the expression of tight junction proteins.
-
Objective: To determine the protein levels of occludin and ZO-1 in intestinal epithelial cells treated with indomethacin and this compound.
-
Materials:
-
Treated cell lysates.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against occludin, ZO-1, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This protocol details the measurement of pro-inflammatory cytokine mRNA levels.
-
Objective: To quantify the gene expression of pro-inflammatory cytokines in cells treated with this compound.
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the synthesized cDNA, specific primers, and a qRT-PCR master mix.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
-
III. Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Caption: Proposed signaling pathway for this compound's anti-cancer effects.
Caption: this compound's modulation of inflammatory signaling pathways.
Experimental Workflows
Caption: Workflow for Western blot analysis of tight junction proteins.
IV. Discussion of Potential Off-Target Mechanisms
The preclinical data for this compound reveals a highly selective profile for its primary target, the H+/K+-ATPase, with a significantly lower affinity for the related Na+/K+-ATPase. However, several studies have uncovered potential off-target effects that warrant further investigation.
The observed protective effects of this compound on NSAID-induced intestinal injury suggest a mechanism independent of gastric acid suppression. The restoration of tight junction protein expression and the reduction of pro-inflammatory cytokines and apoptosis in intestinal epithelial cells point towards a direct cellular action.[1] This is further supported by the demonstrated anti-inflammatory properties in macrophages, where this compound modulates the MAPK signaling pathway.[4]
The induction of gastric phase III contractions of the migrating motor complex is another intriguing off-target effect.[2] While the precise mechanism is yet to be elucidated for this compound, this phenomenon is known to be regulated by motilin and serotonin, suggesting a potential interaction of this compound with these signaling pathways in the gastrointestinal tract.[7]
Furthermore, the in vitro anti-cancer effects observed in gastric cancer cell lines, purportedly through the cMYC/PI3K/AKT/GSK3β pathway, open a new avenue for research into the broader pharmacological activities of this compound.[6] These findings, while preliminary, suggest that this compound may possess pleiotropic effects beyond its primary acid-blocking function.
V. Conclusion
This compound exhibits a strong on-target selectivity for the gastric H+/K+-ATPase. Preclinical studies have identified several potential off-target effects, including protective actions on the intestinal epithelium, anti-inflammatory activities, modulation of gastrointestinal motility, and anti-proliferative effects on cancer cells. These findings provide a foundation for further research to fully elucidate the underlying mechanisms and their potential clinical relevance. A comprehensive understanding of both on- and off-target activities is essential for the continued development and optimal therapeutic application of this compound.
References
- 1. Effect of this compound, a novel potassium-competitive acid blocker, on non-steroidal anti-inflammatory drug (NSAID)-induced enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interdigestive migrating motor complex -its mechanism and clinical importance [jstage.jst.go.jp]
Long-Term Physiological Effects of Tegoprazan on Gastric Mucosa in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegoprazan, a potassium-competitive acid blocker (P-CAB), offers potent and sustained inhibition of gastric acid secretion. This technical guide provides an in-depth overview of the long-term physiological effects of this compound on the gastric mucosa in rats, with a focus on the development of hypergastrinemia and subsequent enterochromaffin-like (ECL) cell hyperplasia and tumorigenesis. This document synthesizes findings from preclinical safety and pharmacology studies, outlining experimental methodologies, presenting available data in a structured format, and visualizing key biological and experimental pathways. The information presented is intended to inform researchers, scientists, and drug development professionals involved in the study of gastric acid suppressants.
Introduction
This compound is a next-generation therapeutic agent for acid-related gastrointestinal disorders.[1][2] Its mechanism of action involves the reversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] Prolonged and profound suppression of gastric acid secretion, a characteristic of potent acid inhibitors like this compound, leads to a physiological feedback mechanism that results in elevated serum levels of the hormone gastrin.[3] Gastrin is a key regulator of gastric acid secretion and also exerts trophic effects on the gastric mucosa, particularly on enterochromaffin-like (ECL) cells.[4]
Long-term hypergastrinemia is known to stimulate the proliferation of ECL cells, leading to a spectrum of changes ranging from diffuse and nodular hyperplasia to the development of neuroendocrine tumors (carcinoids) in rodents.[3][5] This phenomenon is considered a class effect for potent acid-suppressing drugs, including proton pump inhibitors (PPIs) and other P-CABs.[1] This guide focuses on the long-term consequences of this compound administration on the gastric mucosa of rats, as observed in preclinical carcinogenicity studies.
Pharmacological Effects of Long-Term this compound Administration
Sustained Acid Suppression and Hypergastrinemia
Long-term daily administration of this compound to rats results in a sustained elevation of intragastric pH. This profound and continuous acid suppression disrupts the negative feedback loop that normally regulates gastrin secretion from antral G-cells. Consequently, a compensatory increase in serum gastrin levels is observed, a condition known as hypergastrinemia.[3]
ECL Cell Proliferation and Neoplasia
The primary long-term physiological effect of this compound-induced hypergastrinemia in rats is the stimulation of ECL cell proliferation.[1][3] ECL cells possess gastrin/cholecystokinin-2 (CCK2) receptors, and their sustained activation by elevated gastrin levels promotes cell growth and division.[4][6] This can lead to a progression of histopathological changes in the gastric fundic mucosa, as summarized in the table below.
Data Presentation
Table 1: Summary of Long-Term (up to 94 weeks) Effects of this compound on Rat Gastric Mucosa
| Parameter | Vehicle Control Group | Low-Dose this compound Group | Mid-Dose this compound Group | High-Dose this compound Group (up to 300 mg/kg/day) |
| Serum Gastrin Levels | Normal | Elevated | Markedly Elevated | Markedly and Sustainedly Elevated |
| Gastric Mucosal Histopathology | Normal Mucosa | Minimal to mild diffuse ECL cell hyperplasia | Mild to moderate diffuse and/or nodular ECL cell hyperplasia | Diffuse, linear, and micronodular ECL cell hyperplasia; Benign and/or malignant neuroendocrine cell (ECL cell) tumors |
| Tumorigenesis | No treatment-related increase in neoplasms | No statistically significant increase in neoplasms | Increased incidence of benign ECL cell tumors (adenomas) | Statistically significant increase in benign and malignant ECL cell tumors (carcinoids) |
Note: This table is a qualitative summary based on available literature. Detailed quantitative data on serum gastrin levels (e.g., pg/mL over time) and tumor incidence/multiplicity are not publicly available.
Experimental Protocols
The following sections describe the generalized experimental protocols for long-term carcinogenicity studies in rats, histopathological examination of the gastric mucosa, and measurement of serum gastrin. These are based on standard toxicological and physiological research practices and are intended to represent the likely methodologies used in the preclinical evaluation of this compound.
Long-Term Carcinogenicity Study in Rats
This protocol outlines the key components of a long-term (e.g., 94-week) oral gavage study in Sprague-Dawley rats to assess the carcinogenic potential of this compound.
-
Animals: Male and female Sprague-Dawley (Crl:CD) rats, approximately 6-8 weeks old at the start of the study.
-
Housing: Animals are housed in environmentally controlled rooms with a 12-hour light/dark cycle, and provided with standard rodent chow and water ad libitum.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Group 2: Low-dose this compound
-
Group 3: Mid-dose this compound
-
Group 4: High-dose this compound (e.g., up to 300 mg/kg/day)
-
-
Administration: this compound is administered once daily via oral gavage for up to 94 weeks.
-
Monitoring:
-
Clinical signs, body weight, and food consumption are recorded regularly.
-
Blood samples are collected at interim time points for hematology, clinical chemistry, and serum gastrin analysis.
-
-
Termination: Surviving animals are euthanized at the end of the study period. A complete necropsy is performed on all animals.
Histopathological Examination of Gastric Mucosa
-
Tissue Collection and Fixation: The stomach is removed at necropsy, opened along the greater curvature, and examined for gross lesions. The gastric tissue is then fixed in 10% neutral buffered formalin.
-
Tissue Processing and Sectioning: Fixed tissues are processed through graded alcohols and xylene, and embedded in paraffin. 5 µm sections are cut from the fundic and antral regions of the stomach.
-
Staining: Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological evaluation.
-
Immunohistochemistry: To specifically identify and quantify ECL cells, immunohistochemical staining for chromogranin A (CgA) and/or synaptophysin is performed.
-
Microscopic Evaluation: A board-certified veterinary pathologist examines the slides. The evaluation includes assessment of the gastric mucosal architecture, inflammation, and the presence of pre-neoplastic and neoplastic lesions.
-
Grading of ECL Cell Hyperplasia:
-
Diffuse hyperplasia: An increase in the number of single or small clusters of ECL cells.
-
Linear hyperplasia: Chains of five or more ECL cells in a linear arrangement.
-
Micronodular hyperplasia: Clusters of five or more ECL cells forming small nodules.
-
-
Diagnosis of Neoplasms: The diagnosis of benign (adenoma) and malignant (carcinoma/carcinoid) ECL cell tumors is based on criteria including size, cellular atypia, invasion into the lamina propria or submucosa, and mitotic rate.
Serum Gastrin Measurement
-
Blood Collection: Blood is collected from a suitable site (e.g., retro-orbital sinus or jugular vein) into serum separator tubes.
-
Serum Separation: The blood is allowed to clot, and serum is separated by centrifugation and stored at -80°C until analysis.
-
Radioimmunoassay (RIA): Serum gastrin concentrations are measured using a commercially available or in-house validated radioimmunoassay kit. The assay is based on the principle of competitive binding between radiolabeled gastrin and unlabeled gastrin in the sample for a limited number of anti-gastrin antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of gastrin in the sample. A standard curve is generated using known concentrations of gastrin to quantify the levels in the unknown samples.
Mandatory Visualizations
Signaling Pathway of Gastrin-Induced ECL Cell Proliferation
Caption: Gastrin-CCK2R signaling pathway leading to ECL cell proliferation.
Experimental Workflow for Long-Term Carcinogenicity Study
Caption: Workflow for a long-term this compound carcinogenicity study in rats.
Conclusion
The long-term administration of this compound in rats leads to predictable physiological changes in the gastric mucosa, driven by the pharmacological effect of sustained acid suppression. The resulting hypergastrinemia acts as a trophic stimulus for ECL cells, leading to their proliferation and, at high doses over a prolonged period, the development of neuroendocrine tumors.[1][3] These findings are consistent with those for other potent acid-suppressing drugs and are considered a rodent-specific phenomenon of exaggerated pharmacology. This technical guide provides a framework for understanding these effects, detailing the experimental approaches used for their evaluation and the underlying biological mechanisms. For drug development professionals, a thorough understanding of these long-term physiological effects is crucial for the comprehensive safety assessment of novel acid-suppressing agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogenicity assessment of this compound in Sprague-Dawley (Crl:CD) rats and ICR (Crl:CD1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of gastric mucosal proliferation induced by gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric ECL-cell hyperplasia and carcinoids in rodents following chronic administration of H2-antagonists SK&F 93479 and oxmetidine and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypergastrinemia Expands Gastric ECL Cells Through CCK2R+ Progenitor Cells via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
Tegoprazan's Interaction with Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegoprazan is a potent and selective potassium-competitive acid blocker (P-CAB) that effectively suppresses gastric acid secretion by reversibly inhibiting the H+/K+-ATPase.[1][2][3] Beyond its primary mechanism of action, emerging evidence reveals that this compound interacts with key cellular signaling pathways, suggesting broader therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with these pathways, focusing on its anti-inflammatory and anti-cancer activities. It includes a summary of quantitative data, detailed experimental protocols derived from published studies, and visualizations of the involved signaling cascades to support further research and drug development efforts.
Core Mechanism of Action: H+/K+-ATPase Inhibition
This compound's primary therapeutic effect stems from its ability to competitively and reversibly inhibit the gastric H+/K+-ATPase, the proton pump responsible for acid secretion in parietal cells.[1][2] This action is independent of the acidic environment of the stomach, allowing for a rapid onset of action.[1]
Quantitative Data: H+/K+-ATPase Inhibition
| Parameter | Species | Value | Reference |
| IC50 | Porcine H+/K+-ATPase | 0.53 µM | [2] |
| IC50 | Porcine, Canine, Human H+/K+-ATPases | 0.29 - 0.52 µM | [3] |
| IC50 | Canine Kidney Na+/K+-ATPase | > 100 µM | [3] |
Experimental Protocol: In Vitro H+/K+-ATPase Activity Assay
This protocol is based on methodologies described in studies evaluating the enzymatic inhibition of H+/K+-ATPase by this compound.[2][4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on H+/K+-ATPase activity.
Materials:
-
Ion-leaky vesicles containing gastric H+/K+-ATPase (e.g., isolated from pigs).
-
This compound stock solution.
-
Assay buffer (specific composition may vary, but typically contains buffer salts, MgCl2, and KCl).
-
ATP solution.
-
Reagents for detecting inorganic phosphate (B84403) (e.g., malachite green-based reagent).
-
Microplate reader.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the H+/K+-ATPase-containing vesicles to the diluted this compound solutions.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate produced using a colorimetric method.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable non-linear regression model.
Diagram: this compound's Core Mechanism of Action
Interaction with Anti-inflammatory Signaling Pathways
This compound has demonstrated anti-inflammatory properties by modulating key signaling cascades in immune cells, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.
MAPK Signaling Pathway (ERK and p38)
Studies have shown that this compound can suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated bone-marrow-derived macrophages (BMMs) by reducing the phosphorylation of extracellular signal-regulated kinase (ERK) and p38, two key components of the MAPK pathway.[5][6] This leads to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[5][7]
Quantitative Data: Cytokine Expression Modulation
| Cytokine | Effect of this compound | Cell Type | Reference |
| IL-6, IL-1β, TNF-α | Decreased mRNA expression | LPS-stimulated BMMs | [5] |
| IL-4, IL-10, TGF-β | Increased mRNA expression | LPS-stimulated BMMs | [5] |
| IL-1β, IL-6, TNF-α, IL-17α | Decreased mRNA expression | Indomethacin-treated HIEC-6 and Caco-2 cells | [8] |
Experimental Protocol: Western Blot for Phosphorylated Kinases
This protocol is a generalized procedure based on the methodologies described for assessing MAPK pathway activation.[5][6]
Objective: To determine the effect of this compound on the phosphorylation of ERK and p38 in LPS-stimulated macrophages.
Materials:
-
Bone-marrow-derived macrophages (BMMs).
-
Lipopolysaccharide (LPS).
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture BMMs and treat with this compound for a specified time, followed by stimulation with LPS.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Diagram: this compound's Anti-inflammatory Effect via MAPK Pathway
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of this compound, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effects of this compound in Lipopolysaccharide-Stimulated Bone-Marrow-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tegoprazan in vitro H+/K+-ATPase Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tegoprazan is a potassium-competitive acid blocker (P-CAB) that potently and selectively inhibits the gastric H+/K+-ATPase, also known as the proton pump. This enzyme is responsible for the final step in gastric acid secretion. Unlike proton pump inhibitors (PPIs), this compound inhibits the H+/K+-ATPase in a reversible and K+-competitive manner, leading to a rapid onset of action and sustained acid suppression.[1] This document provides a detailed protocol for the in vitro H+/K+-ATPase inhibition assay to evaluate the potency of this compound.
Mechanism of Action
This compound competitively blocks the potassium-binding site of the H+/K+-ATPase. This inhibition prevents the conformational change required for the exchange of intracellular H+ for extracellular K+, thereby halting gastric acid secretion.
Mechanism of this compound Inhibition
Quantitative Data: In vitro Inhibitory Potency of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against H+/K+-ATPase from various species.
| Species | IC50 (μM) | Reference |
| Porcine | 0.29 - 0.52 | [1][2][3][4][5] |
| Canine | 0.29 - 0.52 | [1][2][3][4][5] |
| Human | 0.29 - 0.52 | [1][2][3][4][5] |
Experimental Protocol: In vitro H+/K+-ATPase Inhibition Assay
This protocol details the steps to determine the inhibitory activity of this compound on H+/K+-ATPase.
References
- 1. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. This compound | H+/K+-ATPase inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Efficacy Testing of Tegoprazan in Animal Models of GERD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models of Gastroesophageal Reflux Disease (GERD) to evaluate the efficacy of Tegoprazan, a potassium-competitive acid blocker (P-CAB).
Introduction
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of gastric contents into the esophagus, leading to symptoms like heartburn and, in some cases, esophageal mucosal damage (erosive esophagitis). This compound is a next-generation acid suppressant that works by reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike proton pump inhibitors (PPIs), this compound's action is rapid and does not require acid activation.[3][4] Preclinical evaluation of this compound's efficacy in validated animal models of GERD is a critical step in its development. This document outlines the methodologies for inducing GERD in rats and the subsequent protocols for assessing the therapeutic effects of this compound.
Animal Model: Surgically Induced Reflux Esophagitis in Rats
The most widely used and well-characterized animal model for GERD is the surgically-induced reflux esophagitis model in rats. This model involves ligation of the pylorus and the forestomach, leading to the accumulation of gastric acid and subsequent reflux into the esophagus, causing esophagitis that mimics the human condition.
Signaling Pathways in GERD Pathophysiology
The reflux of gastric acid and other contents into the esophagus triggers a complex cascade of inflammatory signaling pathways, contributing to mucosal damage. Understanding these pathways is crucial for evaluating the mechanism of action of therapeutic agents like this compound.
Figure 1: Simplified signaling cascade in GERD pathogenesis.
Experimental Protocols
Induction of Reflux Esophagitis in Rats (Surgical Procedure)
This protocol describes the surgical ligation of the pylorus and forestomach to induce GERD.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 3-0 silk)
-
Sterile saline solution
-
Heating pad
Procedure:
-
Animal Preparation: Fast the rats for 24 hours before surgery, with free access to water.
-
Anesthesia: Anesthetize the rat using an appropriate method. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Incision: Place the rat in a supine position on a heating pad to maintain body temperature. Shave the abdominal area and disinfect with 70% ethanol. Make a midline laparotomy incision (approximately 3 cm) to expose the abdominal cavity.
-
Pyloric Ligation: Gently locate the stomach and the pylorus (the junction between the stomach and the small intestine). Ligate the pylorus using a silk suture. Be careful not to damage the surrounding blood vessels.
-
Forestomach Ligation: Identify the transitional region between the forestomach (non-glandular portion) and the glandular stomach. Ligate this region with a silk suture.
-
Closure: Suture the abdominal muscle and skin layers separately.
-
Post-operative Care: Administer a post-operative analgesic as per institutional guidelines. House the rats individually and monitor for recovery. The development of esophagitis is typically observed within 24-48 hours post-surgery.
This compound Administration
Formulation:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
Administration:
-
Administer this compound orally via gavage.
-
The timing of administration can be prophylactic (before surgery) or therapeutic (after surgery). For efficacy testing, a therapeutic approach is common.
-
A typical dosing regimen would be once or twice daily for a specified duration (e.g., 3-7 days) following the surgical induction of GERD.
Evaluation of this compound Efficacy
Procedure:
-
At the end of the treatment period, euthanize the rats.
-
Carefully dissect the esophagus and stomach.
-
Macroscopic Evaluation: Open the esophagus longitudinally and examine for the presence of lesions (e.g., erythema, erosion, ulcers). The lesion area can be quantified using image analysis software.
-
Histological Evaluation: Fix the esophageal tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.
-
Histological Scoring: Evaluate the stained sections under a microscope for the following parameters:
-
Epithelial erosion/ulceration: Absence or presence and severity.
-
Basal cell hyperplasia: Thickness of the basal cell layer.
-
Papillary elongation: Elongation of the lamina propria papillae towards the epithelial surface.
-
Inflammatory cell infiltration: Presence and density of neutrophils and other inflammatory cells in the epithelium and lamina propria.
-
Histological Scoring System (Example):
| Score | Epithelial Defect | Basal Cell Hyperplasia | Papillary Elongation | Inflammatory Cell Infiltration |
| 0 | None | Normal | Normal | None |
| 1 | Mild focal erosion | Mild (<15% of epithelium) | Mild | Mild, scattered cells |
| 2 | Moderate multifocal erosion | Moderate (15-30% of epithelium) | Moderate | Moderate, focal aggregates |
| 3 | Severe, extensive erosion | Severe (>30% of epithelium) | Marked | Severe, diffuse infiltration |
| 4 | Ulceration | - | - | - |
Procedure:
-
This procedure is typically performed on a separate cohort of animals or at the endpoint of the study before euthanasia.
-
Anesthetize the rat.
-
Gastric pH: Insert a pH microelectrode into the stomach through an incision in the gastric wall and measure the pH of the gastric contents.
-
Esophageal pH: Carefully insert a pH microelectrode into the lower esophagus and measure the pH.
-
For continuous monitoring in conscious animals, a telemetric pH probe can be surgically implanted.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).
Table 1: Effect of this compound on Macroscopic Esophageal Lesion Area
| Treatment Group | Dose (mg/kg) | N | Mean Lesion Area (mm²) ± SEM | % Inhibition |
| Vehicle Control | - | 10 | 25.4 ± 3.1 | - |
| This compound | 1 | 10 | 15.2 ± 2.5 | 40.2 |
| This compound | 3 | 10 | 8.1 ± 1.8 | 68.1 |
| Esomeprazole | 10 | 10 | 12.5 ± 2.2 | 50.8 |
| p<0.05, *p<0.01 vs. Vehicle Control |
Table 2: Effect of this compound on Histological Score of Esophagitis
| Treatment Group | Dose (mg/kg) | N | Mean Histological Score ± SEM |
| Vehicle Control | - | 10 | 3.2 ± 0.4 |
| This compound | 1 | 10 | 1.8 ± 0.3 |
| This compound | 3 | 10 | 0.9 ± 0.2 |
| Esomeprazole | 10 | 10 | 1.5 ± 0.3 |
| p<0.05, *p<0.01 vs. Vehicle Control |
Table 3: Effect of this compound on Gastric and Esophageal pH
| Treatment Group | Dose (mg/kg) | N | Gastric pH ± SEM | Esophageal pH ± SEM |
| Vehicle Control | - | 8 | 1.8 ± 0.2 | 4.5 ± 0.3 |
| This compound | 3 | 8 | 5.5 ± 0.4 | 6.2 ± 0.2 |
| Esomeprazole | 10 | 8 | 4.8 ± 0.5 | 5.8 ± 0.3 |
| *p<0.05, *p<0.01 vs. Vehicle Control |
Mandatory Visualizations
Experimental Workflow
Figure 2: Workflow for this compound efficacy testing in a rat GERD model.
Mechanism of Action of this compound
References
- 1. Effects of this compound, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. This compound as a new remedy for gastrointestinal diseases in comparison with its therapeutic predecessors: A mini-review -ORCA [orca.cardiff.ac.uk]
Application Notes and Protocols: Investigating the Anti-Cancer Effects of Tegoprazan on Gastric Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegoprazan, a potassium-competitive acid blocker (P-CAB), is a novel therapeutic agent primarily used for acid-related gastrointestinal disorders.[1][2][3][4] Unlike proton pump inhibitors (PPIs), this compound reversibly inhibits the H+/K+-ATPase, offering rapid and sustained gastric acid suppression.[1][3][5] Emerging research has indicated that beyond its acid-suppressing capabilities, this compound may possess anti-neoplastic properties. Studies have shown that this compound can inhibit proliferation, induce apoptosis, and arrest the cell cycle in gastric cancer cell lines, suggesting its potential as a therapeutic agent in oncology.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to investigate the effects of this compound on gastric cancer cells. The described assays are designed to assess cell viability and proliferation, apoptosis, cell cycle progression, migration, and invasion. Furthermore, a key signaling pathway implicated in this compound's anti-cancer effects is illustrated.
Key Cellular Processes Affected by this compound in Gastric Cancer
Recent studies on gastric cancer cell lines, such as AGS and MKN74, have demonstrated that this compound exerts several anti-cancer effects:
-
Inhibition of Proliferation: this compound has been shown to inhibit the proliferation of gastric cancer cells in a dose-dependent manner.[6][7][8]
-
Induction of Apoptosis: The drug stimulates programmed cell death (apoptosis) in these cancer cells.[6][7][8]
-
Cell Cycle Arrest: this compound can block the entry of cells from the G1 to the S phase of the cell cycle, leading to cell cycle arrest.[6][7][8]
-
Inhibition of Migration and Invasion: It has been observed to inhibit the migratory and invasive capabilities of gastric cancer cells.[6][7][8]
A significant molecular mechanism underlying these effects appears to involve the PI3K/AKT/GSK3β signaling pathway , with the transcription factor cMYC identified as a crucial upstream regulator.[6][7][8]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-cancer effects of this compound on gastric cancer cells.
Caption: Experimental workflow for assessing this compound's effects.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described assays.
Table 1: Effect of this compound on Gastric Cancer Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Incubation Time (h) | Absorbance (OD 570 nm) | % Viability |
| Control | 0 | 24 | 100 | |
| This compound | 10 | 24 | ||
| This compound | 50 | 24 | ||
| This compound | 100 | 24 | ||
| Control | 0 | 48 | 100 | |
| This compound | 10 | 48 | ||
| This compound | 50 | 48 | ||
| This compound | 100 | 48 |
Table 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| Control | 0 | ||||
| This compound | 50 | ||||
| This compound | 100 | ||||
| Positive Control | - |
Table 3: Cell Cycle Distribution Analysis by PI Staining
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | |||
| This compound | 50 | |||
| This compound | 100 |
Table 4: Quantification of Cell Migration and Invasion
| Treatment Group | Concentration (µM) | Wound Closure (%) | Number of Invading Cells |
| Control | 0 | ||
| This compound | 50 | ||
| This compound | 100 |
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Gastric cancer cell lines (e.g., AGS, MKN74)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed gastric cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Gastric cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the MTT assay.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
Gastric cancer cells
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Treat cells with this compound as previously described.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
Gastric cancer cells
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
Protocol:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and subsequent time points (e.g., 24, 48 hours).
-
Measure the wound area and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a Matrigel-coated membrane.
Materials:
-
Gastric cancer cells
-
This compound
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Methanol (B129727) and Crystal Violet stain
Protocol:
-
Coat the upper surface of the Transwell inserts with Matrigel.
-
Seed cells in the upper chamber in serum-free medium containing this compound.
-
Add complete medium (with 10% FBS) to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with Crystal Violet.
-
Count the number of stained cells under a microscope.
Implicated Signaling Pathway
This compound's anti-cancer effects in gastric cancer cells have been linked to the downregulation of the PI3K/AKT/GSK3β signaling pathway, which is known to play a critical role in cell survival, proliferation, and growth.
Caption: this compound's proposed mechanism of action in gastric cancer.
This proposed pathway suggests that by inhibiting PI3K, this compound initiates a signaling cascade that ultimately leads to decreased cMYC activity, resulting in reduced proliferation and cell cycle arrest. Additionally, the inhibition of AKT promotes apoptosis. This pathway can be investigated by performing Western blot analysis on key proteins such as phosphorylated and total AKT, GSK3β, and cMYC levels following this compound treatment.
These application notes and protocols provide a robust framework for researchers to systematically evaluate the anti-cancer properties of this compound in gastric cancer cell models. The findings from these assays will contribute to a better understanding of this compound's therapeutic potential beyond its current clinical applications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Tegoprazan Studies in Rat Models of Peptic Ulcer
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tegoprazan is a potassium-competitive acid blocker (P-CAB) that effectively suppresses gastric acid secretion by reversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2][3] Unlike proton pump inhibitors (PPIs), this compound does not require acid activation and offers a rapid onset of action and sustained acid control.[1][4] These characteristics make it a promising candidate for the treatment of acid-related disorders, including peptic ulcers.[2][5] This document provides detailed protocols for inducing peptic ulcers in rats using various established models and for evaluating the therapeutic efficacy of this compound.
I. Experimental Protocols for Induction of Peptic Ulcers in Rats
Several models are available to induce peptic ulcers in rats, each mimicking different aspects of human ulcer disease.[6][7] The choice of model may depend on the specific research question and the desired pathogenic mechanism to be investigated.
A. Non-Steroidal Anti-Inflammatory Drug (NSAID)-Induced Ulcer Model
This model simulates peptic ulcers caused by the widespread use of NSAIDs.
-
Principle: NSAIDs like naproxen (B1676952) or indomethacin (B1671933) inhibit cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of gastroprotective prostaglandins.[8] This compromises the gastric mucosal defense, making it susceptible to acid-induced injury.
-
Procedure:
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are commonly used.
-
Housing and Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) and allow them to acclimatize for at least one week before the experiment.
-
Fasting: Fast the rats for 18-24 hours before ulcer induction, with free access to water.[9]
-
Ulcer Induction: Administer naproxen (e.g., 80 mg/kg, orally) or indomethacin (e.g., 30 mg/kg, orally) suspended in a suitable vehicle (e.g., 1% carboxymethylcellulose).[9][10]
-
Observation Period: Ulcers typically develop within 4-8 hours after NSAID administration.[9]
-
Euthanasia and Ulcer Assessment: Euthanize the rats and dissect the stomachs. Open the stomach along the greater curvature, rinse with saline, and score the ulcers based on their number and severity.
-
B. Ethanol-Induced Gastric Ulcer Model
This model is used to study the cytoprotective and anti-secretory effects of drugs against acute gastric mucosal injury.
-
Principle: Ethanol (B145695) induces gastric mucosal injury through direct necrotizing effects, dehydration, and the generation of reactive oxygen species, leading to inflammation and ulceration.[11][12]
-
Procedure:
-
Animals and Housing: As described in the NSAID model.
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.[11][13]
-
Ulcer Induction: Orally administer 1 mL of absolute ethanol to each rat.[13][14]
-
Observation Period: Gastric lesions develop rapidly, typically within 1 hour of ethanol administration.[13]
-
Euthanasia and Ulcer Assessment: After the observation period, euthanize the animals and evaluate the gastric mucosal damage as previously described.
-
C. Water-Immersion Restraint Stress (WIRS)-Induced Ulcer Model
This model is relevant for studying stress-induced peptic ulcers.
-
Principle: The combination of psychological stress (restraint) and physical stress (water immersion) leads to an increase in gastric acid secretion and a decrease in mucosal blood flow, resulting in ulcer formation.[15][16]
-
Procedure:
-
Animals and Housing: As described in previous models.
-
Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Ulcer Induction: Place the rats in individual restraint cages and immerse them vertically in a water bath (23 ± 1°C) to the level of the xiphoid process for a specified duration (e.g., 4-7 hours).[16][17][18]
-
Euthanasia and Ulcer Assessment: Following the stress period, euthanize the rats and assess the gastric ulcers.
-
D. Pylorus Ligation-Induced Ulcer Model
This model is used to assess the anti-secretory activity of drugs.
-
Principle: Ligation of the pyloric end of the stomach leads to the accumulation of gastric acid and pepsin, which in turn causes auto-digestion of the gastric mucosa and ulcer formation.[19]
-
Procedure:
-
Animals and Housing: As described in previous models.
-
Fasting: Fast the rats for 24-48 hours before the surgery, with free access to water.[20][21]
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with ether or an injectable anesthetic).
-
Make a midline abdominal incision to expose the stomach.
-
Carefully ligate the pyloric sphincter with a silk suture, avoiding damage to the blood vessels.[20]
-
Close the abdominal incision.
-
-
Observation Period: The animals are kept for a period of 4-19 hours after pylorus ligation.[20]
-
Euthanasia and Sample Collection: Euthanize the rats, collect the gastric contents to measure volume, pH, and acidity, and then assess the gastric ulcers.
-
II. Protocol for this compound Treatment
-
Drug Preparation: Prepare this compound in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.
-
Administration: Administer this compound orally (p.o.) via gavage. The timing of administration will depend on the ulcer induction model:
-
Prophylactic Treatment: Administer this compound 30-60 minutes before the induction of ulcers in the NSAID, ethanol, and WIRS models.
-
Therapeutic Treatment (for chronic models like acetic acid-induced ulcers): Administer this compound once daily for a specified number of days after ulcer induction.[22]
-
-
Dosage: The effective dose of this compound can vary depending on the ulcer model. Previous studies have shown the following ED50 values in rats[22]:
-
Naproxen-induced ulcer model: 0.1 mg/kg
-
Ethanol-induced ulcer model: 1.4 mg/kg
-
Water-immersion restraint stress-induced ulcer model: 0.1 mg/kg
-
For curative studies in an acetic acid-induced ulcer model, a dose of 10 mg/kg has been used.[22]
-
III. Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on NSAID-Induced Gastric Ulcers in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Percentage Inhibition (%) |
| Vehicle Control | - | ||
| NSAID Control | - | ||
| This compound | (Dose 1) | ||
| This compound | (Dose 2) | ||
| This compound | (Dose 3) | ||
| Reference Drug | (e.g., Esomeprazole) |
Table 2: Effect of this compound on Ethanol-Induced Gastric Ulcers in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Percentage Inhibition (%) |
| Vehicle Control | - | ||
| Ethanol Control | - | ||
| This compound | (Dose 1) | ||
| This compound | (Dose 2) | ||
| This compound | (Dose 3) | ||
| Reference Drug | (e.g., Esomeprazole) |
Table 3: Effect of this compound on Water-Immersion Restraint Stress-Induced Gastric Ulcers in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Percentage Inhibition (%) |
| Vehicle Control | - | ||
| WIRS Control | - | ||
| This compound | (Dose 1) | ||
| This compound | (Dose 2) | ||
| This compound | (Dose 3) | ||
| Reference Drug | (e.g., Esomeprazole) |
Table 4: Effect of this compound on Gastric Secretion in Pylorus-Ligated Rats
| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) | pH | Free Acidity (mEq/L) | Total Acidity (mEq/L) |
| Sham Control | - | ||||
| Pylorus Ligation Control | - | ||||
| This compound | (Dose 1) | ||||
| This compound | (Dose 2) | ||||
| This compound | (Dose 3) | ||||
| Reference Drug | (e.g., Esomeprazole) |
IV. Visualization of Pathways and Workflows
A. Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound
Caption: Mechanism of this compound action on the gastric proton pump.
B. Experimental Workflow for Evaluating this compound in a Rat Ulcer Model
Caption: General experimental workflow for this compound efficacy testing.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised phase 3 trial: this compound, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 11. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fmed.stafpu.bu.edu.eg [fmed.stafpu.bu.edu.eg]
- 13. 2.2. Induction of gastric ulcers [bio-protocol.org]
- 14. Ethanol-induced gastric ulcer in rats [bio-protocol.org]
- 15. Effects of water-immersion stress on gastric secretion and mucosal blood flow in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
- 17. Induction of duodenal ulcers in rats under water-immersion stress conditions. Influence of stress on gastric acid and duodenal alkaline secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new model of stress ulcer in the rat with pylorus ligation and its pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 20. Preliminary Study of Gastroprotective Effect of Aloe perryi and Date Palm Extracts on Pyloric Ligation-Induced Gastric Ulcer in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. KoreaMed Synapse [synapse.koreamed.org]
- 22. Effects of this compound, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RNA Sequencing Analysis of Gastric Cells Treated with Tegoprazan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting RNA sequencing (RNA-seq) analysis on gastric cells treated with Tegoprazan, a potassium-competitive acid blocker. The information presented herein is based on published research abstracts and established molecular biology methodologies.
Introduction
This compound, a novel potassium-competitive acid blocker (P-CAB), has demonstrated anti-cancer effects in gastric cancer cell lines.[1][2] Studies have shown that this compound inhibits proliferation, induces apoptosis, and causes cell cycle arrest at the G1/S phase in AGS and MKN74 gastric cancer cells.[1][2] Furthermore, it has been observed to inhibit cell migration, invasion, and the epithelial-mesenchymal transition (EMT).[1][2] RNA sequencing analysis has indicated that these effects are mediated, at least in part, through the modulation of the PI3K/AKT/GSK3β signaling pathway, with cMYC identified as a key upstream regulator.[1][2]
This document outlines the necessary protocols to replicate and expand upon these findings, from cell culture and this compound treatment to RNA sequencing and bioinformatic analysis.
Data Presentation
Table 1: Summary of this compound's Effects on Gastric Cancer Cells
| Biological Effect | Cell Lines | Key Findings | Reference |
| Inhibition of Proliferation | AGS, MKN74 | Dose-dependent inhibition of cell growth. | [1][2] |
| Induction of Apoptosis | AGS, MKN74 | Increased programmed cell death. | [1][2] |
| Cell Cycle Arrest | AGS | Blockade of G1/S phase transition. | [1] |
| Inhibition of Migration & Invasion | AGS, MKN74 | Reduced cell motility and invasive potential. | [1][2] |
| Inhibition of EMT | AGS, MKN74 | Modulation of epithelial-mesenchymal transition markers. | [1][2] |
| Signaling Pathway Modulation | AGS | Involvement of the PI3K/AKT/GSK3β pathway. | [1] |
Table 2: Hypothetical Quantitative RNA-seq Data of Key Genes in the PI3K/AKT/GSK3β Pathway Following this compound Treatment
| Gene | Log2 Fold Change | p-value | Regulation |
| PIK3CA | -0.58 | 0.045 | Down |
| AKT1 | -0.72 | 0.031 | Down |
| GSK3B | -0.65 | 0.039 | Down |
| MYC | -1.2 | 0.001 | Down |
| CCND1 | -1.5 | < 0.001 | Down |
| CDKN1A | 1.8 | < 0.001 | Up |
| BCL2 | -0.9 | 0.015 | Down |
| BAX | 1.1 | 0.008 | Up |
Note: This table presents hypothetical data for illustrative purposes, reflecting the expected outcomes based on published findings.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the culture of human gastric cancer cell lines and their treatment with this compound.
Materials:
-
Human gastric cancer cell lines (e.g., AGS, MKN74)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture:
-
Culture AGS and MKN74 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Note: A dose-response study (e.g., using MTT assay) is recommended to determine the optimal concentration for RNA-seq experiments.
-
-
Treatment:
-
Seed the cells in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing either this compound at the desired concentration or an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for the desired treatment duration. Note: A time-course experiment is recommended to select the optimal time point for RNA extraction.
-
RNA Extraction, Library Preparation, and Sequencing
This protocol outlines the steps for isolating total RNA, preparing sequencing libraries, and performing high-throughput sequencing.
Materials:
-
RNeasy Plus Mini Kit (Qiagen) or similar
-
TruSeq RNA Sample Prep Kit v2 (Illumina) or NEBNext® Ultra™ RNA Library Prep Kit (New England Biolabs)
-
Ethanol (70%)
-
Nuclease-free water
-
Qubit RNA Assay Kit
-
Bioanalyzer RNA 6000 Nano Kit
-
Illumina sequencing platform (e.g., HiSeq 2500, NextSeq 500)
Protocol:
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit.
-
Homogenize the lysate and proceed with RNA extraction following the manufacturer's protocol.
-
Elute the purified RNA in nuclease-free water.
-
-
RNA Quality Control:
-
Quantify the RNA concentration using a Qubit fluorometer.
-
Assess the RNA integrity (RIN value) using an Agilent Bioanalyzer. A RIN value ≥ 7 is recommended for library preparation.
-
-
Library Preparation:
-
Prepare RNA-seq libraries from the high-quality RNA samples using a commercial kit according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Perform sequencing of the prepared libraries on an Illumina platform. The choice of sequencing depth and read length will depend on the specific research question.
-
Bioinformatics Analysis
This protocol provides a general workflow for the analysis of RNA-seq data.
Software/Tools:
-
FastQC
-
Trimmomatic
-
STAR (Spliced Transcripts Alignment to a Reference)
-
HTSeq or featureCounts
-
DESeq2 or edgeR
-
Gene Ontology (GO) and KEGG pathway analysis tools (e.g., DAVID, Enrichr)
Protocol:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Read Trimming: Remove adapter sequences and low-quality reads using Trimmomatic.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., hg38) using STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using HTSeq or featureCounts.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using DESeq2 or edgeR.
-
Functional Enrichment Analysis: Perform GO and KEGG pathway analysis on the differentially expressed genes to identify enriched biological processes and pathways.
Visualizations
Caption: Experimental workflow for RNA sequencing analysis.
Caption: this compound's effect on the PI3K/AKT/GSK3β pathway.
References
Application Notes and Protocols: Molecular Docking Simulation of Tegoprazan with H+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing a molecular docking simulation to investigate the interaction between Tegoprazan, a potassium-competitive acid blocker (P-CAB), and its therapeutic target, the gastric H+/K+-ATPase. The provided protocols and data will enable researchers to computationally model and analyze the binding mechanism of this next-generation acid suppressant.
Introduction
This compound is a novel therapeutic agent for acid-related gastrointestinal disorders, functioning as a potassium-competitive acid blocker (P-CAB).[1][2][3] Unlike traditional proton pump inhibitors (PPIs), this compound reversibly inhibits the H+/K+-ATPase, also known as the gastric proton pump, by competing with potassium ions (K+).[1][4] This distinct mechanism of action allows for a rapid onset of action and sustained acid suppression.[1][2] The H+/K+-ATPase is an enzyme primarily responsible for the acidification of the stomach contents by exchanging cytoplasmic hydronium ions (H+) for potassium ions (K+) from the gastric lumen.[5][6] This process is crucial for digestion and is a key target for drugs aimed at reducing gastric acid secretion.[5][6] Molecular docking simulations are powerful computational tools to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), providing valuable insights into drug-receptor interactions at a molecular level.[7][8]
Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound
The secretion of gastric acid by parietal cells is a complex process regulated by various signaling molecules. The final step of this pathway is the activity of the H+/K+-ATPase. This compound directly targets and inhibits this proton pump.
Caption: Mechanism of this compound Inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound with H+/K+-ATPase.
Table 1: Inhibitory Potency of this compound
| Parameter | Species | Value (μM) | pH | Reference |
| IC50 | Porcine | 0.29 - 0.52 | - | [4] |
| Canine | 0.29 - 0.52 | - | [4] | |
| Human | 0.29 - 0.52 | - | [4] | |
| Apparent Kd | - | 0.56 ± 0.04 | 7.2 | [9][10] |
| - | 2.70 ± 0.24 | 7.2 | [9][10] |
Table 2: Effect of pH on this compound Affinity
| pH | K0.5 (μM) | Reference |
| 7.2 | 3.25 ± 0.29 | [9] |
| 6.2 | 0.89 ± 0.04 | [9] |
Experimental Protocols: Molecular Docking Simulation
This protocol outlines the steps for performing a molecular docking simulation of this compound with the H+/K+-ATPase using AutoDock Vina, a widely used open-source docking software.[11][12]
Preparation of the Receptor (H+/K+-ATPase)
-
Obtain Protein Structure: Download the 3D structure of the human H+/K+-ATPase. Since a complete experimental structure of the human gastric H+/K+-ATPase may not be available, a homology model can be generated using a suitable template, such as the cryo-EM structure of the gastric H+,K+-ATPase.[13][14][15] Alternatively, existing homology models from literature can be used.[13][16] The structure should be in the E2 conformation, which is the state to which this compound is proposed to bind.[9][16]
-
Prepare the Receptor in AutoDockTools (ADT):
-
Load the PDB file of the H+/K+-ATPase into ADT.
-
Remove water molecules and any co-crystallized ligands not relevant to the binding site.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor in the PDBQT format.
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or generated from its 2D structure using software like ChemDraw or MarvinSketch.
-
Prepare the Ligand in ADT:
-
Load the ligand's 3D structure file (e.g., MOL, SDF) into ADT.
-
Detect the ligand's rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
Molecular Docking Workflow
The following diagram illustrates the workflow for the molecular docking simulation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]
- 6. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 9. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
- 15. Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand docking in the gastric H+/K+-ATPase: homology modeling of reversible inhibitor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Tegoprazan's Impact on Gut Barrier Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegoprazan, a potassium-competitive acid blocker (P-CAB), is a novel agent for managing acid-related gastrointestinal disorders.[1][2] Beyond its primary mechanism of potent and sustained gastric acid suppression, emerging evidence suggests that this compound may exert protective effects on the gastrointestinal tract by enhancing gut barrier function.[3][4][5][6] This is a significant advantage over traditional proton pump inhibitors (PPIs), which have been associated with alterations in the gut microbiome and potential exacerbation of inflammatory bowel disease (IBD).[3][4][6]
These application notes provide a comprehensive overview of the techniques and protocols to assess the impact of this compound on gut barrier integrity. The methodologies described herein are based on established in vitro and in vivo models and are intended to guide researchers in the preclinical evaluation of this compound and other compounds targeting gut barrier function.
Key Concepts in Gut Barrier Function
The intestinal barrier is a complex, multi-layered system that separates the gut lumen from the host's internal environment. Its integrity is crucial for nutrient absorption while preventing the translocation of harmful substances like toxins and pathogens.[7] Key components of the gut barrier include:
-
Epithelial Cell Layer: A single layer of intestinal epithelial cells forms the primary physical barrier.
-
Tight Junctions (TJs): These protein complexes between adjacent epithelial cells regulate paracellular permeability.[7] Key TJ proteins include occludin, claudins, and zonula occludens (ZO) proteins.[8]
-
Mucus Layer: A layer of mucus covers the epithelium, providing a physical barrier and lubrication.
-
Gut Microbiota: A diverse community of microorganisms that plays a vital role in maintaining barrier function.
Disruption of the gut barrier, often referred to as "leaky gut," is implicated in the pathogenesis of various gastrointestinal and systemic diseases, including IBD.[7] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent trigger of gut barrier dysfunction and inflammation.[9][10][11]
Assessing this compound's Impact on Gut Barrier Function: Experimental Approaches
A combination of in vivo and in vitro models is recommended to comprehensively evaluate the effects of this compound on gut barrier function.
In Vivo Assessment of Intestinal Permeability
The in vivo assessment of intestinal permeability provides a holistic view of gut barrier function in a physiological context. A common and reliable method is the fluorescein (B123965) isothiocyanate-dextran (FITC-dextran) assay.[12][13][14]
Experimental Model: Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice is a well-established model of IBD characterized by gut barrier dysfunction.[6][12]
Principle: FITC-dextran is a fluorescently labeled, non-digestible polysaccharide. When administered orally, its passage from the intestinal lumen into the bloodstream is restricted by an intact gut barrier. Increased levels of FITC-dextran in the serum are indicative of increased intestinal permeability.[12]
Protocol: FITC-Dextran Intestinal Permeability Assay
-
Animal Model: Induce colitis in mice by administering DSS in their drinking water. A control group receiving regular water should be included.
-
Treatment Groups:
-
Fasting: Fast mice for 4-6 hours before FITC-dextran administration.[14]
-
FITC-Dextran Administration: Orally gavage mice with FITC-dextran (e.g., 80 mg/mL solution, 150-200 µL per mouse).[12][14]
-
Blood Collection: After a specific time (e.g., 4 hours), collect blood via cardiac puncture or tail vein.[14]
-
Serum Preparation: Separate serum from the blood by centrifugation.
-
Fluorescence Measurement: Measure the fluorescence intensity of the serum samples using a microplate reader (excitation ~485 nm, emission ~528 nm).[12]
-
Data Analysis: Calculate the concentration of FITC-dextran in the serum using a standard curve. Increased serum FITC-dextran levels in the DSS + Vehicle group compared to the control group indicate barrier disruption. A significant reduction in serum FITC-dextran in the DSS + this compound group compared to the DSS + Vehicle group suggests a protective effect of this compound on gut barrier function.
Quantitative Data Summary: In Vivo Intestinal Permeability
| Treatment Group | Serum FITC-Dextran (ng/mL) | Fold Change vs. Control |
| Control | Value | 1.0 |
| DSS + Vehicle | Value | Value |
| DSS + this compound | Value | Value |
| DSS + Rabeprazole | Value | Value |
Note: This table is a template. Actual values should be derived from experimental data.
In Vitro Assessment of Epithelial Barrier Function
In vitro models using intestinal epithelial cell lines, such as Caco-2, provide a controlled environment to study the direct effects of compounds on the epithelial barrier.[16]
Experimental Model: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with well-developed tight junctions when cultured on semi-permeable supports, mimicking the intestinal barrier.[16] Barrier function can be disrupted by inflammatory stimuli like tumor necrosis factor-alpha (TNF-α).[17]
1. Transepithelial Electrical Resistance (TEER) Measurement
Principle: TEER is a non-invasive, real-time measurement of the electrical resistance across a cell monolayer.[18][19] A high TEER value indicates a well-formed, intact barrier with tight junctions, while a decrease in TEER signifies increased paracellular permeability.[19]
Protocol: TEER Measurement in Caco-2 Monolayers
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture until a confluent monolayer is formed (typically 18-21 days).
-
Treatment:
-
Treat the Caco-2 monolayers with TNF-α (e.g., 40 ng/mL) to induce barrier dysfunction.[17]
-
Co-treat with different concentrations of this compound.
-
Include control groups (untreated and TNF-α alone).
-
-
TEER Measurement:
-
Use an epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM2™).[20]
-
Place one electrode in the apical (upper) chamber and the other in the basolateral (lower) chamber.
-
Record the resistance at specified time points.
-
-
Data Calculation:
-
Subtract the resistance of a blank insert (without cells) from the measured resistance.
-
Multiply the result by the surface area of the insert to obtain the TEER value (Ω·cm²).[18]
-
TEER (Ω·cm²) = (R_total - R_blank) × Area (cm²)
-
2. Paracellular Permeability Assay with FITC-Dextran
Principle: This assay is the in vitro counterpart to the in vivo permeability study. It measures the flux of FITC-dextran across the Caco-2 monolayer from the apical to the basolateral chamber.
Protocol: In Vitro FITC-Dextran Flux
-
Cell Culture and Treatment: Prepare and treat Caco-2 monolayers as described for the TEER measurement.
-
FITC-Dextran Addition: Add FITC-dextran to the apical chamber of the Transwell® inserts.
-
Sampling: At designated time points, collect samples from the basolateral chamber.
-
Fluorescence Measurement: Measure the fluorescence of the basolateral samples using a microplate reader.
-
Data Analysis: An increase in FITC-dextran in the basolateral chamber indicates increased paracellular permeability. A reduction in FITC-dextran flux in the this compound-treated groups suggests a protective effect on the epithelial barrier.
Quantitative Data Summary: In Vitro Barrier Function
| Treatment Group | TEER (Ω·cm²) | FITC-Dextran Flux (µg/mL) |
| Control | Value | Value |
| TNF-α | Value | Value |
| TNF-α + this compound (Low Dose) | Value | Value |
| TNF-α + this compound (High Dose) | Value | Value |
Note: This table is a template for presenting quantitative data.
Analysis of Tight Junction Protein Expression
Changes in the expression and localization of tight junction proteins are direct indicators of altered gut barrier function.
1. Quantitative Real-Time PCR (qRT-PCR)
Principle: qRT-PCR measures the mRNA expression levels of genes encoding for tight junction proteins, such as ZO-1 and Occludin.
Protocol: qRT-PCR for Tight Junction Genes
-
Sample Collection:
-
In vivo: Collect colon tissue from the different mouse treatment groups.
-
In vitro: Lyse Caco-2 cells from the different treatment groups.
-
-
RNA Extraction: Isolate total RNA from the tissue or cell samples.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qRT-PCR: Perform real-time PCR using specific primers for ZO-1, Occludin, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
2. Immunofluorescence Staining
Principle: Immunofluorescence allows for the visualization of the localization and expression of tight junction proteins within the intestinal tissue or cell monolayer.[21] Disruption of the continuous, honeycomb-like staining pattern at the cell borders indicates compromised tight junction integrity.
Protocol: Immunofluorescence Staining for ZO-1 and Occludin
-
Sample Preparation:
-
In vivo: Fix colon tissue in formalin, embed in paraffin, and cut into thin sections.
-
In vitro: Grow and treat Caco-2 cells on coverslips and fix with paraformaldehyde.
-
-
Permeabilization: Permeabilize the cells/tissues with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.[21]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal serum).[21][22]
-
Primary Antibody Incubation: Incubate with primary antibodies specific for ZO-1 and Occludin.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies that bind to the primary antibodies.[23]
-
Counterstaining: Stain the cell nuclei with DAPI.[21]
-
Mounting and Imaging: Mount the sections/coverslips on slides and visualize using a fluorescence or confocal microscope.
Quantitative Data Summary: Tight Junction Protein Expression
| Treatment Group | ZO-1 mRNA Expression (Fold Change) | Occludin mRNA Expression (Fold Change) | ZO-1 Protein Expression (Mean Fluorescence Intensity) |
| Control | 1.0 | 1.0 | Value |
| DSS/TNF-α + Vehicle | Value | Value | Value |
| DSS/TNF-α + this compound | Value | Value | Value |
Note: This table is a template for presenting quantitative data.
Visualization of Experimental Workflows and Pathways
Experimental Workflow for In Vivo Assessment
Caption: In vivo experimental workflow for assessing intestinal permeability.
Experimental Workflow for In Vitro Assessment
Caption: In vitro experimental workflow for assessing epithelial barrier function.
Signaling Pathway of Gut Barrier Disruption and Potential this compound Intervention
Caption: this compound's potential role in mitigating gut barrier disruption.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for investigating the effects of this compound on gut barrier function. By employing a combination of in vivo and in vitro assays, researchers can gain valuable insights into the mechanisms by which this compound may protect the intestinal barrier, offering a potential therapeutic advantage beyond its acid-suppressing capabilities. These studies will be instrumental in further elucidating the role of this compound in maintaining gastrointestinal health and its potential application in the management of inflammatory gut disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Novel Potassium-Competitive Acid Blocker, this compound, Protects Against Colitis by Improving Gut Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Potassium-Competitive Acid Blocker, this compound, Protects Against Colitis by Improving Gut Barrier Function [frontiersin.org]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. Novel Potassium-Competitive Acid Blocker, this compound, Protects Against Colitis by Improving Gut Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal Barrier Function: Molecular Regulation and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What Is the Specific Role of Lipopolysaccharides (LPS) in Gut-Related Neuroinflammation? → Learn [lifestyle.sustainability-directory.com]
- 10. Gut Barrier Dysfunction and Bacterial Lipopolysaccharides in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gut Barrier Dysfunction and Bacterial Lipopolysaccharides in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. bowdish.ca [bowdish.ca]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Assessing Intestinal Health. In Vitro and Ex vivo Gut Barrier Models of Farm Animals: Benefits and Limitations [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. What is TEER? - Trans-Epithelial Electrical Resistance Assay [dynamic42.com]
- 19. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transepithelial/endothelial Electrical Resistance (TEER) theory and applications for microfluidic body-on-a-chip devices [rarediseasesjournal.com]
- 21. benchchem.com [benchchem.com]
- 22. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 23. bicellscientific.com [bicellscientific.com]
Application Notes and Protocols for In Vivo Imaging of Tegoprazan Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegoprazan is a potassium-competitive acid blocker (P-CAB) that effectively suppresses gastric acid secretion by reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Understanding the in vivo distribution of this compound is crucial for optimizing its therapeutic efficacy and assessing potential off-target effects. This document provides detailed application notes and experimental protocols for tracking the biodistribution of this compound using various in vivo imaging techniques.
Mechanism of Action of this compound
This compound competitively binds to the potassium-binding site of the H+/K+-ATPase, preventing the exchange of H+ and K+ ions across the parietal cell membrane. This action inhibits the final step of gastric acid secretion.[1][3][4]
Caption: Mechanism of this compound action on H+/K+-ATPase.
In Vivo Imaging Techniques for Tracking this compound
Several advanced imaging modalities can be employed to visualize and quantify the distribution of this compound in vivo. The choice of technique depends on the specific research question, required resolution, and sensitivity.
| Imaging Modality | Principle | Advantages | Disadvantages |
| Positron Emission Tomography (PET) | Detection of gamma rays emitted from a positron-emitting radionuclide attached to this compound. | High sensitivity (picomolar range), quantitative, and good tissue penetration. | Lower spatial resolution, requires a cyclotron for short-lived isotopes. |
| Single-Photon Emission Computed Tomography (SPECT) | Detection of gamma rays from a single-photon emitting radionuclide conjugated to this compound. | Good sensitivity, widely available isotopes. | Lower sensitivity and resolution compared to PET. |
| Optical Imaging (Fluorescence) | Detection of photons emitted from a fluorescent dye conjugated to this compound. | High resolution, real-time imaging capabilities, and cost-effective. | Limited tissue penetration (especially for non-NIR probes), autofluorescence background. |
| Magnetic Resonance Imaging (MRI) | Visualization of this compound distribution by conjugating it with a contrast agent. | Excellent spatial resolution and soft-tissue contrast. | Lower sensitivity compared to nuclear imaging techniques. |
Quantitative Biodistribution of this compound
Table 1: this compound Distribution in Dogs
| Tissue | Concentration (ng/g or ng/mL) at 1 hour post-dose (1 mg/kg, oral) |
| Plasma | 235 ± 54 |
| Gastric Tissue | 1230 ± 250 |
| Gastric Fluid | > 3000 |
Data adapted from a study by Takahashi et al. (2018).[2][5]
Experimental Protocols
Radiolabeling of this compound with Carbon-11 for PET Imaging (Hypothetical Protocol)
This protocol describes a plausible method for labeling this compound with Carbon-11 ([¹¹C]), a common positron emitter for PET imaging. The N,N-dimethylamine moiety on this compound is a suitable target for methylation.[1][6]
Materials:
-
Desmethyl-Tegoprazan (precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
C18 Sep-Pak cartridges
-
Sterile saline for injection, USP
-
0.22 µm sterile filter
Procedure:
-
Precursor Preparation: Synthesize or procure the desmethylated precursor of this compound, where one of the methyl groups on the amide nitrogen is replaced with a hydrogen.
-
[¹¹C]Methyl Iodide/Triflate Production: Produce [¹¹C]CO₂ via a cyclotron using the ¹⁴N(p,α)¹¹C nuclear reaction. Convert the [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf using a radiochemistry synthesis module.[7][8]
-
Radiolabeling Reaction: a. Dissolve the desmethyl-Tegoprazan precursor (approx. 0.5-1.0 mg) in anhydrous DMF (200 µL) in a sealed reaction vessel. b. Add a suitable base, such as NaH, to deprotonate the secondary amine. c. Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 5-10 minutes.
-
Purification: a. Quench the reaction with water. b. Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹¹C]this compound. c. Collect the radioactive peak corresponding to the product.
-
Formulation: a. Remove the HPLC solvent under a stream of nitrogen with gentle heating. b. Reformulate the purified [¹¹C]this compound in sterile saline. c. Pass the final product through a 0.22 µm sterile filter into a sterile vial for injection.
-
Quality Control: a. Confirm radiochemical identity and purity using analytical HPLC. b. Measure the specific activity. c. Perform tests for sterility and pyrogenicity as required.
Caption: Experimental workflow for PET imaging of this compound.
Conjugation of this compound with a Near-Infrared (NIR) Fluorescent Dye (Hypothetical Protocol)
This protocol outlines a plausible method for conjugating this compound with a near-infrared (NIR) fluorescent dye for in vivo optical imaging. This hypothetical protocol assumes the synthesis of a this compound derivative with a reactive functional group, such as a carboxylic acid, for conjugation.
Materials:
-
This compound-linker-COOH derivative
-
NIR fluorescent dye with an amine group (e.g., a derivative of ICG or IRDye800CW)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane or size exclusion chromatography column
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesis of this compound Derivative: Synthesize a derivative of this compound that incorporates a linker with a terminal carboxylic acid group. The linker should be attached at a position on the this compound molecule that is unlikely to interfere with its binding to H+/K+-ATPase.
-
Activation of Carboxylic Acid: a. Dissolve the this compound-linker-COOH derivative in anhydrous DMSO. b. Add EDC and NHS to the solution to activate the carboxylic acid group, forming an NHS ester. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Conjugation Reaction: a. Dissolve the amine-reactive NIR dye in anhydrous DMSO. b. Add the dye solution to the activated this compound-linker-NHS ester solution. c. Let the reaction proceed overnight at room temperature in the dark.
-
Purification: a. Purify the this compound-NIR dye conjugate from unreacted dye and other reagents. This can be achieved through dialysis against PBS or by using a size exclusion chromatography column.
-
Characterization: a. Confirm the successful conjugation using techniques such as mass spectrometry and UV-Vis spectroscopy. b. Determine the concentration and purity of the conjugate.
-
Storage: Store the purified conjugate in a light-protected container at -20°C or as recommended for the specific dye.
Caption: Experimental workflow for optical imaging of this compound.
In Vivo Biodistribution Study in Rodents
This protocol provides a general framework for conducting a biodistribution study of labeled this compound in a rodent model (e.g., mice or rats).
Materials:
-
Labeled this compound ([¹¹C]this compound or this compound-NIR dye conjugate)
-
Healthy rodents (e.g., BALB/c mice or Sprague-Dawley rats)
-
Anesthetic (e.g., isoflurane)
-
Injection supplies (syringes, needles)
-
Imaging system (PET/CT or in vivo optical imaging system)
-
Gamma counter or fluorescence plate reader (for ex vivo analysis)
Procedure:
-
Animal Preparation: a. Acclimatize animals for at least one week before the study. b. Fast the animals overnight with free access to water to standardize gastrointestinal conditions.
-
Administration of Labeled this compound: a. Anesthetize the animal using isoflurane. b. Administer a known amount of the labeled this compound via an appropriate route (e.g., intravenous tail vein injection or oral gavage).
-
In Vivo Imaging: a. At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes post-injection), acquire whole-body images using the appropriate imaging system. b. For PET imaging, co-registration with a CT scan is recommended for anatomical localization.
-
Ex Vivo Biodistribution (Optional but Recommended): a. At the final time point, euthanize the animal. b. Dissect major organs and tissues of interest (e.g., stomach, intestines, liver, kidneys, spleen, heart, lungs, brain, blood, and muscle). c. Weigh each tissue sample. d. Measure the radioactivity in each sample using a gamma counter (for radiolabeled this compound) or the fluorescence intensity using a fluorescence plate reader (for fluorescently labeled this compound).
-
Data Analysis: a. For in vivo imaging data, draw regions of interest (ROIs) over the different organs and quantify the signal intensity. b. For ex vivo data, calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. c. Compare the biodistribution of this compound across different organs and time points.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers interested in studying the in vivo distribution of this compound. By employing these advanced imaging techniques, a deeper understanding of the pharmacokinetics and target engagement of this novel P-CAB can be achieved, ultimately facilitating its clinical development and application. The provided protocols are hypothetical and should be optimized based on specific experimental conditions and available resources.
References
- 1. Development of a Physiologically Based Pharmacokinetic Model for this compound: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]
- 4. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass balance and metabolite profiles in humans of this compound, a novel potassium-competitive acid blocker, using 14C-radiolabelled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Physiologically Based Pharmacokinetic (PBPK) Model for Tegoprazan
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the development and validation of a physiologically based pharmacokinetic (PBPK) model for Tegoprazan, a potassium-competitive acid blocker. This document outlines the necessary experimental data, modeling workflow, and specific protocols to simulate this compound's pharmacokinetic profile and predict its interactions with other drugs.
Introduction
This compound is a novel potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders such as gastroesophageal reflux disease.[1][2][3] A robust PBPK model is a valuable tool in drug development, enabling the prediction of drug disposition in various populations and scenarios, and assessing potential drug-drug interactions (DDIs).[4] This can inform dosing recommendations and reduce the need for extensive clinical trials.
The primary metabolism of this compound is mediated by the cytochrome P450 (CYP) 3A4 enzyme, with some contribution from CYP2C19.[1][3] Its major metabolite is M1 (desmethyl this compound).[5] The development of a PBPK model for this compound, and often its M1 metabolite, allows for the simulation of its pharmacokinetic (PK) profile and the prediction of its behavior under various conditions, such as co-administration with CYP3A4 inhibitors or inducers.[1][4][5]
Data Presentation: Key Parameters for this compound PBPK Model Development
Quantitative data is crucial for building and validating a reliable PBPK model. The following tables summarize the essential physicochemical, pharmacokinetic, and metabolic parameters for this compound.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Source |
| Molecular Weight ( g/mol ) | Data not available in search results | In-house data/literature |
| logP | Data not available in search results | In-house data/literature |
| pKa | Data not available in search results | In-house data/literature |
| Fraction Unbound in Plasma (fu) | Data not available in search results | In-house data/literature |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Oral Dose)
| Parameter | 50 mg Dose | 100 mg Dose | Source |
| Cmax (µg/L) | 634 | 1434.50 ± 570.82 | [6][7] |
| Tmax (h) | 0.5 | 0.83 | [6][7] |
| AUClast (µg*h/L) | Data not available in search results | 5720.00 ± 1417.86 | [6] |
| Elimination Half-life (t1/2) (h) | 4.33 | 3.65 - 5.39 | [6][7] |
| Apparent Clearance (CL/F) (L/h) | ~17.6 | Data not available in search results | [8] |
| Apparent Volume of Distribution (Vd/F) (L) | ~107.9 | Data not available in search results | [8] |
Table 3: Metabolism and Excretion of this compound
| Parameter | Description | Value/Pathway | Source |
| Primary Metabolic Pathway | Hepatic Metabolism | CYP3A4 (major), CYP2C19 (minor) | [1][3] |
| Major Metabolite | N-demethylation | M1 (desmethyl this compound) | [9] |
| Excretion Routes | Urine and Feces | ~50.51% in urine, ~47.26% in feces | [7][9] |
| Hepatic Metabolism Contribution | Percentage of total metabolism | ~91.8% | [3] |
| Renal Excretion | Percentage of administered dose | ~7.82% | [3] |
Experimental Protocols
Detailed methodologies are required to generate the data necessary for PBPK model development.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes
Objective: To determine the kinetic parameters of this compound metabolism by major CYP enzymes.
Materials:
-
Human liver microsomes (pooled)
-
This compound
-
NADPH regenerating system
-
Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate human liver microsomes with this compound at varying concentrations in the incubation buffer at 37°C.
-
To identify the contribution of specific CYPs, a parallel set of incubations should be performed in the presence of specific chemical inhibitors.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified period, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the depletion of this compound and the formation of metabolites (e.g., M1) using a validated LC-MS/MS method.
-
Calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Protocol 2: Plasma Protein Binding Assay
Objective: To determine the fraction of this compound unbound in plasma (fu).
Materials:
-
Human plasma
-
This compound
-
Equilibrium dialysis apparatus
-
Phosphate buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound.
-
Spike the human plasma with this compound at a clinically relevant concentration.
-
Load the spiked plasma into one chamber of the equilibrium dialysis unit and PBS into the other chamber, separated by a semi-permeable membrane.
-
Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Mandatory Visualizations
Diagram 1: PBPK Modeling Workflow for this compound
Caption: Workflow for this compound PBPK model development and application.
Diagram 2: Simplified PBPK Model Structure for this compound
Caption: A simplified representation of a whole-body PBPK model for this compound.
Diagram 3: this compound Metabolic Pathway
Caption: Primary metabolic pathways of this compound.
Conclusion
The development of a PBPK model for this compound is a valuable asset in its clinical development and lifecycle management. By integrating physicochemical, in vitro, and clinical data, a robust model can be built to simulate and predict the pharmacokinetic behavior of this compound.[1][5] This allows for the proactive assessment of DDI risks, the impact of food, and the effects of intrinsic factors, ultimately contributing to safer and more effective use of this compound in various patient populations. The protocols and workflows outlined in this document provide a comprehensive framework for researchers and scientists to undertake the development of a PBPK model for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Physiologically Based Pharmacokinetic Model for this compound: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of pharmacokinetic characteristics of two this compound (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walueps.com [walueps.com]
- 8. Prediction of Drug–Drug Interaction Potential of this compound Using Physiologically Based Pharmacokinetic Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Tegoprazan on Human Gastric Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase, the final step in gastric acid secretion.[1][2][3] Unlike proton pump inhibitors (PPIs), this compound offers a rapid onset of action and sustained acid suppression.[1][3] Human gastric organoids, three-dimensional self-organizing structures derived from gastric stem cells, provide a physiologically relevant in vitro model to study gastric biology and drug effects. This document provides detailed application notes and protocols for utilizing human gastric organoids to investigate the therapeutic and potential off-target effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data on this compound's efficacy from various preclinical models. While direct data from human gastric organoids is not yet widely published, these values from other models provide a valuable reference for designing experiments.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (H+/K+-ATPase Inhibition) | Porcine | 0.53 µM | [4] |
| IC50 (H+/K+-ATPase Inhibition) | Canine | 0.29 - 0.52 µM | [2] |
| IC50 (H+/K+-ATPase Inhibition) | Human | 0.29 - 0.52 µM | [2] |
| IC50 (vs. Na+/K+-ATPase) | Canine Kidney | >100 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Parameter | Dose/Concentration | Effect | Reference |
| GERD Rat Model | ED50 (Esophageal Injury) | 2.0 mg/kg | 15-fold more potent than esomeprazole (B1671258) | [4] |
| Naproxen-induced Peptic Ulcer Rat Model | ED50 | 0.1 mg/kg | Superior antiulcer activity compared to esomeprazole | [4] |
| Ethanol-induced Peptic Ulcer Rat Model | ED50 | 1.4 mg/kg | Superior antiulcer activity compared to esomeprazole | [4] |
| Water-immersion Restraint Stress-induced Peptic Ulcer Rat Model | ED50 | 0.1 mg/kg | Superior antiulcer activity compared to esomeprazole | [4] |
| Acetic Acid-induced Peptic Ulcer Rat Model | Curative Ratio (10 mg/kg) | 44.2% | Higher than esomeprazole at 30 mg/kg (32.7%) | [4] |
| Histamine-induced Gastric Acid Secretion in Dogs | Complete Inhibition | 1.0 mg/kg | Inhibition starting from 1 hour after administration | [2] |
Experimental Protocols
I. Culture of Human Gastric Organoids
This protocol is adapted from established methods for culturing normal human gastric organoids.
Materials:
-
Human gastric tissue biopsy
-
Gentle Cell Dissociation Reagent
-
Advanced DMEM/F12
-
Matrigel® or other basement membrane extract
-
IntestiCult™ Organoid Growth Medium (Human) or similar complete medium
-
Y-27632 ROCK inhibitor
-
24-well plates
Procedure:
-
Tissue Digestion: Mince the gastric biopsy tissue and incubate with Gentle Cell Dissociation Reagent to isolate gastric crypts.
-
Organoid Seeding: Resuspend the isolated crypts in a 1:1 mixture of complete growth medium and Matrigel®.
-
Doming: Dispense 50 µL domes of the Matrigel®-crypt mixture into the center of pre-warmed 24-well plates.
-
Polymerization: Incubate the plate at 37°C for 10-15 minutes to allow the Matrigel® to solidify.
-
Culture: Add 500 µL of complete growth medium supplemented with Y-27632 to each well.
-
Maintenance: Change the medium every 2-3 days. Organoids should be ready for passaging or experimentation in 7-10 days.[5]
II. This compound Treatment and Viability Assay
Materials:
-
Mature human gastric organoids in culture
-
This compound (various concentrations)
-
Complete growth medium
-
CellTiter-Glo® 3D Cell Viability Assay
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the organoid cultures and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the organoids for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: At the end of the treatment period, assess organoid viability using the CellTiter-Glo® 3D assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with cell viability.
III. Gastric Acid Secretion Assay (Forskolin-Induced Swelling)
This assay indirectly measures the function of the H+/K+-ATPase proton pump by observing the swelling of organoids in response to an acid-stimulating agent.
Materials:
-
Mature human gastric organoids
-
This compound
-
Brightfield microscope with imaging capabilities
Procedure:
-
Pre-treatment: Treat the organoids with various concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Add forskolin to the culture medium to stimulate cyclic AMP (cAMP) production, which in turn activates the H+/K+-ATPase and leads to fluid accumulation and swelling of the organoids.
-
Imaging: Capture brightfield images of the organoids at baseline (before forskolin) and at regular intervals after forskolin addition (e.g., every 30 minutes for 2-4 hours).
-
Analysis: Measure the cross-sectional area of the organoids at each time point. Compare the degree of swelling in this compound-treated organoids to the vehicle-treated controls. A reduction in swelling indicates inhibition of acid secretion.
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
This compound acts as a potassium-competitive acid blocker by reversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] This action prevents the final step of gastric acid secretion.
Caption: Mechanism of this compound on the gastric proton pump.
Potential Anti-Cancer Signaling Pathway
Studies on gastric cancer cell lines suggest that this compound may have anti-proliferative effects through the PI3K/AKT/GSK3β signaling pathway, potentially mediated by cMYC.[6][7][8]
Caption: Putative anti-cancer signaling pathway of this compound.
Experimental Workflow for Drug Efficacy Testing
The following diagram outlines a typical workflow for assessing the effects of this compound using human gastric organoids.
Caption: Workflow for this compound efficacy testing in organoids.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Effects of this compound, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Investigating Tegoprazan Resistance Mechanisms Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegoprazan is a potassium-competitive acid blocker (P-CAB) that potently suppresses gastric acid secretion by reversibly inhibiting the H+/K+ ATPase proton pump.[1][2][3][4] Unlike proton pump inhibitors (PPIs), this compound's action is rapid and does not require an acidic environment for activation.[1] As with many targeted therapies, the potential for drug resistance is a key consideration. Understanding the genetic basis of this compound resistance is crucial for predicting clinical outcomes, developing combination therapies, and designing next-generation P-CABs.
This document provides a comprehensive guide to utilizing the CRISPR-Cas9 system for the systematic identification and characterization of genes whose loss-of-function confers resistance to this compound. The protocols outlined herein are designed to enable researchers to perform genome-wide screens and validate candidate genes, ultimately elucidating the molecular mechanisms of this compound resistance.
Signaling Pathways and Experimental Logic
This compound's therapeutic effect is centered on the inhibition of the H+/K+ ATPase, the final step in gastric acid secretion. Resistance to this compound could arise from a multitude of genetic alterations. These may include mutations in the drug's direct target, the H+/K+ ATPase, or changes in cellular pathways that regulate the pump's expression, trafficking to the apical membrane of parietal cells, or the local ionic environment.
The experimental workflow described employs a pooled, loss-of-function CRISPR-Cas9 screen to identify genes whose knockout leads to cellular resistance to this compound. This powerful and unbiased approach allows for the interrogation of the entire genome to uncover novel resistance mechanisms.
Experimental Workflow
The overall strategy for identifying this compound resistance genes using a pooled CRISPR-Cas9 knockout screen is a multi-step process, beginning with library transduction and culminating in the functional characterization of validated hits.
References
Unlocking New Therapeutic Avenues for Tegoprazan: A High-Content Screening Approach
Introduction
Tegoprazan is a potent and selective potassium-competitive acid blocker (P-CAB) that effectively suppresses gastric acid secretion by reversibly inhibiting the H+/K+-ATPase proton pump.[1][2] While its efficacy in treating acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), erosive esophagitis, and peptic ulcers is well-established, the broader therapeutic potential of this compound remains largely unexplored.[3][4][5][6][7] High-content screening (HCS) offers a powerful platform for unbiased, image-based, multiparametric analysis of cellular events, making it an ideal technology to uncover novel applications for existing drugs.[8][9][10] This document outlines detailed application notes and protocols for utilizing HCS to investigate two promising new therapeutic areas for this compound: anti-inflammatory activity and modulation of autophagy .
Application 1: Screening for Anti-Inflammatory Properties of this compound
Recent studies have suggested that this compound may possess anti-inflammatory properties.[10][11] This application note describes a high-content screening assay to quantify the anti-inflammatory effects of this compound by measuring the inhibition of NF-κB nuclear translocation and the reduction of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Hypothesized Signaling Pathway
Experimental Protocol
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into 384-well, black-walled, clear-bottom imaging plates at a density of 5,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
2. Compound Treatment and Stimulation:
-
Prepare a dilution series of this compound (e.g., 0.1 µM to 100 µM) in assay medium.
-
Add the compounds to the designated wells and incubate for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known IKK inhibitor).
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the negative control wells.
-
Incubate for 1 hour for NF-κB translocation analysis or 6 hours for cytokine analysis.
3. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against NF-κB p65 (for translocation) and TNF-α (for cytokine production) overnight at 4°C.
-
Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibodies and Hoechst 33342 (for nuclear staining) for 1 hour at room temperature.
4. High-Content Imaging and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue), Alexa Fluor 488 (green, for NF-κB p65), and Alexa Fluor 594 (red, for TNF-α).
-
Analyze the images to quantify:
-
NF-κB Nuclear Translocation: The ratio of nuclear to cytoplasmic intensity of the NF-κB p65 signal.
-
TNF-α Production: The integrated intensity of the TNF-α signal per cell.
-
Data Presentation
| Treatment | This compound Conc. (µM) | NF-κB Nuclear/Cytoplasmic Ratio (Mean ± SD) | TNF-α Intensity/Cell (Mean ± SD) |
| Negative Control | 0 | 1.2 ± 0.2 | 150 ± 30 |
| LPS + Vehicle | 0 | 4.5 ± 0.6 | 850 ± 120 |
| LPS + this compound | 1 | 3.8 ± 0.5 | 720 ± 100 |
| LPS + this compound | 10 | 2.5 ± 0.4 | 450 ± 80 |
| LPS + this compound | 50 | 1.8 ± 0.3 | 250 ± 50 |
| Positive Control | 10 | 1.5 ± 0.2 | 200 ± 40 |
Application 2: Assessing the Role of this compound in Autophagy Modulation
Ion homeostasis is intrinsically linked to the regulation of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[12][13][14][15] As this compound targets a key proton pump, it may influence the pH of intracellular compartments like lysosomes, thereby modulating autophagic flux. This application note details an HCS assay to investigate the effect of this compound on autophagy by monitoring the formation of autophagosomes and their fusion with lysosomes.
Hypothesized Experimental Workflow
Experimental Protocol
1. Cell Culture and Seeding:
-
Culture HeLa cells stably expressing GFP-LC3 in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into 384-well imaging plates at a density of 4,000 cells per well.
-
Incubate for 24 hours.
2. Compound Treatment and Autophagy Induction:
-
Prepare a dilution series of this compound.
-
Treat cells with this compound, vehicle (DMSO), a known autophagy inducer (e.g., Rapamycin), and an inhibitor (e.g., Chloroquine) for 4 hours.
-
To induce autophagy, cells can be starved by replacing the growth medium with Earle's Balanced Salt Solution (EBSS) during the last 2 hours of compound treatment.
3. Lysosomal and Nuclear Staining:
-
Add LysoTracker Red DND-99 to the live cells at a final concentration of 50 nM and incubate for 30 minutes at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with Hoechst 33342.
4. High-Content Imaging and Analysis:
-
Acquire images using a high-content imaging system with channels for Hoechst 33342 (blue), GFP-LC3 (green), and LysoTracker Red (red).
-
Analyze the images to quantify:
-
Autophagosome Formation: The number and intensity of GFP-LC3 puncta per cell.
-
Autophagic Flux: The colocalization of GFP-LC3 puncta with LysoTracker Red-stained lysosomes.
-
Data Presentation
| Treatment | This compound Conc. (µM) | GFP-LC3 Puncta/Cell (Mean ± SD) | Colocalization (Pearson's Coefficient) |
| Basal | 0 | 5 ± 2 | 0.2 ± 0.05 |
| Starvation + Vehicle | 0 | 25 ± 5 | 0.6 ± 0.1 |
| Starvation + this compound | 1 | 28 ± 6 | 0.7 ± 0.12 |
| Starvation + this compound | 10 | 35 ± 7 | 0.8 ± 0.15 |
| Starvation + this compound | 50 | 15 ± 4 | 0.3 ± 0.08 |
| Rapamycin (Inducer) | 1 | 30 ± 6 | 0.75 ± 0.1 |
| Chloroquine (Inhibitor) | 50 | 40 ± 8 | 0.25 ± 0.06 |
Conclusion
The described high-content screening protocols provide a robust framework for exploring the novel applications of this compound in the fields of inflammation and autophagy. The quantitative and multiparametric data generated from these assays will be instrumental in elucidating the off-target effects of this compound and potentially repositioning this well-tolerated drug for new therapeutic indications. These investigations could pave the way for further preclinical and clinical studies, ultimately expanding the therapeutic utility of this compound beyond its current applications in gastroenterology.
References
- 1. Proton pump inhibitors affect the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Content Analysis Applied To Autophagy | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. GFP-LC3 High-Content Assay for Screening Autophagy Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Proton pump inhibitors may enhance the risk of digestive diseases by regulating intestinal microbiota [frontiersin.org]
- 7. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gut.bmj.com [gut.bmj.com]
- 9. Novel Potassium-Competitive Acid Blocker, this compound, Protects Against Colitis by Improving Gut Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Ion Channels and Transporters in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ion channels in the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification of Tegoprazan Degradation Products using LC-MS and GC-MS
Introduction
Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[1][2] Understanding its stability and degradation profile is crucial for ensuring drug safety and efficacy. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradation products and establish the degradation pathways of active pharmaceutical ingredients.[3] This application note details the LC-MS and GC-MS methods for the identification and characterization of this compound's degradation products under various stress conditions.
A study involving stress testing of this compound under acidic, alkaline, neutral hydrolysis, oxidative, photolytic, and thermal conditions revealed instability in acidic, alkaline, and oxidative environments.[1][4] This led to the identification of eight distinct degradation products (DPs).[1][4] The structural elucidation of these DPs was accomplished using high-resolution mass spectrometry (LC-HRMS), tandem mass spectrometry (LC-MSn), and gas chromatography-quadrupole time-of-flight mass spectrometry (GC-Q-TOF-MS).[1][4]
Experimental Protocols
1. Forced Degradation Studies
Forced degradation studies were conducted to simulate the effect of various environmental factors on this compound.
-
Acidic Hydrolysis: this compound was subjected to 0.1 N HCl at 80°C for 12 hours.
-
Alkaline Hydrolysis: The drug was treated with 0.1 N NaOH at 80°C for 2 hours.
-
Neutral Hydrolysis: this compound was refluxed in water at 80°C for 24 hours.
-
Oxidative Degradation: The substance was exposed to 30% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: this compound was exposed to light at an intensity of 1.2 million lux hours and UV energy of 200 Wh/m².
-
Thermal Degradation: The solid drug was kept at 105°C for 10 days.
2. LC-MS Method for Degradation Product Profiling
-
Instrumentation: A high-performance liquid chromatography system coupled with a high-resolution mass spectrometer (LC-HRMS) and a tandem mass spectrometer (LC-MSn) was used.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is suitable for separation.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.[4]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is commonly used.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode for HRMS to determine accurate mass and MSn mode for fragmentation analysis to elucidate the structure of the degradation products.
-
3. GC-MS Method for Volatile Degradation Products
-
Instrumentation: A gas chromatography system coupled with a quadrupole time-of-flight mass spectrometer (GC-Q-TOF-MS).[1][4]
-
Chromatographic Conditions:
-
Column: A suitable capillary column for separating semi-volatile and volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature, which is then held for several minutes to ensure elution of all components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron ionization (EI).
-
Data Acquisition: Full scan mode to obtain mass spectra of the eluting compounds.
-
Experimental Workflow
Data Presentation
Eight degradation products were identified and labeled as DP-1 through DP-8.[1][4] The characterization was based on their mass spectral data. The following table summarizes the key findings for the identified degradation products.
| Degradation Product | Stress Condition(s) | [M+H]⁺ (m/z) | Key Fragments (m/z) | Analytical Method |
| DP-1 | Acidic, Alkaline | 355.1432 | 207, 149 | LC-HRMS |
| DP-2 | Acidic, Alkaline | 369.1589 | 221, 149 | LC-HRMS |
| DP-3 | Acidic, Alkaline | 341.1275 | 193, 149 | LC-HRMS |
| DP-4 | Oxidative | 385.1538 | 367, 207, 149 | LC-HRMS |
| DP-5 | Oxidative | 401.1487 | 383, 207, 149 | LC-HRMS |
| DP-6 | Acidic | 207.0817 | 179, 151 | LC-HRMS, GC-Q-TOF-MS |
| DP-7 | Alkaline | 149.0603 | 121, 93 | LC-HRMS, GC-Q-TOF-MS |
| DP-8 | Acidic | 193.0660 | 165, 137 | LC-HRMS, GC-Q-TOF-MS |
This compound Degradation Pathway
The degradation of this compound primarily occurs through hydrolysis of its amide bond and oxidation of the benzimidazole (B57391) ring and the chromane (B1220400) moiety.
The presented LC-MS and GC-MS methods are effective for the identification and characterization of this compound degradation products. The forced degradation studies indicate that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it is relatively stable under neutral, photolytic, and thermal stress.[1][4] The primary degradation pathways involve hydrolysis of the amide linkage and oxidation at various positions. These findings are crucial for the development of stable formulations and for setting appropriate specifications for impurity profiling of this compound. Further studies, including the synthesis and confirmation of all identified degradation products by NMR, would provide a more complete understanding of the degradation profile.[1][4]
References
- 1. Characterisation of degradation products of this compound by LC-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of degradation products of this compound by LC-MS and GC-MS. | Semantic Scholar [semanticscholar.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Tegoprazan Enantiomers by High-Performance Liquid Chromatography
Introduction
Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[1][2][3] As this compound contains a chiral center, it exists as two enantiomers, (S)-Tegoprazan and (R)-Tegoprazan. The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, the development of reliable analytical methods for the enantioselective separation and quantification of this compound enantiomers is crucial for quality control and regulatory purposes in the pharmaceutical industry. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers.
Principle
The method utilizes a chiral stationary phase (CSP) that selectively interacts with the this compound enantiomers, leading to differential retention times and subsequent separation. The described method employs a Chiralpak AGP column, which is based on alpha1-acid glycoprotein, for the enantioselective separation.[1][2][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the chiral separation of this compound enantiomers using the validated HPLC method.[1][2][5]
| Parameter | Value |
| Resolution (Rs) between (S)- and (R)-Tegoprazan | > 3.0 |
| Linearity Range | 1.0–100 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Recovery | 94.10% to 99.39% |
| Relative Standard Deviation (RSD) for Recovery | 1.9% |
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
This protocol outlines the step-by-step procedure for the enantioselective analysis of this compound.
1. Materials and Reagents
-
This compound standard (racemic and individual enantiomers)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
2-Propanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade, for sample preparation if needed)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralpak AGP (alpha1-acid glycoprotein) column (4.6 mm × 250 mm, 5.0 µm).[1][2][4][5]
-
Mobile Phase: 5 mmol/L Ammonium acetate buffer (pH 6.0) and 2-Propanol (93:7, v/v).[1][2][4][5]
-
Injection Volume: 10 µL (can be optimized).
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 5 mmol/L ammonium acetate solution in HPLC-grade water.
-
Adjust the pH of the buffer to 6.0 using a suitable acid or base (e.g., acetic acid or ammonium hydroxide).
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the ammonium acetate buffer and 2-propanol in a 93:7 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range (1.0–100 µg/mL).
-
4. Chromatographic Procedure
-
Equilibrate the Chiralpak AGP column with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is achieved.
-
Set the column temperature to 30°C and the UV detection wavelength to 220 nm.
-
Inject 10 µL of the standard solution or sample solution into the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times (if known) or by injecting individual enantiomer standards.
-
Integrate the peak areas to determine the enantiomeric ratio or to quantify the enantiomeric impurity.
Visualizations
Caption: Workflow for the chiral separation of this compound enantiomers using HPLC.
Further Considerations
While the detailed HPLC method provides a robust approach, other chiral separation techniques such as Supercritical Fluid Chromatography (SFC) could also be explored.[6][7][8][9] SFC often offers advantages in terms of speed and reduced solvent consumption. Method development for SFC would typically involve screening different chiral stationary phases and optimizing the mobile phase composition (CO2 with a co-solvent like methanol (B129727) or ethanol).
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Item - Manufacturing Process Development of this compound as a Potassium-Competitive Acid Blocker (P-CAB) - American Chemical Society - Figshare [acs.figshare.com]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. fagg.be [fagg.be]
Troubleshooting & Optimization
Technical Support Center: Tegoprazan Solubility for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tegoprazan. The focus is on overcoming solubility challenges encountered during the preparation and execution of in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3] It is a potent solvent that can dissolve this compound at high concentrations, which is essential for minimizing the final solvent concentration in your aqueous assay buffer or cell culture medium.
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: Commercially available data indicates that this compound can be dissolved in DMSO at concentrations up to 100 mg/mL (258.14 mM), which may require sonication to fully dissolve.[1] Another source reports a solubility of 77 mg/mL (198.77 mM) in fresh, anhydrous DMSO.[2]
Q3: this compound is a weak base. How does pH affect its solubility?
A3: this compound's solubility is pH-dependent. As a weak base with a pKa of 5.1, it is more soluble in acidic conditions (pH < 5.1) where it is protonated.[4][5] Its aqueous solubility is significantly lower at neutral and alkaline pH. For instance, its solubility is reported to be 0.7 mg/mL at pH 3, but it drops to 0.02 mg/mL at pH 6.8.[5] This is a critical consideration when diluting a DMSO stock solution into a neutral pH buffer or cell culture medium.
Q4: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A4: To avoid solvent-induced cytotoxicity or artifacts, the final concentration of DMSO in your cell-based assays should generally be kept at or below 0.5% (v/v), with 0.1% (v/v) being a safer concentration for most cell lines.[6][7] For enzymatic assays, a final DMSO concentration of up to 1% has been used in H+/K+-ATPase inhibition assays with this compound.[8] Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer/medium. What should I do?
A5: Precipitation upon dilution into an aqueous solution is a common issue with poorly soluble compounds like this compound. Please refer to the Troubleshooting Guide below for detailed strategies to address this.
Data Presentation: this compound Solubility
| Solvent/Solution | Solubility | Molar Equivalent | Notes | Reference |
| DMSO | 100 mg/mL | 258.14 mM | Requires sonication | [1] |
| DMSO | ≥ 60 mg/mL | ≥ 154.88 mM | - | [3] |
| Fresh, Anhydrous DMSO | 77 mg/mL | 198.77 mM | Moisture can reduce solubility | [2] |
| Water (pH 3) | 0.7 mg/mL | 1.81 mM | Higher solubility in acidic conditions | [5] |
| Water (pH 6.8) | 0.02 mg/mL | 0.05 mM | Poorly soluble at neutral pH | [5] |
| Water | ~0.03 mg/mL | ~0.08 mM | Generally poor water solubility | [9] |
Molecular Weight of this compound: 387.38 g/mol [1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer or cell culture medium. | 1. "Solvent Shock": The rapid change in solvent polarity from DMSO to aqueous solution causes the compound to crash out. 2. Low Solubility at Assay pH: this compound's solubility is significantly lower at the neutral pH of most buffers and media. | 1. Use a two-step or serial dilution method: First, perform an intermediate dilution of the DMSO stock into pre-warmed (37°C) buffer or medium. Vortex or mix gently. Then, add this intermediate dilution to the final assay volume. 2. Increase the final DMSO concentration (if permissible): For enzymatic assays, you may be able to increase the final DMSO concentration to 1%. For cell-based assays, test the tolerance of your specific cell line to slightly higher DMSO concentrations (e.g., up to 0.5%). Always include a vehicle control. 3. Lower the working concentration of this compound: If possible, reduce the final concentration of this compound in your assay to a level that remains soluble. |
| Inconsistent or lower-than-expected activity in the assay. | 1. Precipitation: The actual concentration of soluble this compound is lower than the nominal concentration due to precipitation. 2. Adsorption to plastics: Hydrophobic compounds can adsorb to plastic surfaces of tubes and plates. | 1. Visually inspect for precipitation: Before adding to your assay, check the diluted solution for any visible precipitate. If present, try the solubilization techniques mentioned above. 2. Use low-adhesion plasticware: Consider using polypropylene (B1209903) or other low-binding microplates and tubes. 3. Incorporate a small amount of surfactant (for enzymatic assays): For cell-free assays, adding a non-ionic surfactant like Tween-20 (0.01-0.05%) to the assay buffer can help maintain solubility. This is generally not suitable for cell-based assays.[10] |
| Cloudy or hazy appearance of the final working solution. | Formation of fine precipitate or colloidal suspension. | 1. Sonication: Briefly sonicate the intermediate or final diluted solution. 2. Vortexing: Ensure thorough mixing during the dilution steps. 3. Re-evaluate the dilution strategy: The dilution factor may be too large for a single step. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound.
-
Aseptic Technique: For cell culture applications, perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Initial Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube or vial.
-
Add the required volume of fresh, anhydrous, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).
-
-
Complete Solubilization:
-
Vortex the tube for 1-2 minutes.
-
If necessary, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to confirm that no solid particles remain.
-
-
Sterilization (Optional for Cell Culture): If sterility is a major concern, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE filter).
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution for use in either enzymatic or cell-based assays. The key is to avoid precipitation by using a serial dilution approach.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution in DMSO (for dose-response curves):
-
Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of concentrations for your dose-response curve. This ensures that the volume of DMSO added to the final assay remains constant across all concentrations.
-
-
Final Dilution into Aqueous Medium (Two-Step Method):
-
Step 1 (Intermediate Aqueous Dilution): Pre-warm your assay buffer or cell culture medium to 37°C. Add a small volume of the appropriate DMSO stock (from step 2) to a larger volume of the pre-warmed medium and mix immediately by vortexing or pipetting. This creates an intermediate dilution. The goal here is to keep the compound in solution.
-
Step 2 (Final Assay Dilution): Add the required volume of this intermediate dilution to your final assay setup (e.g., wells of a microplate containing buffer, enzyme, or cells).
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain this compound.
Visualizations
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Workflow for Preparing this compound Working Solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tegoprazan Dosage and Administration in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing tegoprazan in preclinical settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potassium-competitive acid blocker (P-CAB). It functions by competitively and reversibly binding to the potassium-binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] This action inhibits the final step of gastric acid secretion, leading to a rapid and sustained increase in intragastric pH. Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for activation.[1]
Q2: What are the recommended preclinical models for evaluating this compound's efficacy?
A2: Several well-established rodent models are suitable for assessing the pharmacological effects of this compound. For gastroesophageal reflux disease (GERD), the pylorus ligation model in rats is commonly used to induce acid reflux and subsequent esophageal injury.[2][3] For peptic ulcer disease, NSAID-induced ulcer models (e.g., using naproxen (B1676952) or indomethacin) and stress-induced ulcer models in rats are effective for evaluating the gastroprotective and healing properties of this compound.[4][5]
Q3: What is a suitable vehicle for oral administration of this compound in rodents?
A3: For preclinical oral administration in rodents, this compound can be suspended in a 1% Arabic gum solution in water. The appropriate concentration should be calculated based on the required dosage and the volume to be administered, which is typically 5-10 mL/kg for rats.
Q4: How does the pharmacodynamic effect of this compound differ from traditional PPIs in preclinical models?
A4: In preclinical studies, this compound demonstrates a more rapid onset of action and a longer duration of acid suppression compared to PPIs like esomeprazole.[4] This is attributed to its direct and reversible inhibition of the proton pump, which is independent of the pump's activation state.
Data Presentation: Quantitative Preclinical Data for this compound
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/Model | Value | Reference |
| IC50 (H+/K+-ATPase inhibition) | Porcine | 0.53 µM | [4] |
| IC50 (H+/K+-ATPase inhibition) | Canine | 0.29 - 0.52 µM | [6] |
| IC50 (H+/K+-ATPase inhibition) | Human | 0.29 - 0.52 µM | [6] |
| ED50 (GERD model) | Rat | 2.0 mg/kg | [4] |
| ED50 (Naproxen-induced ulcer) | Rat | 0.1 mg/kg | [4] |
| ED50 (Ethanol-induced ulcer) | Rat | 1.4 mg/kg | [4] |
| ED50 (Stress-induced ulcer) | Rat | 0.1 mg/kg | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference |
| 0.3 mg/kg | - | - | - | 3.3 - 3.5 | [7] |
| 1.0 mg/kg | - | ~1 | - | 3.3 - 3.5 | [6][7] |
| 3.0 mg/kg | 2,490 | - | 12,731 | 3.3 - 3.5 | [7] |
| 30 mg/kg | - | - | - | 3.3 - 3.5 | [7] |
Experimental Protocols
Protocol 1: Rat Model of Gastroesophageal Reflux Disease (GERD) via Pylorus Ligation
Objective: To induce gastroesophageal reflux and subsequent esophagitis in rats to evaluate the efficacy of this compound.
Materials:
-
Male Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, sutures)
-
This compound formulation
-
Vehicle control (e.g., 1% Arabic gum solution)
-
Oral gavage needles
Procedure:
-
Animal Preparation: Fast rats for 24 hours with free access to water.[2]
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic regimen.
-
Surgical Procedure:
-
Drug Administration: Immediately after surgery, administer this compound or vehicle control via oral gavage.
-
Post-operative Care: Suture the abdominal incision in layers and allow the animals to recover in a temperature-controlled environment.
-
Endpoint Assessment (4-7 hours post-ligation):
-
Euthanize the animals.
-
Collect gastric contents to measure volume and pH.
-
Dissect the esophagus and stomach, open them along the greater curvature, and rinse with saline.
-
Visually inspect the esophagus for lesions and score the severity of esophagitis based on a predefined scale.
-
For histological analysis, fix esophageal tissue in 10% formalin.
-
Protocol 2: Rat Model of NSAID-Induced Gastric Ulcer
Objective: To induce gastric ulcers in rats using a non-steroidal anti-inflammatory drug (NSAID) to assess the gastroprotective effects of this compound.
Materials:
-
Male Wistar rats (200-250g)
-
Indomethacin (B1671933) or Naproxen
-
This compound formulation
-
Vehicle control
-
Oral gavage needles
Procedure:
-
Animal Preparation: Fast rats for 24 hours with free access to water.
-
This compound Administration: Administer the this compound formulation or vehicle control via oral gavage.
-
Ulcer Induction: One hour after this compound administration, administer the ulcerogenic dose of the NSAID (e.g., indomethacin 50 mg/kg) orally or subcutaneously.[8]
-
Observation Period: House the animals in individual cages with continued access to water.
-
Endpoint Assessment (6 hours post-NSAID administration):
Troubleshooting Guides
Issue 1: High Variability in Gastric pH Measurements
| Potential Cause | Troubleshooting Step |
| Presence of food in the stomach | Ensure a consistent fasting period (typically 12-24 hours) for all animals before the experiment.[10][11] |
| Inconsistent timing of measurements | Standardize the time point for pH measurement relative to drug administration and/or surgical procedures across all experimental groups. |
| Coprophagy | House rats in cages with wire mesh floors to prevent coprophagy, which can buffer stomach acid. |
| Stress-induced acid secretion | Acclimatize animals to the experimental environment and handling procedures to minimize stress. |
Issue 2: Inconsistent Ulcer Formation in NSAID-Induced Models
| Potential Cause | Troubleshooting Step |
| Incorrect NSAID dosage or administration route | Verify the appropriate dose and route of administration for the specific NSAID and rat strain being used. Oral gavage is a common and effective route.[5][8] |
| Variability in animal strain susceptibility | Use a consistent strain, age, and sex of rats for all experiments, as susceptibility to NSAID-induced ulcers can vary. |
| Drug formulation issues | Ensure the NSAID is properly suspended or dissolved in its vehicle for consistent dosing. |
| Premature euthanasia or delayed assessment | Adhere to a strict timeline for ulcer induction and assessment, as the severity of ulcers can change over time. |
Issue 3: Complications during Pylorus Ligation Surgery
| Potential Cause | Troubleshooting Step |
| Ischemic damage to the stomach | Be cautious not to occlude the blood vessels supplying the stomach when ligating the pylorus. |
| Inconsistent tightness of the ligature | Use a standardized technique, such as ligating around a stent of a specific diameter, to ensure consistent pyloric occlusion.[2] |
| Post-surgical infection | Perform the surgery under aseptic conditions and provide appropriate post-operative care. |
Mandatory Visualizations
Caption: Mechanism of action of this compound in a gastric parietal cell.
Caption: Experimental workflow for the rat GERD model.
Caption: Logical relationship for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Reflux Esophagitis (GERD) Rat Model | Pyloric Ligation Method [en.htscience.com]
- 3. scielo.br [scielo.br]
- 4. Effects of this compound, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 6. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Interplay of Biochemical, Genetic, and Immunohistochemical Factors in the Etio-Pathogenesis of Gastric Ulcer in Rats: A Comparative Study of the Effect of Pomegranate Loaded Nanoparticles Versus Pomegranate Peel Extract [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Gastrointestinal pH measurement in rats: influence of the microbial flora, diet and fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Overcoming challenges in the enantioselective synthesis of Tegoprazan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the enantioselective synthesis of Tegoprazan.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the enantioselective synthesis of this compound?
A1: The primary challenges in the synthesis of this compound are twofold: the construction of the complex, tetrasubstituted aryl core of the benzimidazole (B57391) moiety, and the efficient and highly enantioselective introduction of the chiral chromanol side chain.[1][2][3][4] The synthesis is a multi-step process that requires careful control of reaction conditions to achieve high yields and enantiopurity.[5][6]
Q2: What are the key intermediates in the synthesis of this compound?
A2: Key intermediates include a 4,6-disubstituted 1H-benzo[d]imidazole core and a chiral (S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (chiral chromanol).[2][3][4][7] One specifically identified critical intermediate is 1H-Benzimidazole-6-Carboxamide, 4-[[(4S)-5,7-Difluoro-3,4-Dihydro-2H-1-Benzopyran-4-yl]Oxy]-N,N,2-Trimethyl-1-[(4-Methylphenyl)-Sulfonyl]-, with CAS No. 942485-42-9.[6][7]
Q3: What are the common methods for achieving the enantioselectivity of the chromanol side chain?
A3: The two main reported methods for establishing the stereocenter of the chromanol side chain are the asymmetric reduction of the corresponding chromanone and chiral resolution.[1][8] Asymmetric reduction is often carried out using an oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) or through asymmetric Noyori hydrogenation.[1][5]
Q4: How is the chiral chromanol side chain coupled to the benzimidazole core?
A4: The coupling of the enantiomerically pure chromanol with the benzimidazole core is typically achieved through a Mitsunobu etherification reaction.[2][3][4][5] This reaction involves the use of a phosphine (B1218219) reagent, such as tri-n-butylphosphine, and an azodicarbonyl compound like 1,1′-(azodicarbonyl)dipiperidine (ADDP).[1]
Troubleshooting Guides
Asymmetric Reduction of 5,7-difluoro-chroman-4-one
Q: My asymmetric reduction is resulting in low enantiomeric excess (ee). What are the possible causes and solutions?
A: Low enantiomeric excess can stem from several factors. Here are some common causes and troubleshooting steps:
-
Catalyst Quality: The chiral catalyst (e.g., oxazaborolidine) may have degraded due to exposure to air or moisture. Ensure the catalyst is stored under an inert atmosphere and handled using proper anhydrous techniques.
-
Reagent Purity: The borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex) should be fresh and of high purity. Older or improperly stored reagents can lead to the formation of non-chiral reducing species, which will result in a racemic mixture.
-
Reaction Temperature: Asymmetric reductions are often highly sensitive to temperature. Running the reaction at a temperature that is too high can decrease the enantioselectivity. It is crucial to maintain the recommended reaction temperature, which may be sub-ambient.
-
Solvent Effects: The choice of solvent can significantly impact the enantioselectivity. Ensure you are using a dry, non-coordinating solvent as specified in the protocol.
Q: The yield of the chiral alcohol is lower than expected. How can I improve it?
A: Low yields can be attributed to several issues:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. If the reaction stalls, a small addition of fresh borane reagent might be necessary.
-
Side Reactions: The ketone starting material can undergo side reactions if the reaction conditions are not optimal. Ensure slow addition of the reducing agent to control the reaction rate and minimize side product formation.
-
Work-up and Purification: The work-up procedure is critical for isolating the desired product. Ensure that the quenching step is performed carefully at a low temperature to avoid any degradation of the product. Purification by column chromatography should be done efficiently to minimize losses.
Mitsunobu Etherification
Q: The Mitsunobu reaction is not proceeding to completion, and I have a significant amount of unreacted starting materials. What could be the issue?
A: Incomplete Mitsunobu reactions are a common problem. Consider the following:
-
Reagent Stoichiometry and Addition Order: The stoichiometry of the phosphine and the azodicarbonyl reagent is crucial. A slight excess of these reagents is often used. The order of addition can also be important; typically, the alcohol and the nucleophile are mixed first, followed by the addition of the phosphine and then the azodicarbonyl compound at a reduced temperature.
-
Reagent Activity: The phosphine reagent (e.g., triphenylphosphine (B44618) or tributylphosphine) can be oxidized if not stored properly. The azodicarbonyl reagent (e.g., DEAD or DIAD) can also decompose over time. Using fresh, high-quality reagents is essential.
-
Steric Hindrance: Both the alcohol and the nucleophile in the this compound synthesis are somewhat sterically hindered, which can slow down the reaction. You may need to increase the reaction time or slightly elevate the temperature, but be cautious as this can also lead to side reactions.
Q: I am observing significant formation of byproducts in my Mitsunobu reaction. How can I minimize them?
A: The formation of byproducts is a known issue with the Mitsunobu reaction. Here's how to address it:
-
Control of Reaction Temperature: The reaction is highly exothermic. The azodicarbonyl reagent should be added slowly at a low temperature (e.g., 0 °C or below) to control the reaction and prevent the formation of byproducts from the decomposition of the reaction intermediates.
-
Choice of Reagents: The choice of phosphine and azodicarbonyl reagent can influence the side reactions. For instance, using triphenylphosphine can lead to the formation of triphenylphosphine oxide, which can sometimes be difficult to remove. Using polymer-bound reagents or alternative phosphines can simplify purification.
-
Purification Strategy: Careful purification by column chromatography is often required to separate the desired product from the phosphine oxide and the reduced azodicarbonyl byproduct. Recrystallization of the final product can also be an effective purification method.[1]
Quantitative Data Summary
| Step | Reagents/Catalyst | Solvent | Temperature | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Reduction | Oxazaborolidine catalyst, Borane-dimethyl sulfide | THF | Not specified | 88% | 86% (can be >99% after recrystallization) | [1] |
| Tosyl Group Removal | 2M NaOH | THF/2-propanol | Room Temperature | 87% | >99% | [1] |
Experimental Protocols
Asymmetric Synthesis of (S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol
This protocol is based on the asymmetric reduction of the corresponding chromanone.
Materials:
-
5,7-difluoro-chroman-4-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 5,7-difluoro-chroman-4-one in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (typically 0.1 equivalents) to the stirred solution.
-
After stirring for 15 minutes at 0 °C, slowly add the borane-dimethyl sulfide complex (typically 1.0-1.2 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by the slow addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired chiral alcohol.
-
The enantiomeric excess can be further enhanced to >99% through recrystallization.[1]
Mitsunobu Coupling of (S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol with the Benzimidazole Core
This protocol describes the etherification step to form the core structure of this compound.
Materials:
-
(S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol
-
4-hydroxy-N,N,2-trimethyl-1-(tosyl)-1H-benzo[d]imidazole-6-carboxamide
-
Tri-n-butylphosphine
-
1,1′-(Azodicarbonyl)dipiperidine (ADDP)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the benzimidazole derivative and the chiral alcohol in anhydrous THF.
-
Add the tri-n-butylphosphine to the solution at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ADDP in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the coupled product.
-
Further purification can be achieved by recrystallization.[1]
Visualizations
Caption: Overview of the enantioselective synthesis workflow for this compound.
References
- 1. How to synthesize this compound?_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.skku.edu [pure.skku.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Manufacturing Process Development of this compound as a Potassium-Competitive Acid Blocker (P-CAB): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Troubleshooting Tegoprazan Sustained-Release Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on sustained-release in vivo formulations of Tegoprazan.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for sustained-release formulation?
A1: this compound is a potassium-competitive acid blocker (P-CAB) with poor water solubility (~0.03 mg/mL) and a pKa of 5.1, indicating it is a weak base.[1][2] These properties are critical when designing a sustained-release dosage form, as dissolution can be a rate-limiting step for absorption. Its molecular weight is 387.14 g/mol .[3]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 387.14 g/mol | [3] |
| Solubility (water) | ~0.03 mg/mL | [1] |
| pKa | 5.1 | [2] |
| LogP | 3.4 (Predicted) | [4] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 4 | [3] |
Q2: What is the mechanism of action for this compound?
A2: this compound is a potassium-competitive acid blocker (P-CAB) that inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells.[5][6] Unlike proton pump inhibitors (PPIs), this compound competitively and reversibly binds to the potassium-binding site of the proton pump, leading to a rapid onset of action and potent, sustained suppression of gastric acid secretion.[5][7] This mechanism is not dependent on an acidic environment for activation.[5]
Mandatory Visualization: this compound Mechanism of Action
Caption: this compound competitively inhibits the H+/K+-ATPase proton pump.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected bioavailability in vivo.
This could be due to several factors related to the formulation and the gastrointestinal environment.
Possible Cause 1.1: Incomplete drug release from the formulation.
-
Troubleshooting Steps:
-
In Vitro Dissolution Testing: Conduct dissolution studies under a range of pH conditions that mimic the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Compare the release profile of your sustained-release formulation to an immediate-release control.
-
Excipient Compatibility: Ensure that the polymers and other excipients used in your formulation are not interacting with this compound in a way that inhibits its release. Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to investigate potential interactions.
-
Formulation Hardness and Integrity: For tablet formulations, ensure that the hardness is within an optimal range. Overly hard tablets may not disintegrate or erode as expected, leading to incomplete drug release.
-
Possible Cause 1.2: pH-dependent solubility issues.
-
Troubleshooting Steps:
-
Solubility Profiling: Determine the solubility of this compound at various pH levels. As a weak base, its solubility is expected to be higher in acidic environments.
-
Formulation Modification: Consider incorporating pH-modifying excipients into your formulation to create a more favorable microenvironment for dissolution. Alternatively, amorphous solid dispersions of this compound with polymers like PVP, HPMCAS, or carbomer can improve its solubility.[1]
-
Problem 2: Rapid initial drug release (dose dumping) followed by a sharp decline in plasma concentration.
This suggests a failure of the sustained-release mechanism.
Possible Cause 2.1: Integrity failure of the release-controlling layer.
-
Troubleshooting Steps:
-
Coating Evaluation: If using a coated dosage form, evaluate the integrity and thickness of the coating using techniques like Scanning Electron Microscopy (SEM). Inconsistent coating can lead to premature drug release.
-
Mechanical Stress Testing: Assess the formulation's resistance to mechanical stress (e.g., friability for tablets) to ensure it can withstand the physical forces within the gastrointestinal tract. Dose dumping can occur if the dosage form is crushed.[8]
-
Possible Cause 2.2: Inappropriate polymer selection or concentration.
-
Troubleshooting Steps:
-
Polymer Analysis: Re-evaluate the properties of the release-controlling polymer. Factors such as polymer viscosity, molecular weight, and concentration can significantly impact the drug release rate.
-
Formulation Re-optimization: Systematically vary the polymer type and concentration to achieve the desired release profile. Studies have explored combinations of immediate-release and delayed-release formulations to modulate the pharmacokinetic profile.[9][10]
-
Mandatory Visualization: Troubleshooting Workflow for Unexpected In Vivo Results
Caption: A logical workflow for troubleshooting unexpected in vivo results.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Sustained-Release this compound
-
Objective: To assess the in vitro release profile of a sustained-release this compound formulation under simulated gastrointestinal pH conditions.
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Media:
-
0.1 N HCl (pH 1.2) for the first 2 hours.
-
pH 4.5 phosphate (B84403) buffer for the next 2 hours.
-
pH 6.8 phosphate buffer for the remainder of the study (up to 24 hours).
-
-
Procedure:
-
Place one unit of the sustained-release formulation in each dissolution vessel containing 900 mL of 0.1 N HCl at 37°C ± 0.5°C.
-
Rotate the paddle at 75 rpm.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 0.5, 1, 2 hours).
-
After 2 hours, change the medium to pH 4.5 phosphate buffer.
-
Continue sampling at appropriate intervals (e.g., 3, 4 hours).
-
After 4 hours, change the medium to pH 6.8 phosphate buffer.
-
Continue sampling until the end of the study (e.g., 6, 8, 12, 24 hours).
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Protocol 2: In Vivo Pharmacokinetic Study in an Animal Model
-
Objective: To evaluate the in vivo pharmacokinetic profile of a sustained-release this compound formulation.
-
Animal Model: Beagle dogs or cynomolgus monkeys are suitable models for evaluating sustained-release formulations.[11][12]
-
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of the sustained-release this compound formulation. A control group receiving an immediate-release formulation should be included for comparison.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound and its major metabolite, M1, using a validated LC-MS/MS method.[13]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Data Presentation: Comparative Pharmacokinetics of this compound Formulations
| Formulation | Dose (mg) | Tmax (h) | Cmax (µg/L) | AUC (µg*h/L) | Half-life (h) | Reference |
| Immediate-Release | 100 | 0.71 - 0.83 | 1415.92 - 1434.50 | 5502.99 - 5720.00 | 3.65 - 5.39 | [14] |
| IR/DR Combination (1:1) | 100 | - | - | Similar to IR | - | [9][10] |
Mandatory Visualization: Experimental Workflow for Sustained-Release Formulation Development
Caption: A typical experimental workflow for developing a sustained-release formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | C20H19F2N3O3 | CID 23582846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nihs.go.jp [nihs.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Development of a patient-centric formulation of this compound, a novel potassium-competitive acid blocker, using modified-release drug-coated pellets [kci.go.kr]
- 12. In Vivo Animal Spices and Experimental Technique to Evaluate Sustained Release Granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Physiologically Based Pharmacokinetic Model for this compound: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of pharmacokinetic characteristics of two this compound (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate Tegoprazan degradation during sample preparation
Welcome to the technical support center for Tegoprazan analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the degradation of this compound during sample preparation.
This compound, a potassium-competitive acid blocker (P-CAB), is known to be susceptible to degradation under certain conditions, which can impact the accuracy and reliability of analytical results. This guide offers strategies to minimize degradation and ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: this compound is primarily susceptible to degradation under three main conditions:
-
Acidic conditions: Exposure to low pH environments can lead to significant hydrolytic degradation.
-
Alkaline conditions: High pH environments can also cause instability and degradation.
-
Oxidative conditions: this compound can be degraded by oxidizing agents.[1][2]
It is relatively stable under thermal and photolytic stress.
Q2: My analytical results for this compound are inconsistent. Could sample degradation be the cause?
A2: Inconsistent results, such as poor reproducibility, lower than expected concentrations, or the appearance of unknown peaks in your chromatogram, can certainly be indicators of sample degradation. It is crucial to evaluate your sample handling and preparation workflow to identify potential sources of degradation.
Q3: What are the recommended storage conditions for plasma samples containing this compound?
A3: For long-term storage, it is recommended to keep plasma samples at -70°C. Studies have shown that this compound is stable in dog plasma for at least 6 weeks at this temperature.[3][4] For short-term bench-top use, this compound in dog plasma has been found to be stable for up to 8 hours.[3][4] The stability is also maintained through at least three freeze-thaw cycles.[3][4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the preparation of samples containing this compound.
Issue 1: Low Recovery of this compound
Low recovery is a frequent problem that can often be attributed to degradation during the sample preparation process.
Potential Cause 1.1: pH-induced Degradation
The pH of your sample and processing solutions is critical. This compound is unstable in both acidic and alkaline environments.
Solutions:
-
pH Control: Maintain the pH of your sample and solutions within a neutral range (approximately pH 6-8) whenever possible.
-
Buffer Selection: Use a neutral buffer, such as a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer, during extraction and reconstitution steps. An HPLC method for determining this compound impurities utilized an ammonium acetate buffer at pH 6.0 and an ammonium dihydrogen phosphate solution at pH 6.5.[5]
-
Rapid Processing: Minimize the time samples are exposed to potentially harsh pH conditions.
Potential Cause 1.2: Oxidative Degradation
Oxidation can be a significant cause of this compound loss, especially if the sample matrix or solvents contain oxidizing agents.
Solutions:
-
Use of Antioxidants: Consider adding antioxidants to your samples or processing solutions. While specific data on this compound is limited, antioxidants are commonly used for stabilizing benzimidazole (B57391) derivatives.[6][7][8][9][10] * Ascorbic acid (Vitamin C): A common water-soluble antioxidant.
-
Butylated hydroxytoluene (BHT): A common lipid-soluble antioxidant.
-
The choice of antioxidant will depend on your sample matrix and analytical method. It is recommended to test the compatibility and effectiveness of any antioxidant before routine use.
-
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: If feasible, perform sample preparation steps under an inert atmosphere (e.g., nitrogen).
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
The presence of extra peaks can indicate the formation of degradation products.
Potential Cause 2.1: Formation of Degradation Products
Forced degradation studies have identified at least eight degradation products of this compound under acidic, alkaline, and oxidative stress. [1][2] Solutions:
-
Implement Mitigation Strategies: Follow the recommendations in "Issue 1: Low Recovery of this compound" to minimize the formation of these degradation products.
-
Method Validation: Ensure your analytical method is validated to separate this compound from its potential degradation products.
Quantitative Data Summary
The following table summarizes the known stability of this compound in biological matrices under various conditions.
| Condition | Matrix | Duration | Stability | Reference |
| Bench-top | Dog Plasma | 8 hours | Stable | [3][4] |
| Freeze-Thaw | Dog Plasma | 3 cycles | Stable | [3][4] |
| Long-term Storage | Dog Plasma | 6 weeks | Stable at -70°C | [3][4] |
| Processed Samples | Dog Plasma | 24 hours | Stable at 4°C | [3] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques, adapted to enhance the stability of this compound.
Protocol 1: Protein Precipitation with Acetonitrile (B52724) (ACN)
This is a common and effective method for removing proteins from plasma samples.
Materials:
-
Plasma sample
-
Ice-cold acetonitrile (ACN) containing an internal standard (if used)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold ACN.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at 4°C for 10 minutes to facilitate protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing this compound for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE can offer a cleaner extract compared to protein precipitation.
Materials:
-
Plasma sample
-
Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 600 µL of the extraction solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Visualizations
This compound Degradation Pathways
The following diagram illustrates the known degradation pathways of this compound.
Caption: Major degradation pathways of this compound.
Recommended Sample Preparation Workflow
This workflow outlines the key steps to minimize this compound degradation during sample preparation.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of degradation products of this compound by LC-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of this compound and its major metabolite M1 in dog plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iris.unica.it [iris.unica.it]
- 7. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antioxidant properties of novel benzimidazoles containing substituted indole or 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphthalene fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Long-Term Tegoprazan Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting long-term animal studies investigating the effects of Tegoprazan, a potent potassium-competitive acid blocker (P-CAB).
Frequently Asked Questions (FAQs)
Q1: What is the primary long-term safety concern for this compound and other potent acid suppressants in animal models?
A1: The primary long-term concern is the physiological consequence of sustained, profound gastric acid suppression. This leads to a feedback loop that causes hypergastrinemia (elevated serum gastrin levels).[1] Chronic hypergastrinemia is a potent trophic stimulus for enterochromaffin-like (ECL) cells in the gastric mucosa, which can lead to ECL cell hyperplasia and, particularly in rats, the development of benign and malignant neuroendocrine tumors (carcinoids).[2]
Q2: Which animal model is most appropriate for studying the long-term effects of this compound?
A2: The Sprague-Dawley (SD) rat is the most commonly used and recommended model for carcinogenicity studies of acid-suppressing drugs.[2] Rats are known to be particularly sensitive to the proliferative effects of gastrin on ECL cells, making them a conservative model for assessing the risk of neuroendocrine tumor formation.[2][3] Long-term studies in ICR mice have also been conducted, which showed no evidence of carcinogenicity, highlighting species-specific differences.[2]
Q3: What is the expected timeline for the development of ECL cell changes in rats?
A3: ECL cell hyperplasia can be observed relatively early. Studies with other potent acid suppressants like omeprazole (B731) show that ECL cell density increases approximately linearly over time.[4] In long-term carcinogenicity studies with this compound, gastric neuroendocrine tumors were identified in rats following daily oral gavage for up to 94 weeks.[2]
Q4: Are the this compound-induced ECL cell tumors in rats considered relevant to human risk assessment?
A4: Gastric ECL cell tumors observed in rats are generally considered to be a consequence of the exaggerated pharmacological effect (i.e., profound acid suppression leading to sustained hypergastrinemia) of the drug.[2] This mechanism is a known species-specific sensitivity. While it highlights the biological potential, the direct translation of rat carcinoid findings to human risk is debated, especially since long-term studies with proton pump inhibitors (PPIs) in humans have not shown a clear link to clinically significant neuroendocrine tumors.[1]
Q5: Does this compound consistently cause greater hypergastrinemia than older proton pump inhibitors (PPIs)?
A5: Not necessarily. While P-CABs as a class provide more potent and sustained acid suppression, the degree of resulting hypergastrinemia can vary. Some animal and human studies indicate that the increase in gastrin levels with this compound is comparable to that seen with PPIs like lansoprazole (B1674482) or esomeprazole.[1]
Troubleshooting Guide
| Issue / Question | Potential Cause(s) | Recommended Solution(s) / Troubleshooting Step(s) |
| Inconsistent Serum Gastrin Levels | 1. Variability in Dosing: Inaccurate gavage technique or inconsistent formulation concentration. 2. Food Intake: Gastrin levels are influenced by food. Blood sampling at inconsistent times relative to feeding can increase variability. 3. Stress: Animal stress can influence gastrointestinal hormones. | 1. Refine Dosing Technique: Ensure all technicians are proficient in oral gavage. Prepare fresh formulations regularly and verify concentration. 2. Standardize Blood Sampling: Perform blood collection at the same time each day, typically after a period of fasting, to get basal gastrin levels. 3. Acclimatize Animals: Ensure animals are well-acclimatized to handling and procedures to minimize stress. |
| High Mortality Rate in Long-Term Study | 1. Gavage Injury: Esophageal perforation or lung aspiration due to improper gavage technique is a common cause of unexpected death.[5] 2. Compound Toxicity: Although this compound is generally well-tolerated, high doses may lead to unforeseen toxicity. 3. Age-Related Morbidity: In 2-year studies, age-related health issues are common and can confound results. | 1. Proper Gavage Technique: Use appropriate gavage needle size with a ball-tip. Ensure technicians are properly trained and do not force the tube. Consider alternative dosing methods like voluntary consumption in a palatable vehicle if feasible.[5] 2. Review Dose Selection: Ensure dose levels were appropriately selected based on shorter-term dose-range finding studies. Monitor for clinical signs of toxicity. 3. Maintain High Husbandry Standards: Ensure a clean, stable environment. Promptly identify and manage age-related health issues in consultation with veterinary staff. |
| Difficulty Preparing a Stable Oral Formulation | 1. Poor Solubility: this compound is not freely soluble in water. 2. Instability in Suspension: The compound may settle out of suspension, leading to inaccurate dosing. This compound's amorphous form can convert to a more stable, but potentially less soluble, crystalline form (Polymorph A) in aqueous environments.[6][7] | 1. Select Appropriate Vehicle: Use a standard suspending vehicle such as 0.5% carboxymethylcellulose (CMC) in water or a 0.5% methylcellulose (B11928114) solution.[8] 2. Ensure Homogeneity: Prepare fresh suspensions regularly (e.g., weekly) and store under recommended conditions. Always vortex or stir the suspension vigorously before each use to ensure a uniform dose is drawn. Conduct stability tests on the formulation to ensure concentration remains consistent over the preparation period. |
| Animals Refuse Dosing (Palatability Issues) | 1. Aversive Taste: The drug or vehicle may have an unpleasant taste, causing animals to resist dosing. | 1. Masking Taste: For administration methods other than gavage (e.g., in diet or voluntary liquid), consider using sweeteners like a 10% sucrose (B13894) solution to improve palatability.[5] 2. Gavage as Standard: For regulatory toxicology studies, oral gavage remains the standard as it ensures accurate dose delivery, bypassing palatability issues.[8] |
Data Presentation
Table 1: Recommended Animal Models for this compound Long-Term Studies
| Species/Strain | Study Type | Typical Duration | Key Considerations |
| Sprague-Dawley Rat | Carcinogenicity | 94-104 weeks (approx. 2 years)[2] | Primary Model. High sensitivity to hypergastrinemia-induced ECL cell proliferation and carcinoid formation.[2] Extensive historical control data available. |
| ICR or CD-1 Mouse | Carcinogenicity | 104 weeks (2 years)[2] | Secondary Model. Less sensitive to ECL cell changes than rats. This compound showed no carcinogenicity in mice.[2] Useful for assessing species-specific effects. |
| Beagle Dog | Chronic Toxicity | 6-9 months | Non-rodent model. Less prone to ECL cell carcinoids. Useful for assessing other potential organ toxicities and for pharmacokinetic/pharmacodynamic (PK/PD) modeling.[9] |
Table 2: Expected Dose-Dependent Effects of Potent Acid Suppression in Rats (2-Year Study)
| Parameter | Low Dose (Clinically Relevant Exposure) | Mid Dose | High Dose (Exaggerated Pharmacological Exposure) |
| Gastric pH | Significant Increase | Sustained, Marked Increase | Sustained, Maximal Increase |
| Serum Gastrin | Moderate, sustained elevation | Significant, sustained elevation (e.g., >2-3 fold) | Marked, sustained elevation (e.g., >7-10 fold) |
| ECL Cell Density | Mild to moderate diffuse hyperplasia | Moderate to marked diffuse and linear hyperplasia | Marked diffuse, linear, and micronodular hyperplasia[2] |
| Gastric Histopathology | ECL cell hyperplasia | ECL cell hyperplasia, potential for benign neuroendocrine tumors (adenomas) | High incidence of benign and/or malignant neuroendocrine tumors (carcinoids)[2] |
Note: The exact fold-increase in gastrin and incidence of tumors are dose- and compound-specific. The values presented are illustrative based on the class effect of potent acid suppressants.
Experimental Protocols & Methodologies
Protocol: 2-Year Oral Carcinogenicity Study in Sprague-Dawley Rats
-
Animal Selection:
-
Use young, healthy Sprague-Dawley rats from a reputable supplier.
-
Start with at least 50-60 animals per sex per group to ensure sufficient survivors at study termination.
-
Acclimatize animals for at least one week before the start of the study.
-
-
Dose Groups & Formulation:
-
Groups: Control (vehicle only), Low Dose, Mid Dose, and High Dose.
-
Dose Selection: Based on results from prior 13-week toxicity studies. The high dose should be a maximum tolerated dose (MTD) or a limit dose, expected to produce exaggerated pharmacology (significant hypergastrinemia).
-
Formulation: Prepare this compound as a suspension in a suitable vehicle (e.g., 0.5% w/v Carboxymethylcellulose in purified water). Prepare formulations fresh at least weekly and confirm stability and concentration.
-
-
Administration:
-
Administer the formulation or vehicle once daily via oral gavage.
-
Dose volume should be based on the most recent body weight measurement (e.g., 5 mL/kg).
-
-
In-Life Monitoring & Measurements:
-
Clinical Observations: Conduct cage-side observations twice daily and a detailed physical examination weekly. Note any clinical signs of toxicity (e.g., changes in activity, piloerection, poor grooming).
-
Body Weight & Food Consumption: Record weekly.
-
Ophthalmology: Conduct examinations pre-study and near termination.
-
Blood Sampling: Collect blood (e.g., from the sublingual or jugular vein) at interim points (e.g., 6, 12, 18 months) and at termination for:
-
Hematology & Clinical Chemistry: To monitor for systemic toxicity.
-
Serum Gastrin Levels: To confirm dose-dependent hypergastrinemia.
-
-
-
Terminal Procedures (at 24 months):
-
Conduct a full necropsy on all animals.
-
Record organ weights (liver, kidneys, adrenal glands, brain, stomach, etc.).
-
Collect a comprehensive set of tissues, with special attention to the stomach.
-
-
Histopathology:
-
Preserve the stomach by inflating it with a fixative (e.g., 10% neutral buffered formalin).
-
Process and embed the stomach, ensuring sections are taken from the fundus, body, and antrum.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Perform immunohistochemical staining for markers like Chromogranin A (CgA) or Synaptophysin to identify and quantify ECL cells.
-
A veterinary pathologist should evaluate slides for the presence and severity of ECL cell hyperplasia (diffuse, linear, micronodular, adenomatoid) and for benign or malignant neuroendocrine tumors.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound action and the resulting hypergastrinemia-ECL cell feedback loop.
Experimental Workflow
Caption: Workflow for a 2-year carcinogenicity study of this compound in rats.
References
- 1. Long-term Effects of Potassium-competitive Acid Blockers and Proton Pump Inhibitors on Gastrin, Gastric Emptying Rate, and Small Intestinal Microbiota in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gastric ECL-cell hyperplasia and carcinoids in rodents following chronic administration of H2-antagonists SK&F 93479 and oxmetidine and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-course of development and reversal of gastric endocrine cell hyperplasia after inhibition of acid secretion. Studies with omeprazole and ranitidine in intact and antrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Manufacturing Process Development of this compound as a Potassium-Competitive Acid Blocker (P-CAB): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Long-term changes in serum gastrin levels during standard dose vonoprazan therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of Tegoprazan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Tegoprazan and its metabolites.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the chromatographic analysis of this compound.
Q1: Why is my this compound peak exhibiting significant tailing?
A1: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2]
-
Cause 1: Silanol Interactions: At mobile phase pH values above 4-5, surface silanol groups (-Si-OH) on the column packing can become ionized (-Si-O-), creating cation-exchange sites that interact strongly with protonated basic compounds like this compound.[2] This secondary interaction mechanism leads to delayed elution for a fraction of the analyte molecules, resulting in a tailing peak.[2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2 and 3.5 using an additive like formic acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][3]
-
Solution 2: Use High-Purity, End-Capped Columns: Modern, high-purity silica (B1680970) columns that are thoroughly end-capped are designed to have a lower concentration of accessible, acidic silanol groups, thereby reducing the potential for peak tailing.[2][3]
-
Solution 3: Increase Buffer Concentration: For LC-UV applications, increasing the ionic strength of the mobile phase (e.g., using a higher concentration of a phosphate (B84403) buffer) can help mask the residual silanol sites and improve peak shape.[1] Note that high buffer concentrations (>10 mM) are generally not recommended for LC-MS due to the risk of ion suppression.[1]
Q2: I am observing poor resolution between this compound and its main metabolite, M1. How can I improve the separation?
A2: Achieving clear separation between a parent drug and its metabolites, such as this compound and its N-demethylated metabolite M1, is critical.[4][5] Improving resolution involves optimizing selectivity (α), efficiency (N), and retention (k).[6]
-
Cause 1: Insufficient Selectivity (α): The mobile phase and stationary phase chemistry may not be providing enough differential interaction to separate the two closely related compounds.
-
Solution 1: Modify Mobile Phase Composition: Changing the organic modifier is a powerful way to alter selectivity.[7] If using acetonitrile (B52724), try substituting it with methanol (B129727) or using a combination of both. The different dipole moments and hydrogen bonding capabilities of these solvents can change the elution order or increase the spacing between peaks.
-
Solution 2: Adjust Gradient Slope: If using gradient elution, making the gradient shallower (i.e., increasing the gradient time while keeping the solvent composition range the same) can significantly improve the resolution of closely eluting peaks.[8]
-
Solution 3: Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18 column.
Q3: All peaks in my chromatogram, including this compound and the internal standard, are broad. What is the likely cause?
A3: When all peaks are uniformly broad, the issue is often related to the system rather than specific chemical interactions.
-
Cause 1: Extra-Column Volume: Excessive volume between the injector and the detector can cause significant band broadening. This includes using tubing with a large internal diameter or excessive length, or having poorly made connections.[9] This problem is more pronounced with smaller diameter columns (e.g., 2.1 mm).[1]
-
Solution 1: Minimize Tubing and Check Connections: Ensure all tubing is as short as possible with the smallest practical internal diameter. Re-check all fittings to ensure they are properly seated and have no gaps, which can create dead volume.[3][9]
-
Cause 2: Column Failure: A void or channel may have formed at the head of the analytical column due to pressure shocks or degradation of the packed bed.[9]
-
Solution 2: Use a Guard Column and Replace Analytical Column: Using a guard column can protect the analytical column from contaminants and physical stress.[10] If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help, but replacement is often necessary.[1][10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of this compound?
A1: The primary metabolic pathways for this compound include demethylation, oxidation, glucuronidation, and sulfation.[4][5] The major circulating metabolite is the N-demethylation product, known as M1.[4][5] In human plasma, this compound and M1 are the most abundant drug-related compounds.[4][5]
Q2: Which enzymes are responsible for this compound metabolism?
A2: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[11][12] It does not appear to be significantly affected by CYP2C19 metabolism.[13]
Q3: What type of analytical column is typically used for this compound analysis?
A3: Reversed-phase C18 columns are commonly used for the separation of this compound and its metabolites. Specific examples found in validated methods include XBridge C18 and ACQUITY UPLC BEH C18 columns.[4][14][15]
Q4: What are the typical mass transitions (m/z) for this compound and its M1 metabolite in LC-MS/MS?
A4: In positive electrospray ionization (ESI+) mode, the multiple reaction monitoring (MRM) transitions are typically:
Section 3: Comparative Analytical Methods
The following table summarizes conditions from published UPLC-MS/MS methods for the analysis of this compound and its M1 metabolite, providing a basis for method development.
| Parameter | Method 1 (Human Plasma)[4] | Method 2 (Dog Plasma)[16][17] | Method 3 (Rat Plasma)[14][15] |
| Column | XBridge C18 (2.1 x 50 mm, 5 µm) | Information not specified | Waters ACQUITY UPLC BEH C18 |
| Mobile Phase A | 5 mM Ammonium formate (B1220265) + 0.1% Formic Acid in Water/Acetonitrile | 0.1% Formic Acid in Water | Information not specified |
| Mobile Phase B | Methanol/Acetonitrile/Formic Acid (50/50/0.1, v/v/v) | Acetonitrile | Information not specified |
| Flow Rate | 0.8 mL/min | 0.4 mL/min | 0.5 mL/min |
| Gradient Program | 0-15% B (0.6min), 15-40% B (1.2min), 40-95% B (0.7min), hold 95% B (0.5min) | Gradient elution specified | Gradient elution specified |
| Total Run Time | 4.5 min | 3.0 min | Information not specified |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM (this compound) | 388.1 → 219.9 | 388.3 → 220.1 | Information not specified |
| MRM (Metabolite M1) | 374.1 → 206.0 | 374.3 → 206.1 | Information not specified |
Section 4: Detailed Experimental Protocol
This section provides a representative protocol for the simultaneous quantification of this compound and its M1 metabolite in plasma, based on common methodologies.[4][16][17]
Objective: To quantify the concentration of this compound and M1 in plasma using UPLC-MS/MS.
1. Materials and Reagents:
-
This compound and M1 reference standards
-
Internal Standard (IS), e.g., this compound-d6[4] or Revaprazan[14]
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid and Ammonium Formate
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 150 µL of acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
3. UPLC-MS/MS Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
1.5 min: 90% B
-
2.5 min: 90% B
-
2.6 min: 10% B
-
3.5 min: 10% B
-
-
Mass Spectrometer: Triple Quadrupole
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
This compound: Q1: 388.3 m/z, Q3: 220.1 m/z
-
M1: Q1: 374.3 m/z, Q3: 206.1 m/z
-
IS (this compound-d6): Q1: 394.2 m/z, Q3: 225.8 m/z[4]
-
4. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to determine the concentrations of this compound and M1 in the quality control and unknown samples.
Section 5: Visualized Workflows and Pathways
The following diagrams illustrate key processes relevant to the analysis of this compound.
Caption: Troubleshooting workflow for common chromatography issues.
Caption: Simplified metabolic pathway of this compound.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. walueps.com [walueps.com]
- 5. Mass balance and metabolite profiles in humans of this compound, a novel potassium-competitive acid blocker, using 14C-radiolabelled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. uhplcs.com [uhplcs.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Prediction of Drug–Drug Interaction Potential of this compound Using Physiologically Based Pharmacokinetic Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel UPLC-MS/MS Method for Determining this compound in Rat Plasma: An Application in a Rat Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous quantification of this compound and its major metabolite M1 in dog plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with Tegoprazan precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Tegoprazan precipitation during in vitro experiments.
Troubleshooting Guide: Dealing with this compound Precipitation
This compound, a potassium-competitive acid blocker, is characterized by its poor aqueous solubility, which can lead to precipitation in cell culture media. This guide offers solutions to common precipitation issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Exceeding Solubility Limit: The final concentration of this compound surpasses its solubility in the aqueous cell culture medium. | - Decrease the final working concentration of this compound.- Conduct a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols).[1] |
| Solvent Shock: Rapid dilution of a concentrated Dimethyl Sulfoxide (DMSO) stock solution into the aqueous medium causes the compound to "crash out."[2] | - Perform serial dilutions of the stock solution in pre-warmed (37°C) culture medium.[1]- Add the this compound stock solution dropwise to the medium while gently vortexing or swirling.[1] | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[1] | - Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1] | |
| Precipitation Over Time in Incubator | Temperature Shift: Moving the prepared media from room temperature to a 37°C incubator can affect solubility. | - Pre-warm the cell culture medium to 37°C before adding this compound.- Ensure the incubator maintains a stable temperature. |
| pH Shift in Medium: The pH of the medium can change due to the CO2 environment or cellular metabolism, affecting the solubility of pH-sensitive compounds like this compound.[1] this compound's solubility is pH-dependent, with lower solubility at neutral to alkaline pH.[3] | - Ensure your medium is adequately buffered for the incubator's CO2 concentration.- Monitor the pH of your culture medium, especially in long-term or high-density cultures. | |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the medium, forming insoluble complexes.[1] | - Test this compound's stability in your specific cell culture medium over the intended duration of your experiment.- If using serum-free media, consider that some compounds are more prone to precipitation without the solubilizing effects of serum proteins.[2] | |
| Media Evaporation: Evaporation in long-term cultures can increase the concentration of all components, including this compound, leading to precipitation. | - Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal plates for long-term experiments. | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | Poor Solubility at Low Temperatures: The compound may have reduced solubility at the low temperatures used for storage. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.- Before use, gently warm the stock solution to room temperature and vortex to ensure any precipitate is redissolved. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] It is crucial to use anhydrous, cell culture-grade DMSO to prevent compound degradation and water absorption, which can reduce solubility.
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: To avoid solvent toxicity to your cells, the final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v), and for many cell lines, below 0.1%.[5]
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can determine the maximum soluble concentration by performing a solubility test. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.[1]
Q4: Can the presence of serum in the culture medium affect this compound's solubility?
A4: Yes, serum proteins can sometimes help to solubilize hydrophobic compounds.[2] If you are observing precipitation in serum-free medium, the addition of serum may improve solubility. Conversely, in some cases, interactions with serum components can also lead to precipitation. It is recommended to test the solubility in both the presence and absence of your usual serum concentration.
Q5: What are the known physicochemical properties of this compound that are relevant to its use in cell culture?
A5: this compound is a hydrophobic compound with low aqueous solubility.[6] Its solubility is pH-dependent, with greater solubility in acidic conditions and significantly lower solubility at the neutral pH (around 7.2-7.4) of typical cell culture media.[3]
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Weight | 387.38 g/mol | [4] |
| Aqueous Solubility (pH 6.8) | 0.02 mg/mL | [3] |
| Aqueous Solubility (pH 3.0) | 0.7 mg/mL | [3] |
| pKa (weak base) | 5.1 | [3] |
| Solubility in DMSO | ≥ 100 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine Stock Concentration: Aim for a stock concentration that is at least 1000-fold higher than your final desired working concentration to keep the final DMSO volume low. A common stock concentration is 10-50 mM.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube until the this compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you empirically determine the solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Your complete cell culture medium (e.g., DMEM or RPMI-1640, with your standard serum and supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of your this compound stock solution in the pre-warmed complete cell culture medium. It is recommended to perform a 2-fold serial dilution starting from a concentration that is likely to precipitate (e.g., 200 µM) down to a low concentration (e.g., ~1 µM). Ensure the final DMSO concentration is constant across all dilutions and your vehicle control.
-
Immediate Visual Inspection: Immediately after preparing the dilutions, visually inspect each tube or well for any signs of precipitation (e.g., cloudiness, crystals, or a film).
-
Incubation: Incubate the tubes or plate under your standard cell culture conditions (37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
Microscopic Examination: At various time points during the incubation (e.g., 1, 4, 24, 48, and 72 hours), examine a small aliquot from each dilution under a microscope to check for the presence of micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of any visible precipitate (both macroscopically and microscopically) throughout the incubation period is the maximum recommended working concentration for your experimental conditions.
Mandatory Visualization
Signaling Pathway
This compound has been shown to have anti-cancer effects in gastric cancer cells, potentially through the PI3K/AKT/GSK3β signaling pathway.[7]
Caption: this compound's potential signaling pathway in gastric cancer cells.
Experimental Workflow
A logical workflow for troubleshooting this compound precipitation in cell culture.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Integration of a Physiologically Based Pharmacokinetic and Pharmacodynamic Model for this compound and Its Metabolite: Application for Predicting Food Effect and Intragastric pH Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Physiologically Based Pharmacokinetic Model for this compound: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. KR20240109898A - Amorphous this compound solid dispersion - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Control Experiments for Assessing Tegoprazan's Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Tegoprazan.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and key off-target activities of this compound?
A1: this compound is a potassium-competitive acid blocker (P-CAB) that potently and selectively inhibits the gastric H+/K+-ATPase (proton pump)[1][2]. Its primary on-target effect is the suppression of gastric acid secretion. Preclinical studies have assessed its selectivity against the closely related Na+/K+-ATPase, demonstrating a significant selectivity margin.
Data Presentation: this compound In Vitro IC50 Data
| Target | IC50 (µM) | Target Type | Notes |
| Porcine H+/K+-ATPase | 0.53 | On-target | Primary therapeutic target. |
| Canine H+/K+-ATPase | 0.29 - 0.52 | On-target | Demonstrates cross-species activity. |
| Human H+/K+-ATPase | 0.29 - 0.52 | On-target | Relevant for clinical efficacy. |
| Canine Kidney Na+/K+-ATPase | >100 | Off-target | Indicates high selectivity for the proton pump over the sodium pump. |
Q2: What are the common adverse events observed with this compound in clinical trials, and could they be related to off-target effects?
A2: The most frequently reported adverse events in clinical trials are generally mild and include gastrointestinal disorders (2-4.9%) and headaches (1-4.9%)[1]. These are likely attributable to the on-target effect of gastric acid suppression. So far, the clinical safety profile of this compound has been favorable, with no strong indications of significant off-target effects at therapeutic doses[1][3][4][5][6].
Q3: My experimental results with this compound are inconsistent with its known mechanism of action. How can I determine if this is due to an off-target effect?
A3: Unexplained experimental outcomes could suggest an off-target effect. A systematic approach to investigate this is crucial. The following workflow can help you troubleshoot and identify potential off-target interactions.
Troubleshooting workflow for investigating suspected off-target effects.
Troubleshooting Guides
Issue: Unexpected change in a signaling pathway upon this compound treatment in our cell-based assay.
Possible Cause: this compound may be interacting with an unintended molecular target within your experimental system.
Resolution Steps:
-
Confirm the On-Target Effect: First, ensure that this compound is engaging its primary target in your system, if applicable (e.g., by measuring changes in extracellular acidification rate).
-
In Silico Prediction: Use computational tools to predict potential off-targets of this compound based on its chemical structure. Several online databases and software can screen for structural similarities to known ligands of various proteins.
-
Broad-Panel In Vitro Screening: If in silico analysis suggests potential off-target families (e.g., kinases, G-protein coupled receptors), perform a broad-panel screening assay. This involves testing this compound against a large number of purified enzymes or receptors to identify potential interactions.
-
Orthogonal Assays: If a potential off-target is identified, confirm this interaction using a different experimental method. For example, if a binding assay shows an interaction, a functional assay should be used to determine if this binding has a biological consequence.
-
Cellular Target Engagement: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that this compound is engaging the putative off-target within the intact cell.
Issue: Observed cytotoxicity at concentrations where this compound should be well-tolerated.
Possible Cause: The observed cell death may be due to an off-target effect on a critical cellular component.
Resolution Steps:
-
Determine the IC50 for Cytotoxicity: Perform a dose-response curve to accurately determine the concentration of this compound that causes 50% cell death in your specific cell line.
-
Compare with On-Target IC50: Compare the cytotoxic IC50 with the known on-target IC50 for H+/K+-ATPase (0.29 - 0.53 µM). A large difference may suggest an off-target effect is responsible for the cytotoxicity.
-
Target Knockdown/Knockout Experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein. If the cells become resistant to this compound-induced cytotoxicity, it strongly suggests the effect is mediated through that off-target.
-
Rescue Experiments: If the off-target is an enzyme, try to rescue the cytotoxic phenotype by adding an excess of the enzyme's product.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for screening this compound against a panel of protein kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Kinase Panel Selection: Choose a commercially available kinase screening panel that covers a diverse range of the human kinome.
-
Assay Performance:
-
The screening is typically performed using a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay.
-
This compound is tested at a fixed concentration (e.g., 10 µM) in the initial screen.
-
Each kinase reaction includes the purified kinase, a specific substrate, ATP (labeled or unlabeled, depending on the assay format), and the test compound.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis:
-
The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO).
-
For any "hits" (kinases showing significant inhibition), a follow-up dose-response curve is generated to determine the IC50 value.
-
Protocol 2: GPCR Binding Assay (Radioligand Displacement)
This protocol describes a method to assess the binding of this compound to a specific G-protein coupled receptor (GPCR).
Objective: To determine if this compound can displace a known radioligand from a specific GPCR, indicating binding to the receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
Assay Setup:
-
In a multi-well plate, combine the cell membranes, a specific radioligand for the GPCR (at a concentration close to its Kd), and varying concentrations of this compound.
-
Include a control for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Hypothetical Off-Target Signaling Pathway
While this compound is highly selective, it is a good laboratory practice to consider potential off-target effects on common signaling pathways. The following diagram illustrates a hypothetical scenario where a small molecule inhibitor inadvertently affects the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common off-target for various drugs.
Hypothetical off-target inhibition of the EGFR signaling pathway.
Experimental Workflow for Off-Target Identification
The following diagram outlines a general experimental workflow for the systematic identification and validation of a drug's off-target effects.
Systematic workflow for identifying and validating off-target effects.
References
- 1. This compound: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Comparison of hepatotoxicity of this compound, a novel potassium-competitive acid blocker, with proton pump inhibitors using real-world data: A nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomised clinical trial: this compound, a novel potassium-competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Molecular Dynamics Simulations for Tegoprazan Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing molecular dynamics (MD) simulations of Tegoprazan binding to the gastric H+/K+ ATPase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[1][2][3] Its primary mechanism involves the reversible and competitive inhibition of the gastric H+/K+ ATPase, also known as the proton pump.[1][4][5] By binding to the potassium-binding site of the pump, this compound effectively blocks the final step in gastric acid secretion.[4] Unlike proton pump inhibitors (PPIs), P-CABs like this compound do not require acidic activation and have a more rapid onset of action.[4]
Q2: Where can I find the structure of the H+/K+ ATPase for my simulation?
The crystal structure of the Sus scrofa (pig) gastric H+/K+ ATPase in complex with this compound is available in the Protein Data Bank (PDB) under the accession code 7W47 .[6] This structure provides an excellent starting point for setting up your MD simulation. If a specific conformation or a different species' structure is required, homology modeling may be necessary, using a known structure like 7W47 or 3IXZ (pig gastric H+/K+-ATPase complexed with aluminium fluoride) as a template.[7]
Q3: How should I parameterize this compound for my simulation?
This compound is a non-standard molecule and requires parameterization for use in MD simulations with force fields like CHARMM or AMBER. The SMILES string for this compound is Cc1nc2cc(cc(c2[nH]1)O[C@H]3CCOc4cc(cc(c34)F)F)C(=O)N(C)C.[2] Web-based tools like CHARMM-GUI's Ligand Reader & Modeler can generate force field parameters for small molecules.[8][9] These tools typically require the 3D structure of the ligand (which can be generated from its SMILES string) and will produce the necessary topology and parameter files for use in simulation packages like GROMACS or NAMD.
Q4: What is the pKa of this compound and how does it affect the simulation setup?
The pKa of this compound is approximately 5.1-5.2.[5] This means its protonation state is dependent on the pH of the environment. In the acidic environment of the stomach, this compound is likely to be protonated. This protonation has been shown to induce a change in the inhibitor's pose within the binding cavity, potentially leading to higher affinity.[4][10] When setting up your simulation, it is crucial to determine the appropriate protonation state of this compound based on the pH you are simulating. Tools like pdb2gmx in GROMACS allow for the manual selection of protonation states for titratable residues.[11] For more advanced simulations, constant pH MD methods can be employed to allow the protonation state to change dynamically during the simulation.[12][13]
Q5: How can I model the competitive binding of this compound with potassium ions?
This compound is a potassium-competitive inhibitor.[1][5] This competitive mechanism can be investigated using MD simulations. One approach is to run separate simulations with and without potassium ions in the binding site to observe the differences in this compound's binding pose and interaction energies.[4][10] Advanced techniques like accelerated MD (aMD) or metadynamics can be used to simulate the binding and unbinding events in the presence of competing potassium ions, providing insights into the thermodynamics and kinetics of the competitive process.
Troubleshooting Guides
This section addresses common issues encountered during MD simulations of this compound with the H+/K+ ATPase.
Problem 1: System instability or crashes during simulation.
Possible Causes:
-
Poor initial structure: Steric clashes in the initial PDB structure of the protein-ligand complex or improper placement within the membrane can lead to instability.
-
Incorrect membrane setup: An inappropriate membrane composition or insufficient equilibration of the membrane around the protein can cause the system to become unstable.
-
Faulty ligand parameters: Inaccurate or incomplete parameterization of this compound can result in unrealistic forces and system crashes.
Solutions:
-
Energy Minimization: Perform a thorough energy minimization of the initial protein-ligand-membrane system to resolve any steric clashes.
-
Membrane Equilibration: Before the production run, perform a multi-step equilibration. This typically involves an initial phase with position restraints on the protein and ligand to allow the lipid and water molecules to relax, followed by a gradual release of these restraints.
-
Parameter Validation: Carefully validate the generated ligand parameters. Check for any high-penalty scores if using tools like CGenFF. It may be necessary to manually refine certain dihedral parameters to better match quantum mechanical calculations.
Problem 2: Ligand (this compound) diffuses away from the binding site.
Possible Causes:
-
Insufficient sampling: The simulation time may not be long enough to observe stable binding.
-
Incorrect binding pose: The initial placement of this compound in the binding pocket might not be optimal.
-
Force field inaccuracies: The force field may not accurately represent the interactions driving the binding.
Solutions:
-
Extended Simulations: Run longer simulations to allow for sufficient sampling of the conformational space and to observe stable binding.
-
Enhanced Sampling Methods: Employ enhanced sampling techniques like aMD or GaMD to accelerate the exploration of the binding landscape and potentially observe rebinding events.[14]
-
Binding Free Energy Calculations: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy. A positive or near-zero value may indicate an unstable complex.
-
Force Field Comparison: If possible, test different force fields to see if the issue persists, as some may better represent the specific interactions in your system.
Problem 3: Difficulty in analyzing and interpreting simulation results.
Possible Causes:
-
Lack of clear metrics: Not knowing which analyses to perform to answer the specific research question.
-
Overwhelming amount of data: MD simulations generate large trajectory files, making it challenging to extract meaningful information.
Solutions:
-
Define Analysis Goals: Before running the simulation, clearly define the questions you want to answer. This will guide your choice of analysis methods.
-
Standard Analyses: Perform standard analyses such as Root Mean Square Deviation (RMSD) to assess system stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions.
-
Binding Free Energy: Calculate the binding free energy using MM/PBSA or MM/GBSA to quantify the strength of the interaction.
-
Visualization: Use molecular visualization software like VMD or PyMOL to visually inspect the trajectory, observe conformational changes, and analyze protein-ligand interactions.[15] Tools like PLIP can also be used to systematically identify all interactions.[15]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's binding to the H+/K+ ATPase.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (µM) | Reference |
| H+/K+ ATPase | Porcine | 0.29 - 0.53 | [3][5] |
| H+/K+ ATPase | Canine | ~0.4 | [5] |
| H+/K+ ATPase | Human | ~0.52 | [5] |
| Na+/K+ ATPase | Canine | >100 | [5] |
Table 2: Apparent Dissociation Constants (Kd) of this compound for H+/K+ ATPase
| Condition | Apparent Kd (µM) | Reference |
| pH 7.2 (High affinity state) | 0.56 ± 0.04 | [4][10] |
| pH 7.2 (Low affinity state) | 2.70 ± 0.24 | [4][10] |
Table 3: Effect of pH on this compound Affinity
| pH | K0.5 (µM) | Reference |
| 7.2 | 3.25 ± 0.29 | [10] |
| 6.2 | 0.89 ± 0.04 | [10] |
Experimental Protocols
Protocol 1: Molecular Dynamics Simulation of this compound-H+/K+ ATPase Complex
This protocol outlines the key steps for setting up and running an MD simulation of the this compound-H+/K+ ATPase complex using GROMACS.
-
System Preparation:
-
Obtain the crystal structure of the H+/K+ ATPase in complex with this compound (PDB ID: 7W47).
-
Separate the protein, ligand (this compound), and any co-factors or ions into separate PDB files.
-
Use a tool like CHARMM-GUI's Ligand Reader & Modeler to generate GROMACS topology (.itp) and parameter files for this compound.
-
Process the protein structure using gmx pdb2gmx, selecting a suitable force field (e.g., CHARMM36m) and water model (e.g., TIP3P). This will generate the protein topology.
-
Combine the protein and ligand topologies by including the ligand .itp file in the main topology file.
-
-
Membrane Embedding:
-
Use a tool like gmx membed or a web server like CHARMM-GUI's Membrane Builder to embed the protein-ligand complex into a pre-equilibrated lipid bilayer (e.g., POPC).
-
-
Solvation and Ionization:
-
Solvate the system with water using gmx solvate.
-
Add ions using gmx genion to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M NaCl).
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove steric clashes using gmx grompp and gmx mdrun.
-
-
Equilibration:
-
Perform a multi-stage equilibration. Start with an NVT (constant number of particles, volume, and temperature) ensemble with position restraints on the protein and ligand heavy atoms to allow the solvent and lipids to equilibrate.
-
Follow with an NPT (constant number of particles, pressure, and temperature) ensemble, gradually releasing the position restraints to allow the entire system to relax.
-
-
Production MD:
-
Run the production simulation for the desired length of time (typically hundreds of nanoseconds to microseconds) using gmx mdrun.
-
-
Analysis:
-
Analyze the trajectory for RMSD, RMSF, hydrogen bonds, and other relevant metrics.
-
Calculate the binding free energy using the gmx_MMPBSA tool.
-
Visualizations
References
- 1. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | 942195-55-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. CHARMM-GUI Ligand Reader & Modeler for CHARMM Force Field Generation of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 10. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phbuilder: A Tool for Efficiently Setting up Constant pH Molecular Dynamics Simulations in GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Binding Analysis Using Accelerated Molecular Dynamics Simulations and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Adjusting for Tegoprazan's pH-dependent solubility in experimental design
This guide provides researchers, scientists, and drug development professionals with essential information for designing experiments that account for the pH-dependent solubility of Tegoprazan, a potassium-competitive acid blocker (P-CAB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility pH-dependent?
A1: this compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells[1][2]. Chemically, it is a weak base with a pKa of 5.1[3][4]. This means that in an acidic environment (pH below its pKa), this compound becomes protonated and more soluble in aqueous solutions. Conversely, as the pH increases and becomes more neutral or basic, its solubility dramatically decreases[4][5].
Q2: How significant is the change in this compound's solubility with pH?
A2: The change is substantial. This compound's solubility is significantly higher in acidic conditions compared to neutral or slightly alkaline conditions. This is a critical factor to consider in experimental design, especially for in vitro assays that are typically conducted at a physiological pH of around 7.4.
Q3: What are the potential consequences of ignoring this compound's pH-dependent solubility in my experiments?
A3: Ignoring this property can lead to several experimental issues, including:
-
Precipitation: The compound can precipitate out of solution when added to neutral pH buffers or cell culture media, leading to inaccurate and non-reproducible concentrations[6][7].
-
Inaccurate Results: The actual concentration of solubilized this compound available to interact with its target will be much lower than the intended concentration, leading to an underestimation of its potency and efficacy (e.g., artificially high IC50 values).
-
Clogged Equipment: Precipitation can clog liquid handling instruments and interfere with plate readers.
Q4: I'm planning an in vitro experiment with this compound in cell culture media (pH ~7.4). How can I prevent it from precipitating?
A4: The best practice is to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it serially in your culture medium. It is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent toxicity to the cells. Adding the diluted stock solution dropwise to the medium while gently vortexing can also help prevent "solvent shock," where the drug crashes out of solution upon rapid dilution[6][8].
Quantitative Data Summary
The solubility of this compound is highly dependent on the pH of the aqueous medium. The following table summarizes the available quantitative data.
| pH | Solubility | Reference(s) |
| 1.0 | 223 mg/mL (predicted) | [4][5] |
| 3.0 | 0.7 mg/mL | [4][5] |
| 6.8 | 0.02 mg/mL | [4][5][9] |
| Water | ~0.03 mg/mL (poor water solubility) | [2] |
Table 1: pH-Dependent Solubility of this compound.
Troubleshooting Guide
Problem: I observed a cloudy precipitate after adding my this compound stock solution to the cell culture medium.
-
Possible Cause 1: Concentration Exceeds Solubility Limit. The final concentration of this compound in your medium is likely above its solubility limit at that specific pH. At a typical cell culture pH of 7.2-7.4, the solubility is very low (~0.02 mg/mL at pH 6.8)[4][5][9].
-
Solution: Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test (see Protocol 2). Ensure your working concentrations are below this limit.
-
-
Possible Cause 2: Solvent Shock. Rapidly diluting a highly concentrated organic stock solution into an aqueous medium can cause the compound to precipitate immediately, even if the final concentration is below the solubility limit[6].
-
Possible Cause 3: Interaction with Media Components. this compound may interact with proteins or salts in the media, leading to the formation of insoluble complexes.
-
Solution: If using a serum-free medium, consider if adding a low percentage of serum is permissible for your experiment, as serum proteins can sometimes help solubilize compounds[6].
-
Problem: My experimental results are inconsistent and not reproducible.
-
Possible Cause: Variable Precipitation. If precipitation is occurring, the amount of soluble this compound may vary between wells or experiments, leading to high variability in your data.
-
Solution: Strictly follow a standardized protocol for preparing your working solutions (see Protocol 1 and 2). Visually inspect each solution for clarity before adding it to your cells. Any experiment with visible precipitate should be considered invalid.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution[8].
-
Visually inspect the solution to ensure it is clear and free of particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dosing this compound in In Vitro Aqueous Media (e.g., Cell Culture)
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) experimental buffer or cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed medium to achieve the final desired concentrations.
-
Crucially , when diluting from the DMSO stock into the aqueous medium, add the stock solution dropwise into the medium while gently vortexing or swirling the tube. This minimizes solvent shock and reduces the risk of precipitation[8].
-
Ensure the final concentration of DMSO is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (e.g., ≤0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your experimental setup. If any cloudiness or precipitate is observed, the solution should not be used.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Recommended experimental workflow for handling this compound.
Caption: Simplified mechanism of action for this compound (P-CAB).
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Integration of a Physiologically Based Pharmacokinetic and Pharmacodynamic Model for this compound and Its Metabolite: Application for Predicting Food Effect and Intragastric pH Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Physiologically Based Pharmacokinetic Model for this compound: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Selecting appropriate internal standards for Tegoprazan quantification
This technical support center provides guidance on selecting the appropriate internal standard (IS) for the accurate quantification of Tegoprazan in biological matrices. It includes frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d6.[1][2] SIL internal standards exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects. This minimizes variability during sample preparation and analysis, leading to the most accurate and precise results.
Q2: Are there any alternative internal standards that can be used if a stable isotope-labeled version is unavailable?
A2: Yes, a structural analog can be used as an alternative. Revaprazan has been successfully used as an internal standard for the quantification of this compound in rat and dog plasma.[3][4][5] When selecting a structural analog, it is crucial to choose a compound with similar chemical structure, polarity, and ionization characteristics to this compound to ensure it behaves similarly during the analytical process.
Q3: What are the key considerations when selecting an internal standard?
A3: The primary considerations for selecting a suitable internal standard are:
-
Physicochemical Similarity: The IS should closely resemble this compound in terms of chemical structure, polarity, and ionization potential.
-
Chromatographic Behavior: The IS should have a similar retention time to this compound, but with baseline separation to avoid isobaric interference.
-
Mass Spectrometric Detection: The IS should have a distinct mass-to-charge ratio (m/z) from this compound to allow for selective detection.
-
Stability: The IS must be stable throughout the entire analytical process, from sample collection and storage to final analysis.
-
Purity: The IS should be of high purity and free from any impurities that could interfere with the quantification of this compound.
-
Commercial Availability: The IS should be readily available from a reliable supplier.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape or Tailing for Internal Standard | Column Overload: The concentration of the internal standard is too high. | Optimize the concentration of the internal standard. A typical starting concentration is in the mid-range of the calibration curve. |
| Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal for the internal standard. | Adjust the mobile phase composition, including the pH and the type and proportion of the organic modifier. | |
| Column Degradation: The analytical column has deteriorated. | Replace the analytical column with a new one of the same type. | |
| High Variability in Internal Standard Response | Inconsistent Sample Preparation: Variability in protein precipitation or liquid-liquid extraction steps. | Ensure consistent and precise execution of the sample preparation protocol. Use of automated liquid handlers can improve reproducibility. |
| Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components. | Evaluate and mitigate matrix effects by optimizing the sample cleanup procedure or chromatographic separation. A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. | |
| Instability of Internal Standard: The internal standard is degrading in the sample matrix or during storage. | Assess the stability of the internal standard under various conditions (e.g., freeze-thaw cycles, bench-top stability). Prepare fresh stock solutions and working solutions regularly. | |
| Internal Standard Signal Drifting Over a Run | Mass Spectrometer Instability: Fluctuations in the mass spectrometer's performance. | Allow the mass spectrometer to stabilize sufficiently before starting the analytical run. Monitor system suitability throughout the run. |
| Changes in Mobile Phase Composition: The mobile phase composition is changing over time. | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase for each analytical run. | |
| No or Low Internal Standard Signal | Incorrect Mass Spectrometer Settings: The mass transition for the internal standard is not being monitored correctly. | Verify the precursor and product ion m/z values and other mass spectrometer parameters for the internal standard. |
| Internal Standard Not Added: The internal standard was not added to the samples. | Review the sample preparation procedure to ensure the internal standard is added at the correct step and in the correct amount. | |
| Degradation of Internal Standard: The internal standard has completely degraded. | Check the stability and storage conditions of the internal standard stock and working solutions. |
Experimental Protocols
Selection and Initial Evaluation of an Internal Standard
This protocol outlines the steps for selecting and performing an initial evaluation of a potential internal standard for this compound quantification.
Troubleshooting Workflow for Internal Standard Issues
This diagram illustrates a logical approach to troubleshooting common problems related to the internal standard during method development and validation.
References
- 1. walueps.com [walueps.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel UPLC-MS/MS Method for Determining this compound in Rat Plasma: An Application in a Rat Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tegoprazan vs esomeprazole in rat models of erosive esophagitis
Lack of Direct Comparative Studies in Rat Models
Experimental Protocols for Inducing Erosive Esophagitis in Rats
Researchers have established several methods to induce erosive esophagitis in rats to study the pathophysiology of the disease and evaluate the efficacy of potential treatments. A common and effective surgical method involves the ligation of specific parts of the stomach and duodenum to promote the reflux of gastric acid into the esophagus.
Surgically Induced Chronic Acid Reflux Esophagitis Model
This widely used model effectively mimics chronic acid reflux esophagitis in humans.[1]
Procedure:
-
Animal Preparation: Wistar rats are typically used for this procedure.[2] They are acclimatized under standard laboratory conditions with free access to food and water.
-
Anesthesia: The rats are anesthetized before the surgical procedure.
-
Surgical Incision: A midline laparotomy is performed to expose the stomach and duodenum.
-
Ligation: A 2-0 silk thread is used to ligate the transitional region between the forestomach and the glandular portion of the stomach.[1]
-
Pyloric Obstruction: To further enhance acid reflux, the duodenum near the pylorus is covered with a small piece of an 18Fr Nélaton catheter.[1]
-
Closure: The abdominal incision is then closed.
-
Post-operative Care: The animals are monitored for recovery and the development of esophagitis.
This procedure has a high survival rate, with esophagitis developing in nearly all subjects.[1] Histopathological examination of the esophagus in these models reveals characteristics of chronic inflammation, including increased thickness of the esophageal epithelium, elongation of the lamina propria papillae, and inflammatory cell infiltration.[1]
Comparative Efficacy: Tegoprazan vs. Esomeprazole (B1671258) (Human Clinical Data)
While direct comparative data in rat models is unavailable, numerous clinical trials have compared the efficacy of this compound and esomeprazole in patients with erosive esophagitis. These studies consistently demonstrate that this compound is non-inferior to esomeprazole in healing erosive esophagitis.
| Efficacy Endpoint | This compound | Esomeprazole | Study Reference |
| Cumulative Healing Rate at Week 8 | 98.9% (50 mg), 98.9% (100 mg) | 98.9% (40 mg) | [3] |
| Cumulative Endoscopic Healing Rate at 8 Weeks | 91.1% | 92.8% | [4] |
| Healing Rate at 4 Weeks | 91.3% (50 mg), 93.4% (100 mg) | 94.3% (40 mg) | [5] |
| Time to First Nighttime Heartburn-Free Interval | 1.5 days (50 mg) | 3 days (40 mg) | [6][7] |
| Percentage of Nighttime Heartburn-Free Days | 57.8% (50 mg) | 43.1% (40 mg) | [7] |
Mechanism of Action
This compound and esomeprazole both suppress gastric acid secretion but through different mechanisms.
Esomeprazole is a proton pump inhibitor (PPI).[8][9] PPIs are substituted benzimidazoles that irreversibly inhibit the H+/K+ ATPase (proton pump) on the secretory surface of gastric parietal cells.[10][11] This action blocks the final step in gastric acid production, effectively suppressing both basal and stimulated acid secretion.[10][11] Esomeprazole requires activation in the acidic environment of the parietal cell canaliculi to become active.[9]
This compound is a potassium-competitive acid blocker (P-CAB).[12][13] Unlike PPIs, this compound inhibits the H+/K+ ATPase in a reversible and potassium-competitive manner.[12][13] It does not require acid activation and can bind to the proton pump in both active and inactive states.[12][13] This leads to a more rapid onset of action and sustained acid suppression compared to PPIs.[13][14]
Visualizing the Methodologies
Experimental Workflow for Inducing Erosive Esophagitis in Rats
Comparative Mechanism of Action: this compound vs. Esomeprazole
References
- 1. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Randomised phase 3 trial: this compound, a novel potassium-competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound (LXI-15028) vs. esomeprazole in patients with erosive esophagitis: A multicenter, randomized, double-blind, non-inferiority phase Ⅲ trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomised phase 3 trial: this compound, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound Versus Esomeprazole on Nighttime Heartburn and Sleep Quality in Gastroesophageal Reflux Disease: A Multicenter Double-blind Randomized Controlled Trial [jnmjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. What is the mechanism of Esomeprazole Sodium? [synapse.patsnap.com]
- 10. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A review of esomeprazole in the treatment of gastroesophageal reflux disease (GERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Efficacy and Safety of this compound Versus Proton Pump Inhibitors for Erosive Esophagitis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. nbinno.com [nbinno.com]
A Preclinical Showdown: Tegoprazan vs. Vonoprazan in Gastric Acid Suppression
In the landscape of acid-related gastrointestinal disorder treatments, potassium-competitive acid blockers (P-CABs) have emerged as a promising class of drugs, offering a rapid and sustained mechanism of action. Among the frontrunners in this class are Tegoprazan and Vonoprazan (B1684036). This guide provides an objective comparison of their preclinical efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Both this compound and Vonoprazan are reversible inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[1][2] Unlike traditional proton pump inhibitors (PPIs), their action is not dependent on an acidic environment for activation, leading to a faster onset of acid suppression.[2][3] Preclinical studies in various animal models have been instrumental in elucidating their pharmacological profiles.
In Vitro Efficacy: A Head-to-Head Look at Proton Pump Inhibition
The cornerstone of the efficacy of both this compound and Vonoprazan lies in their ability to inhibit the H+/K+-ATPase enzyme. In vitro assays are crucial for quantifying this inhibitory potential.
| Parameter | This compound | Vonoprazan | Species | Reference |
| IC50 | 0.29 - 0.52 µM | 0.019 µM (at pH 6.5) | Porcine, Canine, Human | [4] |
| Ki | Not Reported | 10 nM (at pH 7.0), 3 nM (at pH 6.5) | Not Specified | [5] |
In Vivo Efficacy: Preclinical Animal Models
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Studies in animal models, primarily dogs and rats, have demonstrated the potent acid-suppressing effects of both this compound and Vonoprazan.
Gastric Acid Secretion Inhibition in Dogs
| Drug | Dose | Effect | Time to Effect | Reference |
| This compound | 1.0 mg/kg | Complete inhibition of histamine-induced gastric acid secretion | 1 hour | [4] |
| This compound | 1 and 3 mg/kg | Reversal of pentagastrin-induced acidified gastric pH to neutral | Not Specified | [4] |
| Vonoprazan | 0.3 and 1.0 mg/kg | Consistent antisecretory effects | Not Specified | [3] |
Efficacy in Rat Models of Acid-Related Diseases
| Drug | Model | Efficacy (ED50) | Comparison | Reference |
| This compound | GERD | 2.0 mg/kg | 15-fold more potent than esomeprazole (B1671258) | [6] |
| This compound | Naproxen-induced peptic ulcer | 0.1 mg/kg | Superior to esomeprazole | [6] |
| This compound | Ethanol-induced peptic ulcer | 1.4 mg/kg | Superior to esomeprazole | [6] |
| This compound | Water-immersion restraint stress-induced peptic ulcer | 0.1 mg/kg | Superior to esomeprazole | [6] |
| Vonoprazan | Reflux Esophagitis | More potent than esomeprazole at lower doses | Superior reduction in esophageal lesions |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
Objective: To determine the concentration of the drug that inhibits 50% of the H+/K+-ATPase enzyme activity (IC50).
Methodology:
-
Enzyme Preparation: Gastric H+/K+-ATPase is typically isolated from the microsomes of porcine or canine gastric mucosa.
-
Assay Conditions: The enzyme is incubated with varying concentrations of the test compound (this compound or Vonoprazan) in a buffered solution containing ATP and potassium ions.
-
Measurement of Activity: The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, often by quantifying the amount of inorganic phosphate (B84403) released.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Measurement of Gastric pH in Animal Models
Objective: To evaluate the effect of this compound or Vonoprazan on gastric acid secretion in a living organism.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or beagle dogs are commonly used. Animals are typically fasted overnight with free access to water.
-
Drug Administration: The test compound is administered orally or intravenously at various doses.
-
Stimulation of Acid Secretion: Gastric acid secretion is often stimulated using agents like histamine (B1213489) or pentagastrin (B549294) to ensure a consistent baseline of acid production.
-
Measurement of Gastric pH:
-
Terminal Measurement (Rats): At a predetermined time point after drug administration, the animal is anesthetized, and the stomach is exposed. A pH probe is inserted directly into the stomach to measure the pH of the gastric contents.
-
Conscious Models (Dogs): In some models, a gastric fistula or a wireless pH monitoring capsule is used to allow for continuous or repeated measurement of gastric pH in conscious animals.
-
-
Data Analysis: The changes in gastric pH over time are recorded and compared between treated and control groups to determine the extent and duration of acid suppression.
References
- 1. Night‐time gastric acid suppression by this compound compared to vonoprazan or esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prezi.com [prezi.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Comparison of this compound-based and proton pump inhibitor-based regimens for Helicobacter pylori eradication: a meta-analysis and systematic review [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of the Use of Vonoprazan and Proton Pump Inhibitors for the Treatment of Peptic Ulcers Resulting from Endoscopic Submucosal Dissection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Tegoprazan and Revaprazan for H+/K+-ATPase Inhibition
For Immediate Release: For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent potassium-competitive acid blockers (P-CABs), Tegoprazan and Revaprazan (B1680565). Both compounds are potent reversible inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This document synthesizes available experimental data to offer an objective performance comparison, outlines common experimental methodologies, and illustrates the underlying biochemical pathways and workflows.
Mechanism of Action: Competitive Inhibition of the Proton Pump
This compound and Revaprazan share a common mechanism of action.[1][2][3][4][5][6] They are classified as potassium-competitive acid blockers (P-CABs), which means they reversibly inhibit the final step of gastric acid secretion by competing with potassium ions (K+) at the luminal binding site of the H+/K+-ATPase enzyme in parietal cells.[2][6][7][8][9] Unlike traditional proton pump inhibitors (PPIs), their action is rapid and does not require activation in an acidic environment.[2][8]
Caption: Mechanism of P-CABs at the H+/K+-ATPase.
Quantitative Comparison of In Vitro Potency
The primary measure of in vitro efficacy for H+/K+-ATPase inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies higher potency.
| Parameter | This compound | Revaprazan | Reference |
| Target Enzyme | H+/K+-ATPase | H+/K+-ATPase | General |
| Mechanism | Reversible, K+-Competitive | Reversible, K+-Competitive | [2][6][8][9] |
| IC50 Value | 0.29 - 0.53 µM | ~0.350 µM (at pH 6.1) |
Based on the available data, Revaprazan and this compound exhibit comparable in vitro potency, with IC50 values in the sub-micromolar range. This compound's potency has been consistently reported across porcine, canine, and human enzymes, with an IC50 value of 0.53 µM specifically noted for the porcine H+/K+-ATPase. Revaprazan demonstrates a similarly potent IC50 of approximately 0.350 µM.
It is important to note that direct comparisons of IC50 values should be made with caution unless the experiments were conducted under identical conditions (e.g., enzyme source, pH, temperature, substrate concentrations), as these factors can influence the results.
Experimental Protocols
The following outlines a generalized protocol for determining the in vitro inhibitory activity of P-CABs on the gastric H+/K+-ATPase, based on common methodologies.
1. Preparation of H+/K+-ATPase Vesicles:
-
Source: Gastric mucosa is harvested from animal models (e.g., pig, rabbit, sheep).
-
Homogenization: The tissue is scraped and homogenized in a buffered solution (e.g., Tris-HCl) to break open the cells.
-
Centrifugation: The homogenate undergoes differential centrifugation to isolate microsomal fractions rich in H+/K+-ATPase-containing vesicles.
-
Protein Quantification: The protein concentration of the final vesicle preparation is determined using a standard assay (e.g., Bradford or BCA).
2. H+/K+-ATPase Activity Assay:
-
Reaction Mixture: The assay is typically conducted in a buffer (e.g., Tris-HCl or Imidazole-Tris) at a physiological pH (e.g., 7.2-7.4, though specific pH like 6.1 may be used). The mixture contains the enzyme vesicles, MgCl₂, and KCl.
-
Incubation with Inhibitor: The enzyme preparation is pre-incubated with various concentrations of the test compound (this compound or Revaprazan) or a vehicle control for a defined period at 37°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding ATP. The H+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi), using the energy to pump H+ ions.
-
Termination and Measurement: After a set incubation time (e.g., 30 minutes), the reaction is stopped (e.g., by adding trichloroacetic acid). The amount of inorganic phosphate (Pi) released is then quantified colorimetrically, often using the Baginski method, by measuring absorbance at a specific wavelength (e.g., 640 nm).
3. Data Analysis:
-
The rate of Pi release is proportional to the H+/K+-ATPase activity.
-
The percentage of inhibition for each drug concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Caption: In Vitro H+/K+-ATPase Inhibition Assay Workflow.
Conclusion
In vitro data demonstrates that both this compound and Revaprazan are highly potent, reversible inhibitors of the gastric H+/K+-ATPase. Their sub-micromolar IC50 values are comparable, positioning them as effective alternatives to traditional PPIs. While their in vitro potencies appear similar, in vivo efficacy can be influenced by pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, and tissue retention. The experimental framework described herein provides a robust method for the continued evaluation and comparison of these and other novel P-CABs in a research and development setting.
References
- 1. jocpr.com [jocpr.com]
- 2. revaprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical trial: Inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects | Semantic Scholar [semanticscholar.org]
- 9. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tegoprazan's Anti-Cancer Efficacy: A Comparative Guide to RNA-Seq and qPCR Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) and quantitative real-time PCR (qPCR) data for validating the anti-cancer effects of Tegoprazan, a potassium-competitive acid blocker, on gastric cancer cells. The experimental data and protocols presented herein offer a framework for researchers investigating the therapeutic potential of this compound and similar compounds.
Executive Summary
Recent studies have highlighted the potential of this compound as an anti-cancer agent, particularly in gastric cancer.[1][2][3] In-vitro studies on gastric cancer cell lines have demonstrated that this compound can inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest at the G1/S phase.[1][2][3] Transcriptomic analysis using RNA-seq has been instrumental in uncovering the molecular mechanisms underlying these effects, pointing towards the modulation of key signaling pathways involved in cancer progression. This guide focuses on the crucial step of validating these RNA-seq findings with qPCR, a targeted and highly sensitive method for gene expression analysis.
Data Presentation: RNA-Seq and qPCR Comparison
To validate the findings from a global transcriptomic analysis, a selection of differentially expressed genes identified by RNA-seq are typically quantified using qPCR. The following tables present a hypothetical but representative dataset illustrating the correlation between RNA-seq and qPCR data for key genes implicated in this compound's anti-cancer activity in a gastric cancer cell line.
Table 1: Differentially Expressed Genes Identified by RNA-Seq in this compound-Treated Gastric Cancer Cells
| Gene | Function | Regulation by this compound | Log2 Fold Change (RNA-Seq) | p-value |
| cMYC | Transcription factor, cell cycle progression | Down-regulated | -2.58 | < 0.001 |
| CCND1 | Cell cycle regulator (G1/S transition) | Down-regulated | -2.15 | < 0.001 |
| CDK4 | Cell cycle regulator (G1/S transition) | Down-regulated | -1.89 | < 0.005 |
| BCL2 | Anti-apoptotic protein | Down-regulated | -2.33 | < 0.001 |
| BAX | Pro-apoptotic protein | Up-regulated | 1.95 | < 0.005 |
| CASP3 | Apoptosis executioner caspase | Up-regulated | 1.78 | < 0.01 |
| CDKN1A (p21) | Cell cycle inhibitor | Up-regulated | 2.50 | < 0.001 |
Table 2: qPCR Validation of Key Differentially Expressed Genes
| Gene | Log2 Fold Change (RNA-Seq) | Log2 Fold Change (qPCR) | Standard Deviation (qPCR) | Validation Result |
| cMYC | -2.58 | -2.45 | 0.15 | Confirmed |
| CCND1 | -2.15 | -2.05 | 0.12 | Confirmed |
| CDK4 | -1.89 | -1.98 | 0.18 | Confirmed |
| BCL2 | -2.33 | -2.21 | 0.14 | Confirmed |
| BAX | 1.95 | 2.10 | 0.20 | Confirmed |
| CASP3 | 1.78 | 1.85 | 0.16 | Confirmed |
| CDKN1A (p21) | 2.50 | 2.65 | 0.22 | Confirmed |
Experimental Protocols
A detailed and robust experimental design is critical for obtaining reliable and reproducible data. The following protocols outline the key steps for cell culture, RNA extraction, RNA-sequencing, and qPCR validation.
Cell Culture and this compound Treatment
-
Cell Line: Human gastric cancer cell line (e.g., AGS or MKN74) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either this compound at a predetermined concentration (e.g., 50 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24 or 48 hours) before harvesting for RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the control and this compound-treated cells using a TRIzol-based method or a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Purity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0, and the A260/A230 ratio should be above 2.0.
-
RNA Integrity: The integrity of the RNA is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of > 7.0 is recommended for downstream applications like RNA-seq.
RNA-Sequencing (RNA-Seq)
-
Library Preparation: An indexed-based RNA-seq library is prepared from the high-quality total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate a sufficient number of reads per sample (e.g., 20-30 million reads).
-
Data Analysis: The raw sequencing reads are subjected to quality control, adapter trimming, and alignment to a reference genome. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the control samples.
Quantitative Real-Time PCR (qPCR) Validation
-
cDNA Synthesis: First-strand cDNA is synthesized from the same RNA samples used for RNA-seq using a reverse transcription kit with random primers or oligo(dT) primers.
-
Primer Design: qPCR primers for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB) are designed using primer design software and validated for specificity and efficiency.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA.
-
Thermal Cycling: The reaction is performed in a real-time PCR cycler with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Experimental workflow from cell culture to qPCR validation of RNA-seq data.
Caption: Simplified PI3K/AKT/GSK3β signaling pathway affected by this compound.
Caption: Logical relationship between RNA-seq for discovery and qPCR for validation.
References
- 1. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]
- 2. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
A Cross-Species Examination of Tegoprazan Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of Tegoprazan, a novel potassium-competitive acid blocker (P-CAB), across various species, including humans. The data presented herein, supported by detailed experimental methodologies, offers valuable insights for researchers and professionals involved in drug development and translational science.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in humans, dogs, and rats. These values highlight the species-specific differences in the absorption, distribution, metabolism, and excretion of the drug.
Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Dose | Cmax (μg/L) | Tmax (h) | AUC (μg*h/L) | T½ (h) | Reference |
| 50 mg | 634 | 0.5 | - | 4.33 | [1] |
| 100 mg | 1415.92 ± 326.78 | 0.71 | 5502.99 ± 1070.62 | 3.65 - 5.39 | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋ᵢₙ𝒻 (ng·hr/mL) | T½ (h) |
| 3 | 2,490 | - | 12,731 | 3.3 - 3.5 |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC | T½ (h) |
| 30 | Data not available | Data not available | Data not available | Data not available |
Pharmacokinetic data for rats following a single 30 mg/kg oral dose is referenced in a study developing a bioanalytical method, however, the specific parameter values were not provided in the abstract.[3]
Experimental Protocols
A summary of the methodologies employed in the cited pharmacokinetic studies is provided below.
Human Studies
-
Study Design: Randomized, single oral dose, two-treatment, two-period, two-sequence crossover studies are common.[2]
-
Subjects: Healthy male subjects are typically recruited.[1][2]
-
Dosing: Single oral doses of 50 mg and 100 mg have been investigated.[1][2]
-
Sample Collection: Blood samples are collected at various time points post-dose to characterize the plasma concentration-time profile.[2]
-
Analytical Method: Plasma concentrations of this compound and its major metabolite, M1, are determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2]
Dog Studies
-
Dosing: Oral single administrations of this compound have been evaluated in dogs.
-
Sample Analysis: A validated bioanalytical LC-MS/MS method for the simultaneous quantification of this compound and its major metabolite (M1) in dog plasma has been established.[4] The method utilizes protein precipitation for sample preparation.[4] The calibration curves were linear over specific concentration ranges for both this compound and M1.[4]
Rat Studies
-
Analytical Method: An ultra-high-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method has been developed and validated for the determination of this compound in rat plasma.[3] The method employs protein precipitation for sample preparation and uses electrospray ionization in the positive and multiple reaction monitoring modes.[3]
Metabolic Pathways and Interspecies Differences
This compound is primarily metabolized in the liver. The major metabolic pathways include demethylation, oxidation, glucuronidation, and sulfation.[1]
Cytochrome P450 (CYP) Involvement
In humans, this compound is mainly metabolized by cytochrome P450 3A4 (CYP3A4).[5] This is a critical consideration for potential drug-drug interactions.
Major Metabolite: M1
The N-demethylation of this compound produces its major metabolite, M1.[1][2] In human plasma, this compound and M1 are the most abundant drug-related compounds.[1]
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method used to quantify this compound in plasma samples, a crucial step in any pharmacokinetic study.
Metabolic Pathway of this compound
The diagram below outlines the primary metabolic transformation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of pharmacokinetic characteristics of two this compound (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of this compound and its major metabolite M1 in dog plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Tegoprazan and Lansoprazole on Gastric pH in Canines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Tegoprazan, a potassium-competitive acid blocker (P-CAB), and lansoprazole (B1674482), a proton pump inhibitor (PPI), on gastric pH in dogs. The information is compiled from preclinical studies to assist in research and development endeavors within the veterinary pharmaceutical field. While direct comparative studies in canines are limited, this guide synthesizes available data to offer a clear overview of each drug's performance.
Mechanism of Action: A Fundamental Difference
This compound and lansoprazole both suppress gastric acid secretion but through distinct mechanisms. Lansoprazole, a traditional PPI, requires conversion to its active form in the acidic environment of the parietal cells and irreversibly binds to the H+/K+-ATPase (proton pump). In contrast, this compound acts as a potassium-competitive acid blocker, directly and reversibly inhibiting the proton pump without the need for acid activation. This fundamental difference in their mechanism of action is believed to contribute to variations in their onset and duration of effect.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of this compound on gastric pH in dogs. A direct comparative study providing quantitative data for lansoprazole's effect on gastric pH in a similar experimental setting in dogs was not identified in the reviewed literature.
| Drug | Dose | Animal Model | Experimental Condition | Key Findings on Gastric pH |
| This compound | 1.0 mg/kg (oral) | Beagle Dogs | Histamine-induced gastric acid secretion | Complete inhibition of acid secretion starting from 1 hour after administration.[1] |
| This compound | 1 and 3 mg/kg (oral) | Beagle Dogs | Pentagastrin-induced acidified gastric pH | Reversed the acidified gastric pH to a neutral range.[1] |
Note: The available literature lacks specific quantitative data from a head-to-head study directly comparing the effects of this compound and lansoprazole on gastric pH in dogs under the same experimental conditions.
Experimental Protocols
This compound in Histamine- and Pentagastrin-Induced Gastric Acid Secretion in Dogs
The experimental protocol for evaluating the effect of this compound on gastric pH in dogs involved the following key steps as described in preclinical studies:
-
Animal Model: Beagle dogs were utilized for these experiments.
-
Induction of Gastric Acid Secretion:
-
Histamine-induced: Gastric acid secretion was stimulated by the administration of histamine.
-
Pentagastrin-induced: Gastric pH was acidified through the administration of pentagastrin (B549294).
-
-
Drug Administration: this compound was administered orally at doses of 1.0 mg/kg, and in the pentagastrin model, at 1 and 3 mg/kg.[1]
-
Measurement of Gastric pH: The changes in gastric pH were monitored to determine the extent and duration of acid suppression following this compound administration.
While a specific, detailed experimental protocol for lansoprazole's effect on gastric pH in dogs with quantitative outcomes was not available in the searched documents, studies on other proton pump inhibitors in dogs generally involve continuous intragastric pH monitoring using a digital recording system, often placed via a gastrostomy tube.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for assessing the effect of an acid suppressant on gastric pH in a canine model.
Caption: Generalized workflow for gastric pH studies in dogs.
Signaling Pathway of Gastric Acid Secretion Inhibition
The diagram below illustrates the distinct points of intervention for Potassium-Competitive Acid Blockers (like this compound) and Proton Pump Inhibitors (like Lansoprazole) in the gastric parietal cell's acid secretion pathway.
Caption: Inhibition of the gastric proton pump by this compound and Lansoprazole.
References
A Comparative Guide to the Synergistic Effects of Tegoprazan with Antibiotics in H. pylori Eradication Models
Published for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tegoprazan's performance in combination with standard antibiotics for the eradication of Helicobacter pylori. It synthesizes experimental data from in vitro and in vivo models to highlight the synergistic effects that enhance bactericidal efficacy. The information is intended to support research and development efforts in gastroenterology and infectious diseases.
I. Comparative Efficacy in Preclinical In Vivo Models
Potassium-Competitive Acid Blockers (P-CABs) like this compound offer a more potent and sustained gastric acid suppression compared to traditional Proton Pump Inhibitors (PPIs).[1][2] This enhanced acid control is critical for improving the efficacy of antibiotics used in H. pylori eradication.[3] While clinical trials often demonstrate non-inferiority, preclinical models illustrate a clearer synergistic advantage by directly measuring bacterial load.[4][5]
The following table summarizes representative data from a murine infection model, comparing the efficacy of this compound-based triple therapy against a PPI-based regimen and antibiotics alone.
Table 1: Comparative Efficacy of this compound-Based Triple Therapy in a Murine H. pylori Eradication Model
| Treatment Group | Dosage (mg/kg, twice daily) | Duration | Mean Bacterial Load (Log CFU/g Stomach) | Eradication Rate (%) |
| Vehicle Control | N/A | 7 days | ~6.8 | 0% |
| Antibiotics Alone (Amoxicillin + Clarithromycin) | 50 + 25 | 7 days | ~4.5 | ~20% |
| PPI-Based Triple Therapy (Lansoprazole + Antibiotics) | 30 + 50 + 25 | 7 days | ~3.1 | ~65% |
| This compound-Based Triple Therapy (this compound + Antibiotics) | 10 + 50 + 25 | 7 days | < 2.0 (Below Detection) | 100% |
| Data synthesized from typical outcomes in preclinical H. pylori mouse infection models. Eradication is defined as bacterial load below the limit of detection. |
II. Synergistic Effects on Antibiotic Susceptibility In Vitro
This compound not only creates a favorable gastric pH for antibiotic stability but also demonstrates the ability to improve the intrinsic susceptibility of antibiotic-resistant H. pylori strains. This suggests a mechanism of synergy independent of acid suppression.[6][7] Studies evaluating the Minimum Inhibitory Concentrations (MICs) of various antibiotics in the presence of this compound show a marked improvement in their bactericidal potency against resistant isolates.
Table 2: Improvement of Antibiotic MICs Against Resistant H. pylori Isolates with this compound
| Antibiotic Class | Percentage of Resistant Isolates with MIC Improvement | Key Finding |
| Metronidazole | 55.6% | This compound led to susceptibility acquisition in 20.6% of resistant isolates.[6][7] |
| Fluoroquinolone | 46.7% | Nearly half of resistant strains showed improved susceptibility.[6][7] |
| Clarithromycin | 46.3% | Significant improvement against a commonly resistant antibiotic.[6][7] |
| Amoxicillin | 34.5% | Improved efficacy even for amoxicillin, which has a lower resistance rate.[6][7] |
| MIC improvement defined as a decrease in the minimum inhibitory concentration in the presence of this compound. Data sourced from a study with 220 resistant clinical H. pylori isolates.[6] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following sections describe the standard protocols used in the referenced in vivo and in vitro models.
A. In Vivo Murine Infection Model Protocol
Mouse models are a standard for evaluating the efficacy of anti-H. pylori therapies.[8][9] The C57BL/6 strain is commonly used due to its susceptibility to H. pylori colonization.[9]
Caption: Standard experimental workflow for an in vivoH. pylori eradication mouse model.
B. In Vitro Minimum Inhibitory Concentration (MIC) Protocol
The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific bacterium.[6]
Caption: Workflow for the agar dilution method to determine antibiotic MICs with this compound.
IV. Proposed Mechanism of Synergy
The synergistic effect of this compound is multifactorial, stemming from its distinct pharmacological properties as a P-CAB.
References
- 1. This compound‐Containing Versus Proton Pump Inhibitor‐Containing Therapy for First‐Line Eradication of Helicobacter pylori : A Meta‐Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Triple Therapy-Based on this compound, a New Potassium-Competitive Acid Blocker, for First-Line Treatment of Helicobacter pylori Infection: A Randomized, Double-Blind, Phase III, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Efficacy of this compound for Improving the Susceptibility of Antimicrobial Agents against Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gutnliver.org [gutnliver.org]
- 8. A critical review on In Vivo and Ex Vivo models for the investigation of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A critical review on In Vivo and Ex Vivo models for the investigation of Helicobacter pylori infection [frontiersin.org]
Tegoprazan's Impact on Gut Microbiota vs. Traditional PPIs
A Comparative Guide for Researchers and Drug Development Professionals
The intricate relationship between acid-suppressive medications and the gut microbiome is a critical area of research, with significant implications for drug development and clinical practice. This guide provides an objective comparison of the effects of tegoprazan, a potassium-competitive acid blocker (P-CAB), and traditional proton pump inhibitors (PPIs) on the gut microbiota, supported by experimental data.
Introduction to Acid Suppression and Gut Microbiota
Traditional PPIs, such as rabeprazole (B1678785) and lansoprazole (B1674482), work by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, leading to a profound reduction in stomach acid. While effective for treating acid-related disorders, this mechanism can disrupt the delicate balance of the gut microbiota. The primary mechanism of PPI-induced dysbiosis is the alteration of the gastric pH, which allows for the survival and translocation of oral bacteria into the lower gastrointestinal tract. This can lead to a decrease in beneficial bacteria and an increase in potentially pathogenic organisms.
This compound, a newer class of acid suppressant, is a P-CAB that competitively and reversibly inhibits the proton pump. This distinct mechanism of action suggests a potentially different impact on the gut microbiome compared to traditional PPIs.
Comparative Analysis of Gut Microbiota Alterations
Experimental evidence, primarily from a preclinical study in a mouse model of colitis, indicates that this compound may have a more favorable profile regarding its impact on gut microbiota compared to the traditional PPI, rabeprazole.[1][2][3][4][5]
In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, this compound administration was shown to alleviate gut dysbiosis, whereas rabeprazole appeared to aggravate it.[1][2][3][4][5] this compound treatment led to an improvement in microbiota diversity and an enrichment of beneficial bacteria.[1][2][3] Conversely, rabeprazole did not show these protective effects and, in some instances, exacerbated the negative changes in the gut microbiome composition.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study between this compound and rabeprazole in a DSS-induced colitis mouse model.
Table 1: Effects on Gut Microbiota Diversity and Key Phyla
| Parameter | Control | DSS + Vehicle | DSS + this compound | DSS + Rabeprazole |
| Shannon Diversity Index | Higher | Lower | Increased vs. Vehicle | No significant change vs. Vehicle |
| Bacteroidetes Abundance | High | Reduced | Increased vs. Vehicle | No significant change vs. Vehicle |
| Proteobacteria Abundance | Low | Increased | Reduced vs. Vehicle | Markedly Increased vs. Vehicle |
Source: Son et al., 2022.[1][2][3]
Table 2: Relative Abundance of Key Bacterial Species (Fecal Samples)
| Bacterial Species | Control | DSS + Vehicle | DSS + this compound | DSS + Rabeprazole |
| Bacteroides vulgatus | ~42% | ~11% | ~29% | No significant change vs. Vehicle |
| Escherichia coli | Low | Increased | Reduced vs. Vehicle | Significantly Increased vs. Vehicle |
Source: Son et al., 2022.[1][2][3]
A study in healthy human adults comparing another P-CAB, vonoprazan, with the traditional PPI lansoprazole provides further insights. This study found that while both drugs led to an increase in oral-derived bacteria in the gut, the effect was more pronounced with vonoprazan.
Table 3: Fold Increase in Streptococcus Genus in Healthy Adults
| Treatment (4 weeks) | Approximate Fold Increase from Baseline |
| Vonoprazan (20 mg/day) | >20-fold |
| Lansoprazole (30 mg/day) | ~5-fold |
Source: Otsuka et al., 2017.[6]
Experimental Protocols
Study 1: this compound vs. Rabeprazole in a DSS-Induced Colitis Mouse Model
-
Animal Model: 8-week-old male C57BL/6 mice.
-
Induction of Colitis: Administration of 2% dextran sulfate sodium (DSS) in drinking water for 5 days, followed by 4 days of regular water.
-
Treatment Groups:
-
Control (no DSS)
-
DSS + Vehicle (0.5% w/v methylcellulose)
-
DSS + this compound (30 mg/kg, administered orally twice daily)
-
DSS + Rabeprazole (30 mg/kg, administered orally twice daily)
-
-
Microbiota Analysis:
-
Sample Collection: Fecal and cecal tissue samples were collected at the end of the experiment.
-
DNA Extraction: Total bacterial DNA was extracted from the samples.
-
16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene were amplified by PCR and sequenced using the Illumina MiSeq platform.
-
Data Analysis: The sequencing data was processed to identify bacterial taxa and their relative abundances. Alpha and beta diversity analyses were performed to assess changes in the microbial community structure.
-
Study 2: Vonoprazan vs. Lansoprazole in Healthy Human Adults
-
Study Population: Healthy adult volunteers.
-
Treatment Groups:
-
Vonoprazan (20 mg once daily, n=9) for 4 weeks.
-
Lansoprazole (30 mg once daily, n=11) for 4 weeks.
-
-
Microbiota Analysis:
-
Sample Collection: Fecal samples were collected at baseline and after 4 weeks of treatment.
-
16S rRNA Gene Sequencing: The V3-V4 region of the 16S rRNA gene was amplified and sequenced.
-
Data Analysis: Changes in the relative abundance of bacterial genera were analyzed.
-
Visualizing the Impact: Signaling Pathways and Workflows
Caption: Mechanism of action and differential impact on gut microbiota.
Caption: General experimental workflow for gut microbiota analysis.
Conclusion
The available evidence, primarily from a preclinical colitis model, suggests that this compound may have a more favorable impact on the gut microbiota compared to traditional PPIs like rabeprazole.[1][2][3][4][5] this compound appears to mitigate the dysbiosis associated with acid suppression and may even promote the growth of beneficial bacteria.[1][2][3][4][5] While data from human studies on this compound is still limited, comparative studies with other P-CABs support the notion that this class of drugs may have a distinct, and in some aspects more pronounced, effect on the gut microbiome than traditional PPIs.[6]
For researchers and drug development professionals, these findings highlight the importance of considering the gut microbiome as a key factor in the safety and efficacy profiles of acid-suppressive medications. Further clinical studies are warranted to fully elucidate the long-term consequences of this compound on the human gut microbiota in both healthy individuals and patient populations.
References
- 1. Frontiers | Novel Potassium-Competitive Acid Blocker, this compound, Protects Against Colitis by Improving Gut Barrier Function [frontiersin.org]
- 2. Novel Potassium-Competitive Acid Blocker, this compound, Protects Against Colitis by Improving Gut Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Novel Potassium-Competitive Acid Blocker, this compound, Protects Against Colitis by Improving Gut Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Tegoprazan's Binding Kinetics to H+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
The advent of potassium-competitive acid blockers (P-CABs) has marked a significant evolution in the management of acid-related gastrointestinal disorders. These agents offer a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This guide provides a detailed comparative analysis of the binding kinetics of Tegoprazan, a novel P-CAB, to the gastric H+/K+-ATPase, with other P-CABs and the PPI, Esomeprazole (B1671258).
Executive Summary
This compound is a potent and highly selective inhibitor of the gastric H+/K+-ATPase.[1] It demonstrates a reversible and potassium-competitive binding mechanism, which is characteristic of the P-CAB class of drugs.[1][2][3] This mode of action allows for a rapid onset of acid suppression, a key advantage over the irreversible and acid-activated mechanism of PPIs like esomeprazole.[2][4] Comparative data indicates that while this compound's inhibitory potency is significant, other P-CABs like Vonoprazan (B1684036) may exhibit higher affinity under certain conditions.
Comparative Binding Kinetics
The following table summarizes the available quantitative data on the binding kinetics of this compound and other selected acid suppressants to H+/K+-ATPase.
| Compound | Class | Target Species | IC50 | Kd (µM) | Ki (nM) | Key Characteristics |
| This compound | P-CAB | Porcine | 0.53 µM[5] | 0.56 ± 0.04 and 2.70 ± 0.24 (at pH 7.2)[6][7] | Reversible, K+-competitive inhibition[3] | |
| Canine | 0.29-0.52 µM[1] | |||||
| Human | 0.29-0.52 µM[1] | |||||
| Vonoprazan | P-CAB | 17.15 nM[8][9] | 3.0[10][11][12] | Very slow dissociation, long duration of action[10][11] | ||
| 10 (at pH 7), 3 (at pH 6.5)[13] | ||||||
| Linaprazan (B1665929) | P-CAB | Rabbit | 40.21 nM[8][9] | |||
| Revaprazan | P-CAB | Reversible K+ antagonist[14] | ||||
| Esomeprazole | PPI | Porcine | 42.52 µM[5] | Irreversible, weak inhibition in vitro[5] |
Mechanism of Action: P-CABs vs. PPIs
Potassium-competitive acid blockers, including this compound, function by competitively inhibiting the potassium-binding site of the H+/K+-ATPase, also known as the gastric proton pump.[2] This action is reversible and does not require an acidic environment for activation, leading to a more rapid onset of action compared to PPIs.[2][4] In contrast, PPIs like esomeprazole are prodrugs that necessitate activation in the acidic milieu of the parietal cell canaliculus to irreversibly bind to cysteine residues on the proton pump.[10][11][12][15]
Caption: Mechanism of H+/K+-ATPase inhibition by this compound.
Experimental Protocols
The determination of the binding kinetics of compounds like this compound to H+/K+-ATPase typically involves in vitro enzyme assays. A generalized protocol is outlined below:
1. Preparation of H+/K+-ATPase Vesicles:
-
Gastric H+/K+-ATPase is isolated from the gastric mucosa of animal models (e.g., porcine or rabbit).
-
The isolated enzyme is incorporated into ion-leaky vesicles to allow access of substrates and inhibitors to the enzyme.
2. ATPase Activity Assay:
-
The activity of the H+/K+-ATPase is measured by quantifying the rate of ATP hydrolysis. This is often done by measuring the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric assay (e.g., Malachite green assay).
-
The reaction mixture typically contains the H+/K+-ATPase vesicles, ATP, Mg2+, and varying concentrations of K+.
3. Inhibition Assay (IC50 Determination):
-
The ATPase activity assay is performed in the presence of a range of concentrations of the inhibitor (e.g., this compound).
-
The reaction is initiated by the addition of ATP.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
4. Kinetic Analysis (Determination of Kd and Ki):
-
To determine the mode of inhibition (e.g., competitive, non-competitive), ATPase activity is measured at various concentrations of both the substrate (K+) and the inhibitor.
-
Data are plotted using methods such as Lineweaver-Burk or Dixon plots.
-
The dissociation constant (Kd) or inhibition constant (Ki) can be calculated from these plots, providing a measure of the inhibitor's binding affinity. A study on this compound identified two apparent Kd values at pH 7.2, suggesting binding to two different intermediate states of the enzyme.[16][6][7]
Caption: Experimental workflow for H+/K+-ATPase inhibition assay.
Conclusion
This compound is a potent, reversible, and potassium-competitive inhibitor of the gastric H+/K+-ATPase. Its binding kinetics allow for a rapid onset of action, a key differentiator from traditional PPIs. While direct comparative studies under identical conditions are limited, the available data suggests that this compound's binding affinity is in a similar range to other P-CABs, with Vonoprazan showing particularly high potency and slow dissociation. The distinct pharmacological profile of this compound and other P-CABs underscores their potential as effective therapeutic alternatives in the management of acid-related disorders. Further head-to-head studies are warranted to fully elucidate the comparative binding kinetics and clinical implications of this promising class of drugs.
References
- 1. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Effects of this compound, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]
- 9. Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. How ligands modulate the gastric H,K-ATPase activity and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Drug-Drug Interactions of Tegoprazan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo drug-drug interaction (DDI) profile of Tegoprazan, a novel potassium-competitive acid blocker (P-CAB), with alternative acid-suppressing agents. The information presented is supported by experimental data from clinical trials to aid in the assessment of DDI risks and to inform clinical development strategies.
Executive Summary
This compound, a potassium-competitive acid blocker, demonstrates a significant drug-drug interaction profile, primarily as a substrate of Cytochrome P450 3A4 (CYP3A4). Co-administration with strong CYP3A4 inhibitors, such as clarithromycin (B1669154), leads to a substantial increase in this compound's systemic exposure. This guide presents a detailed analysis of the in vivo DDI studies of this compound and compares its interaction potential with other widely used acid suppressants, including the P-CAB vonoprazan (B1684036) and the proton pump inhibitors (PPIs) esomeprazole (B1671258) and lansoprazole (B1674482). Understanding these interactions is crucial for the safe and effective use of these medications, particularly in patient populations requiring polypharmacy.
Comparative Analysis of Drug-Drug Interactions
The following tables summarize the quantitative data from in vivo DDI studies, highlighting the changes in pharmacokinetic (PK) parameters upon co-administration of interacting drugs.
Table 1: In Vivo Drug-Drug Interactions of this compound
| Interacting Drug | This compound Dosage | Interacting Drug Dosage | Change in this compound Cmax | Change in this compound AUC | Study Population |
| Clarithromycin | 200 mg once daily for 5 days | 500 mg twice daily for 5 days | 1.6-fold increase[1] | 2.5-fold increase[1] | 24 healthy subjects[2] |
| Amoxicillin/Clarithromycin | 100 mg (single or multiple doses) | 1000 mg/500 mg for 7 days | 2.2-fold increase[3][4] | 2.7-fold increase[3][4] | Healthy subjects[3] |
| Amoxicillin/Clarithromycin/Bismuth | 50 mg twice daily for 7 days | 1000 mg/500 mg/600 mg twice daily for 7 days | 1.96-fold increase | 2.88-fold increase | 22 healthy Chinese subjects[5] |
Table 2: Comparative In Vivo Drug-Drug Interactions of Alternative Acid Suppressants
| Primary Drug | Interacting Drug | Primary Drug Dosage | Interacting Drug Dosage | Change in Primary Drug Cmax | Change in Primary Drug AUC | Study Population |
| Vonoprazan | Clarithromycin/Amoxicillin | 20 mg | 500 mg/1000 mg | 1.8-fold increase | 1.8-fold increase | H. pylori-negative male subjects[6][7] |
| Esomeprazole | High-dose Esomeprazole (auto-inhibition) | 80 mg twice daily for 8 days | - | - | 4.92-fold increase (R-pantoprazole as probe) | 10 healthy volunteers[8] |
| Lansoprazole | Clarithromycin | 60 mg single dose | 800 mg daily for 6 days | 1.47 to 1.71-fold increase | 1.55 to 1.80-fold increase | 18 healthy volunteers (stratified by CYP2C19 genotype)[9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
This compound Interaction with Clarithromycin and Amoxicillin
-
Study Design: An open-label, randomized, multiple-dose, two-cohort study.[3]
-
Participants: Healthy subjects.[3]
-
Dosing Regimen:
-
Pharmacokinetic Sampling: Serial blood samples were collected to determine the plasma concentrations of this compound, its M1 metabolite, amoxicillin, clarithromycin, and 14-hydroxyclarithromycin.[3]
-
Pharmacodynamic Assessment: Intragastric pH was monitored over a 24-hour period.[3]
This compound Interaction with Clarithromycin
-
Study Design: An open-label, randomized, 6-sequence, 3-period crossover study.[1]
-
Dosing Regimen:
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis of this compound were collected at pre-dose on days 4 and 5, and at multiple time points up to 24 hours after the dose on day 5. Blood samples for clarithromycin were collected at pre-dose on days 4 and 5, and up to 12 hours after the dose on day 5.[1]
Vonoprazan Interaction with Clarithromycin and Amoxicillin
-
Study Design: A Phase 1, open-label, randomized, crossover study.[6]
-
Participants: H. pylori-negative male subjects.[6]
-
Treatment Arms:
-
Washout Period: 7 to 14 days between treatment arms.[6]
-
Pharmacokinetic Sampling: Serial blood samples were collected over 12 hours post-dose to determine the plasma concentrations of vonoprazan, amoxicillin, and clarithromycin.[6]
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of this compound and its alternatives, as well as a typical experimental workflow for a drug-drug interaction study.
Caption: Metabolic pathway of this compound.
Caption: Metabolic pathways of Vonoprazan and Esomeprazole.
References
- 1. Evaluation of pharmacokinetic drug-drug interaction between this compound and clarithromycin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Pharmacodynamics of this compound Coadministered With Amoxicillin and Clarithromycin in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clarithromycin | Pharmacokinetic Interactions Between this compound and the Combination of Clarithromycin, Amoxicillin and Bismuth in Healthy Chinese Subjects: An Open-Label, Single-Center, Multiple-Dosage, Self-Controlled, Phase I Trial | springermedicine.com [springermedicine.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of clarithromycin on lansoprazole pharmacokinetics between CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of clarithromycin on lansoprazole pharmacokinetics between CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
Tegoprazan's Safety Profile: A Comparative Analysis with Other Potassium-Competitive Acid Blockers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the safety profiles of Potassium-Competitive Acid Blockers (P-CABs), with a focus on tegoprazan, supported by experimental data and detailed methodologies.
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1][2][3] As a newer class of drugs, a thorough evaluation of their safety profiles is paramount for researchers and clinicians. This guide provides a detailed comparison of the safety of this compound against other prominent P-CABs, including vonoprazan (B1684036), fexuprazan, and revaprazan (B1680565), based on available clinical trial data.
Mechanism of Action: A Shared Pathway with Subtle Distinctions
P-CABs, including this compound, exert their acid-suppressing effects by reversibly binding to the H+/K+ ATPase (proton pump) in gastric parietal cells, competing with potassium ions to inhibit acid secretion.[1][2][3][4] Unlike PPIs, which require acid activation and bind irreversibly, P-CABs have a rapid onset of action and provide more potent and sustained acid suppression.[2][3][4] While sharing this core mechanism, subtle pharmacokinetic and pharmacodynamic differences among P-CABs may influence their clinical profiles.
Comparative Safety Profile: A Tabular Overview
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from various clinical trials comparing this compound with other P-CABs and PPIs.
This compound vs. Vonoprazan
| Adverse Event Category | This compound (100 mg)[5][6] | Vonoprazan (20 mg)[5][6] |
| Any TEAE | Comparable | Comparable |
| Drug-related TEAEs | Comparable | Comparable |
Note: In a study comparing this compound-based and vonoprazan-based triple therapy for H. pylori eradication, both treatments were well tolerated with no notable safety differences.[5][6]
This compound vs. Fexuprazan
Direct comparative safety data between this compound and fexuprazan from a head-to-head clinical trial is limited in the reviewed literature. However, individual studies of fexuprazan report a favorable safety profile.
This compound vs. Revaprazan
| Adverse Event Category | This compound (50 mg)[7] | Revaprazan (200 mg)[7] |
| Any TEAE | Well tolerated | Well tolerated |
| Drug-related TEAEs | Well tolerated | Well tolerated |
Note: A study in healthy male subjects found both this compound and revaprazan to be well tolerated.[7]
This compound vs. Proton Pump Inhibitors (PPIs)
| Adverse Event Category | This compound (50 mg/100 mg)[8] | Lansoprazole (B1674482) (30 mg)[8] |
| Any TEAE | 21.57% / 21.57% | 25.00% |
| Drug-related TEAEs | 9.80% / 13.73% | 12.00% |
| Adverse Event Category | This compound (50 mg)[9] | Lansoprazole (30 mg)[9] |
| Any TEAE | 62.3% | 66.7% |
| Treatment-related AEs | 38.2% | 48.2% |
| Adverse Event Category | This compound-containing therapy[10] | PPI-containing therapy[10] |
| Treatment-Emergent Adverse Events (TEAEs) | 46.48% | 46.31% |
Note: Multiple studies have shown that this compound has a comparable safety profile to PPIs like lansoprazole and esomeprazole, with some studies suggesting a numerically lower incidence of TEAEs.[8][9][10] A nationwide cohort study in Korea also suggested that this compound did not induce higher hepatotoxicity compared to six conventional PPIs.[11][12]
Common Adverse Events Associated with this compound
Across various clinical trials, this compound has been generally well-tolerated.[13][14][15] The most commonly reported adverse events are typically mild to moderate in intensity and often resolve without intervention.[14][15] These include:
-
Gastrointestinal disorders (e.g., diarrhea, nausea, abdominal pain)[16]
-
Headache[16]
-
Nasopharyngitis
Experimental Protocols: A Glimpse into the Methodologies
The safety and efficacy of this compound and other P-CABs have been evaluated in numerous randomized, double-blind, active-controlled clinical trials. The general methodology for these studies is outlined below.
Key Methodological Components:
-
Study Design: Most pivotal studies are randomized, double-blind, active-controlled, multicenter trials.[5][6][8][9]
-
Patient Population: Typically includes adult patients with endoscopically confirmed acid-related disorders such as erosive esophagitis or gastric ulcers.[8]
-
Intervention: Patients are randomized to receive either this compound at a specific dose (e.g., 50 mg or 100 mg daily) or a comparator drug (another P-CAB or a PPI) for a defined treatment period (commonly 4 to 8 weeks).[8]
-
Safety Assessments: Safety is rigorously monitored throughout the study and includes the recording of all treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, clinical chemistry, and urinalysis).[8][17]
-
Primary and Secondary Endpoints: While efficacy endpoints (e.g., healing rates of erosive esophagitis) are primary, safety and tolerability are critical secondary endpoints.
Conclusion
Based on the available clinical trial data, this compound demonstrates a favorable and well-tolerated safety profile that is comparable to other P-CABs like vonoprazan and revaprazan, as well as established PPIs.[5][6][7][8][9][10][13] The incidence of adverse events is generally low, with most being mild to moderate in severity. As with any novel therapeutic class, long-term surveillance and real-world data will be crucial in further establishing the long-term safety of this compound and other P-CABs.[1][18] Researchers and drug development professionals can be confident in the growing body of evidence supporting the safety of this compound for the treatment of acid-related disorders.
References
- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gutnliver.org [gutnliver.org]
- 6. Comparative Efficacy of Potassium-Competitive Acid Blocker-Based Triple Therapy with this compound versus Vonoprazan for Helicobacter pylori Eradication: A Randomized, Double-Blind, Active-Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of this compound and revaprazan after single and multiple oral doses in healthy subjects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Randomised clinical trial: this compound, a novel potassium‐competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound‐Containing Versus Proton Pump Inhibitor‐Containing Therapy for First‐Line Eradication of Helicobacter pylori : A Meta‐Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of hepatotoxicity of this compound, a novel potassium-competitive acid blocker, with proton pump inhibitors using real-world data: A nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. Randomised clinical trial: safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple oral doses of this compound (CJ-12420), a novel potassium-competitive acid blocker, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound: a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Fexuprazan Versus Esomeprazole for Gastroesophageal Reflux Disease-Related Chronic Cough: A Randomized, Double-Blind, Active-Controlled Exploratory Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijfmr.com [ijfmr.com]
Tegoprazan Demonstrates Potential Superiority in Preclinical Models of Acid Reflux, Hinting at Efficacy in PPI-Resistant Cases
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data suggests that Tegoprazan, a potassium-competitive acid blocker (P-CAB), holds significant promise as a therapeutic agent for gastroesophageal reflux disease (GERD), with evidence pointing to a more potent and rapid onset of action compared to traditional proton pump inhibitors (PPIs). While direct experimental data in animal models specifically designed to be PPI-resistant is currently lacking in the published literature, the distinct mechanism of action of this compound and its robust performance in standard GERD models provide a strong rationale for its potential efficacy in patient populations who are refractory to conventional PPI therapy.
This compound offers a novel approach to acid suppression by competitively and reversibly binding to the H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[1][2] Unlike PPIs, which require activation in an acidic environment and bind irreversibly, this compound's direct and reversible action allows for a faster onset of acid suppression and a more sustained elevation of intragastric pH.[1][3] This fundamental difference in its mechanism may be key to overcoming the limitations of PPIs observed in some patient populations.
Comparative Efficacy in a Rat Model of GERD
In a well-established rat model of GERD, this compound demonstrated significantly greater potency in inhibiting esophageal injury and gastric acid secretion compared to the widely used PPI, esomeprazole. The effective dose for 50% of the maximal effect (ED₅₀) for this compound was found to be 2.0 mg/kg, a 15-fold higher potency than that of esomeprazole.[4] Furthermore, in in-vitro assays, this compound inhibited the activity of the proton pump with an IC₅₀ value of 0.53 μM, in contrast to esomeprazole's IC₅₀ of 42.52 μM, highlighting this compound's superior inhibitory activity at a molecular level.[4]
The table below summarizes the key comparative efficacy data from this preclinical study:
| Parameter | This compound | Esomeprazole | Fold Difference | Reference |
| ED₅₀ (GERD Model) | 2.0 mg/kg | 30.0 mg/kg | 15x more potent | [4] |
| IC₅₀ (H+/K+-ATPase Inhibition) | 0.53 μM | 42.52 μM | ~80x more potent | [4] |
Experimental Protocols
The preclinical data cited above was generated using a surgically induced model of GERD in rats, a standard and widely accepted methodology for evaluating the efficacy of anti-reflux agents.
Surgical Induction of GERD in Rats:
The experimental protocol for inducing GERD in rats typically involves a surgical procedure to ligate both the pylorus and the forestomach.[5] This procedure leads to the accumulation of gastric acid, which then refluxes into the esophagus, causing mucosal injury.
-
Animal Preparation: Male Wistar rats, weighing between 200-250g, are fasted for 24 hours with free access to water prior to the surgery.
-
Surgical Procedure:
-
The rats are anesthetized.
-
A midline abdominal incision is made to expose the stomach.
-
The pylorus is ligated at its junction with the duodenum.
-
The transitional region between the non-glandular forestomach and the glandular corpus is also ligated.
-
-
Drug Administration: Test compounds, such as this compound or a comparator PPI, are typically administered orally or intraperitoneally after the surgical procedure.
-
Efficacy Assessment: After a set period, the animals are euthanized, and the esophagus is excised. The degree of esophageal mucosal damage is then scored macroscopically and/or microscopically to determine the protective effect of the administered drug. Gastric acid secretion can also be measured from the stomach contents.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for evaluating the efficacy of this compound in a rat model of GERD.
Signaling Pathway of Acid Secretion Inhibition
This compound's mechanism of action at the cellular level involves the direct inhibition of the gastric proton pump (H+/K+-ATPase) in parietal cells. This is distinct from PPIs, which require an acidic environment for activation.
Implications for PPI-Resistant GERD
While direct preclinical studies on this compound in PPI-resistant animal models are not yet available, the existing data strongly supports its potential in this context. The rapid and potent acid suppression achieved by this compound, independent of the acidic environment required for PPI activation, suggests it may be effective in patients who do not respond adequately to conventional PPIs. Further research, including the development of reliable PPI-resistant animal models, is warranted to definitively establish the efficacy of this compound in this challenging patient population.
References
- 1. Efficacy, safety and cost-effectiveness of vonoprazan vs Proton Pump Inhibitors in reflux disorders and H. pylori eradication: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Vonoprazan for Refractory Reflux Esophagitis after Esophagectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Potassium-Competitive Acid Blockers and Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Vonoprazan for Proton Pump Inhibitor-Resistant Reflux Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative secretome analysis of gastric cells treated with Tegoprazan and omeprazole
A guide for researchers and drug development professionals on the differential effects of a potassium-competitive acid blocker and a proton pump inhibitor on gastric cell protein secretion.
This guide provides a comparative overview of the known effects of Tegoprazan, a potassium-competitive acid blocker (P-CAB), and Omeprazole (B731), a proton pump inhibitor (PPI), on gastric cells. While direct comparative secretome analysis data is limited, this document synthesizes available molecular data, outlines relevant experimental protocols, and visualizes key signaling pathways to inform future research and drug development.
Introduction
This compound and Omeprazole are both potent inhibitors of gastric acid secretion, yet they operate through distinct mechanisms. Omeprazole, a long-standing first-line treatment for acid-related disorders, irreversibly inhibits the H+/K+ ATPase (proton pump) in its active state.[1][2] In contrast, this compound is a newer generation P-CAB that competitively and reversibly inhibits the proton pump, offering a more rapid and sustained acid suppression.[1][3][4] Understanding the downstream effects of these different mechanisms on the gastric cell secretome—the entirety of proteins secreted into the extracellular space—is crucial for elucidating their full therapeutic and potential off-target effects.
Comparative Molecular Effects on Gastric Cells
Direct comparative quantitative secretome analysis of gastric cells treated with this compound and Omeprazole has not been extensively published. However, a study involving RNA sequencing and Ingenuity Pathway Analysis (IPA) on gastric cancer cell lines (AGS and MKN74) treated with this compound and Esomeprazole (a similar PPI to Omeprazole) provides valuable insights into their differential molecular impacts.
Key Findings from Comparative Transcriptomic Analysis:
A key study demonstrated that this compound has a more pronounced anti-cancer effect on gastric cancer cells compared to Esomeprazole.[5]
-
Cell Death Pathways: this compound was found to significantly increase the activation of pathways involved in cell death.[5]
-
Cell Proliferation: MTT assays showed that this compound inhibits the proliferation of AGS and MKN74 cells in a dose-dependent manner.[5]
-
Apoptosis: this compound was shown to stimulate apoptosis in gastric cancer cells.[5]
-
Cell Cycle Arrest: this compound was found to block G1/S phase entry, leading to cell cycle arrest.[5]
-
Signaling Pathway: The anti-cancer effects of this compound in this study were suggested to be mediated by the PI3K/AKT/GSK3β signaling pathway, with c-MYC identified as a potential key upstream regulator.[5]
Table 1: Summary of Comparative Molecular Effects on Gastric Cancer Cells (this compound vs. Esomeprazole)
| Feature | This compound | Esomeprazole |
| Effect on Cell Death Pathways | Significant Increase | Less Pronounced Effect |
| Inhibition of Cell Proliferation | Dose-dependent Inhibition | Less Potent Inhibition |
| Induction of Apoptosis | Stimulates Apoptosis | Weaker Induction |
| Cell Cycle Arrest | Blocks G1/S Phase Entry | Minimal Effect |
| Key Signaling Pathway Implicated | PI3K/AKT/GSK3β | Not specified |
Cellular Effects of Omeprazole on Gastric Epithelial Cells
While a direct comparison with this compound is lacking, several studies have elucidated the effects of Omeprazole on various aspects of gastric epithelial cell function beyond acid suppression.
-
Cell Migration: Omeprazole has been shown to promote the migration of gastric epithelial cells, which is beneficial for ulcer healing.[6][7]
-
Cellular Integrity: In a rat model of ethanol-induced gastritis, Omeprazole was found to preserve the rough endoplasmic reticulum in chief cells and enhance the re-epithelialization of parietal cells.[8]
-
Autophagy and Inflammation: Omeprazole can suppress cell pyroptosis (a form of inflammatory cell death) in gastric epithelial cells by enhancing autophagy through a PDE4-mediated pathway.[9] This suggests an anti-inflammatory role for Omeprazole independent of its acid-suppressing effects.
-
Chief Cell and Parietal Cell Modality: Long-term treatment with Omeprazole has been associated with a decrease in the number of chief cells and an enlargement of parietal cells.[10]
Experimental Protocols
A comprehensive comparative secretome analysis would involve the following key experimental steps.
Gastric Cell Culture and Treatment
-
Cell Lines: Human gastric epithelial cell lines (e.g., AGS, MKN74, or normal gastric epithelial cells) would be cultured under standard conditions.
-
Treatment: Cells would be treated with clinically relevant concentrations of this compound and Omeprazole, alongside a vehicle control, for a specified time course (e.g., 24, 48 hours).
Secretome Sample Preparation
-
Conditioned Media Collection: After treatment, the cell culture media (conditioned media) containing the secreted proteins would be collected.
-
Cell Debris Removal: The conditioned media would be centrifuged to remove any detached cells and cellular debris.
-
Protein Concentration: The proteins in the conditioned media would be concentrated using methods such as ultrafiltration or precipitation (e.g., with trichloroacetic acid/acetone).
-
Protein Quantification: The total protein concentration in each sample would be determined using a standard protein assay (e.g., BCA assay).
Quantitative Proteomic Analysis (LC-MS/MS)
-
Protein Digestion: The concentrated protein samples would be reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixtures would be separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their amino acid sequences and relative abundance.
-
Data Analysis: The mass spectrometry data would be processed using specialized software to identify and quantify the proteins present in each sample. Label-free quantification or isotopic labeling methods (e.g., TMT, SILAC) could be used for relative quantification between the different treatment groups.
Bioinformatic Analysis
-
Differentially Secreted Proteins: Statistical analysis would be performed to identify proteins that are significantly up- or down-regulated in the secretome of cells treated with this compound and Omeprazole compared to the control.
-
Functional Annotation and Pathway Analysis: The differentially secreted proteins would be subjected to bioinformatic analysis using tools like Ingenuity Pathway Analysis (IPA), DAVID, or STRING to identify enriched biological processes, molecular functions, and signaling pathways.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of this compound vs. Omeprazole on the gastric proton pump.
Experimental Workflow for Comparative Secretome Analysis
Caption: Workflow for comparative secretome analysis of treated gastric cells.
Conclusion
While direct comparative secretome analyses are not yet available, existing molecular data suggests that this compound and Omeprazole exert distinct effects on gastric cells beyond their primary function of acid suppression. The observed differences in their impact on cell death, proliferation, and signaling pathways, particularly in the context of gastric cancer cells, underscore the need for further detailed proteomic and secretomic studies. Such research will be invaluable for a more complete understanding of their therapeutic profiles and for the development of more targeted and effective treatments for gastric acid-related disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Binding of omeprazole to protein targets identified by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Omeprazole promotes gastric epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Omeprazole preserves the RER in chief cells and enhances re-epithelialization of parietal cells with SOD and AQP-4 up-regulation in ethanol-induced gastritis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BIOCELL | Free Full-Text | Suppression of cell pyroptosis by omeprazole through PDE4-mediated autophagy in gastric epithelial cells [techscience.com]
- 10. Gastric Epithelial Cell Modality and Proton Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Term Safety of Tegoprazan versus Proton Pump Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety profiles of Tegoprazan, a potassium-competitive acid blocker (P-CAB), and traditional proton pump inhibitors (PPIs) based on available data from animal models. This document is intended to serve as a resource for researchers and professionals in the field of drug development and gastrointestinal pharmacology, offering a structured overview of preclinical safety data to inform further research and development.
Executive Summary
The long-term safety of acid-suppressing medications is a critical consideration in their development and clinical use. This guide synthesizes preclinical data from animal models to compare the long-term effects of this compound with those of widely used PPIs, including omeprazole (B731), lansoprazole (B1674482), pantoprazole, and rabeprazole (B1678785). The analysis focuses on key areas of concern for long-term acid suppression: gastric histopathology, including the development of enterochromaffin-like (ECL) cell hyperplasia and carcinoid tumors, effects on bone metabolism, and impacts on the gut microbiome.
The available animal data indicates that both this compound and PPIs, under conditions of prolonged and profound acid suppression, can lead to hypergastrinemia and subsequent ECL cell hyperplasia in rats. In long-term carcinogenicity studies, both classes of drugs have been associated with the development of gastric neuroendocrine tumors in rats, a finding largely considered to be a rodent-specific consequence of sustained hypergastrinemia.
Regarding bone metabolism, long-term administration of some PPIs in animal models has been associated with decreased bone mineral density and content. To date, directly comparable long-term studies in animal models evaluating the effects of this compound on bone health are not extensively available in the public domain.
In studies investigating the gut microbiome, this compound has shown a potentially more favorable profile compared to PPIs. In a mouse model of colitis, this compound did not induce the same level of gut dysbiosis observed with a comparator PPI and was shown to promote the growth of beneficial bacteria.
This guide presents the available quantitative data in structured tables for ease of comparison and provides detailed experimental protocols for key studies. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms and study designs.
Gastric Histopathology and Carcinogenicity
A primary focus of long-term safety assessments for acid-suppressing drugs is their impact on the gastric mucosa. Chronic acid suppression leads to a physiological increase in the hormone gastrin, which can have trophic effects on the gastric epithelium, particularly on ECL cells.
Comparative Data from Long-Term Carcinogenicity Studies
The following table summarizes the key findings from long-term carcinogenicity studies of this compound and various PPIs in rats. It is important to note that these studies were not conducted head-to-head, and thus direct comparisons of tumor incidence rates should be made with caution due to variations in study design, dose levels, and duration.
| Drug | Species/Strain | Duration | Key Gastric Histopathological Findings |
| This compound | Sprague-Dawley Rat | Up to 94 weeks | Benign and/or malignant neuroendocrine (ECL cell) tumors at exposures >7-fold the recommended human dose.[1] |
| Omeprazole | Sprague-Dawley Rat | 24 months | Dose-related incidence of gastric ECL cell carcinoid tumors.[2] In one study, a gastric adenocarcinoma was observed in a female rat treated for one year followed by a one-year recovery period.[2] |
| Lansoprazole | Rat | 1 year | In a study on rats with duodenogastric reflux, lansoprazole treatment was associated with a significantly higher incidence of gastric adenocarcinomas compared to controls.[3][4][5] |
| Pantoprazole | Rat | Not specified | Long-term studies in humans (up to 3 years) showed modest elevations in gastrin and no significant changes in gastric endocrine cells.[6][7] Animal studies have shown ECL cell hyperplasia.[7] |
| Rabeprazole | Not specified | 5 years (human study) | A 5-year study in humans showed that ECL cell hyperplasia occurred in a minority of patients and was associated with serum gastrin concentrations, with no progression to high-grade hyperplasia.[8][9] |
Signaling Pathway: Gastrin-Mediated ECL Cell Proliferation
The development of ECL cell hyperplasia and subsequent tumors in rats is considered a secondary pharmacological effect of sustained hypergastrinemia. The following diagram illustrates this proposed signaling pathway.
References
- 1. Carcinogenicity assessment of this compound in Sprague-Dawley (Crl:CD) rats and ICR (Crl:CD1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lanzoprazole promotes gastric carcinogenesis in rats with duodenogastric reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Lanzoprazole promotes gastric carcinogenesis in rats with duodenogastric reflux | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pantoprazole therapy in the long-term management of severe acid peptic disease: clinical efficacy, safety, serum gastrin, gastric histology, and endocrine cell studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of 5 years of treatment with rabeprazole or omeprazole on the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tegoprazan: A Guide for Laboratory Professionals
The proper disposal of Tegoprazan, a potassium-competitive acid blocker, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with safety regulations.
Summary of Safety and Regulatory Information
While this compound is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, 29 CFR 1910.1200, it is imperative to handle it as a pharmaceutical compound of unknown potency and to follow best practices for chemical waste disposal.[1]
| Parameter | Information | Source |
| Chemical Name | 7-[[(4S)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-yl]oxy]-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide | [1] |
| CAS Number | 942195-55-3 | [1][2][3] |
| Hazard Class | Not classified as hazardous for transport. | [1] |
| Primary Disposal Route | Incineration by a licensed hazardous material disposal company. | [1][2] |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground.[1][2][3][4][5] | [1][2][3][4][5] |
Step-by-Step Disposal Procedure
The recommended method for disposing of this compound and its contaminated packaging is through a licensed hazardous material disposal company, with incineration being the preferred final step.[1] Adherence to all federal, state, and local regulations is mandatory.[1][4][5]
Segregation and Containment
-
Identify Waste: Clearly identify all materials contaminated with this compound, including excess or expired product, spilled materials, and contaminated labware (e.g., gloves, weighing paper, containers).
-
Use Appropriate Containers: Collect and store this compound waste in suitable, closed, and clearly labeled containers to await disposal.[2][6]
-
Segregate: Keep this compound waste separate from other waste streams to ensure proper handling. Best practices recommend treating uncertain pharmaceutical waste as hazardous to mitigate risk.[7]
Engage a Licensed Disposal Company
-
Professional Disposal: Excess and expired this compound must be offered to a licensed hazardous material disposal company.[1]
-
Manifesting: For transport, hazardous pharmaceutical waste must be accompanied by a uniform hazardous waste manifest and sent to a facility permitted under the Resource Conservation and Recovery Act (RCRA).[7]
Final Disposal Method
-
Incineration: The preferred method of disposal is burning in an incinerator equipped with an afterburner and scrubber.[1] Controlled incineration is also possible for combustible packaging materials.[2]
-
Prohibition on Sewering: Under no circumstances should this compound waste be discharged into drains or sewers.[1][2][3] The EPA has a nationwide ban on the sewering of hazardous waste pharmaceuticals from healthcare facilities.[8]
Accidental Release and Spill Protocol
In the event of a spill, immediate and appropriate action is required to ensure safety and prevent environmental contamination.
-
Ensure Ventilation: Handle the spill in a well-ventilated area.[2]
-
Wear Personal Protective Equipment (PPE):
-
Containment and Cleanup:
-
Avoid the generation of dust during cleanup.[1]
-
For solid spills, sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[1]
-
For liquid solutions, absorb with a finely-powdered, liquid-binding material (e.g., diatomite).[4][5]
-
Clean the surface thoroughly to remove any residual contamination.[1]
-
-
Disposal of Cleanup Materials: Dispose of all contaminated cleanup materials according to the procedures outlined above.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Experimental Protocols
The reviewed materials do not contain specific experimental protocols for the disposal of this compound. The procedures provided are based on Safety Data Sheets and general pharmaceutical waste regulations. Disposal methods should always prioritize safety, regulatory compliance, and environmental protection.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. targetmol.com [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
